Amanitins
説明
特性
IUPAC Name |
2-[34-butan-2-yl-13-(3,4-dihydroxybutan-2-yl)-8,22-dihydroxy-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H53N9O14S/c1-4-16(2)31-36(60)41-11-28(53)42-25-15-63-38-21(20-6-5-18(50)7-22(20)45-38)9-23(33(57)40-12-29(54)46-31)43-37(61)32(17(3)27(52)14-49)47-35(59)26-8-19(51)13-48(26)39(62)24(10-30(55)56)44-34(25)58/h5-7,16-17,19,23-27,31-32,45,49-52H,4,8-15H2,1-3H3,(H,40,57)(H,41,60)(H,42,53)(H,43,61)(H,44,58)(H,46,54)(H,47,59)(H,55,56) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDNHCHNENLLKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CSC3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)O)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H53N9O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
904.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11030-71-0 | |
| Record name | Amanitin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011030710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Discovery and Enduring Scientific Impact of Amanitin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amanitins, a group of bicyclic octapeptides produced by certain species of Amanita, Galerina, and Lepiota mushrooms, represent some of the most potent and deadly natural toxins known. Their discovery in the early 20th century and subsequent elucidation of their structure and mechanism of action have not only been pivotal in the fields of toxicology and natural product chemistry but have also provided an indispensable tool for molecular and cell biology. The high-affinity and specific inhibition of RNA polymerase II by α-amanitin has allowed for the detailed study of transcription in eukaryotes. This technical guide provides an in-depth overview of the historical context of amanitin discovery, detailed experimental protocols for their study, a summary of their toxicological properties, and a look into their modern applications, including their use as payloads in antibody-drug conjugates (ADCs) for cancer therapy.
Historical Context and Discovery
The investigation into the toxic principles of poisonous mushrooms has a long history, with anecdotal and historical accounts of fatal poisonings dating back to antiquity. However, the scientific inquiry into these toxins began in earnest in the early 20th century.
A pivotal moment in the study of these toxins came in 1940, in the laboratory of Nobel laureate Heinrich Wieland at the University of Munich. It was here that Rudolf Hallermayer, as part of his doctoral thesis, first successfully crystallized the primary active ingredient from the death cap mushroom, Amanita phalloides, which they named "amanitin".[1][2] This breakthrough paved the way for the systematic chemical and toxicological characterization of this new class of compounds.
The work of Heinrich Wieland and his son, Theodor Wieland, over the subsequent decades was instrumental in elucidating the complex chemical nature of the amatoxins.[3] Through meticulous chemical degradation and analysis, they established that this compound are cyclic peptides. The full, complex bicyclic octapeptide structure, with its unusual tryptathionine bridge between a tryptophan and a cysteine residue, was eventually determined.[4][5]
The 1950s and 1960s saw the advent of chromatographic techniques, which greatly facilitated the separation and purification of individual amatoxins, allowing for more precise toxicological studies.[1] This period also saw the elucidation of the primary mechanism of action of this compound: the specific inhibition of RNA polymerase II, a discovery that transformed amanitin from a mere poison into a powerful tool for molecular biology.[3][6]
Quantitative Toxicological Data
The amatoxins are characterized by their extreme toxicity, with α-amanitin being the most potent among them. The following tables summarize key quantitative data related to their toxicity and inhibitory activity.
Table 1: LD50 Values of Amatoxins in Various Species
| Toxin | Species | Route of Administration | LD50 (mg/kg) | Reference |
| α-Amanitin | Human (estimated) | Oral | 0.1 | [3][7][8] |
| α-Amanitin | Rat (Wistar albino) | Oral | 0.2 | [3] |
| α-Amanitin | Rat | Oral | 100 µg/kg (0.1 mg/kg) | [1] |
| α-Amanitin | Mouse | Oral | 0.1 | [] |
| α-Amanitin | Dog | Intravenous | 0.1 | [3] |
| α-Amanitin | Guinea Pig | Intravenous | 0.1 | [3] |
| α-Amanitin | Rabbit | Intravenous | 0.2 | [3] |
| Methyl-γ-amanitin | Dog | Oral | 0.5 | [3] |
| β-Amanitin | Mouse | Intraperitoneal | 0.5 | [10] |
| γ-Amanitin | Mouse | Intraperitoneal | 0.2 - 0.5 | [10] |
Table 2: Inhibitory and Binding Constants of this compound
| Toxin/Derivative | Parameter | System | Value | Reference |
| α-Amanitin | RNA Pol II Inhibition | Highly Sensitive | 1 µg/mL | [1] |
| α-Amanitin | RNA Pol III Inhibition | Moderately Sensitive | 10 µg/mL | [1] |
| α-Amanitin | IC50 (Cell Viability) | Chinese Hamster Ovary (CHO) cells (72h) | Varies by analog | [11] |
| α-Amanitin | Ki (RNA Pol II Inhibition) | HeLa-Scribe nuclear extract | 18 ± 1.5 nM | [11] |
| (S)-sulfoxide analog | Ki (RNA Pol II Inhibition) | HeLa-Scribe nuclear extract | 710 ± 150 nM | [11] |
| O-[3H]methyl-demethyl-γ-amanitin | Kd (Binding to RNA Pol II) | Wild-type CHO cells | ~1.5 x 10^-9 M | [12] |
Table 3: Amatoxin Content in Amanita Species (mg/g dry mass)
| Species | α-Amanitin | β-Amanitin | γ-Amanitin | Total Amanitin | Reference |
| A. verna (Switzerland) | 1.55 (avg) | 1.29 (avg) | 0.37 (avg) | 3.2 (avg) | [4][7] |
| A. phalloides (Switzerland) | - | - | - | 5.2 - 7.4 | [4][7] |
| A. phalloides (China) | 4.22 ± 1.82 | 1.27 ± 0.37 | - | 5.50 ± 2.10 | [4] |
Experimental Protocols
Isolation and Purification of this compound from Amanita phalloides
This protocol describes a general method for the extraction and purification of this compound, based on modern chromatographic techniques.
1. Mushroom Collection and Preparation:
-
Fresh Amanita phalloides specimens are collected and identified by a trained mycologist.
-
The mushrooms are cleaned of debris, sliced, and either processed immediately or lyophilized (freeze-dried) for long-term storage.
2. Extraction:
-
The mushroom tissue (fresh or dried) is homogenized in a blender with a solvent such as methanol or a methanol/water mixture, often with the addition of a small amount of acid (e.g., acetic acid or formic acid) to improve extraction efficiency.
-
The mixture is stirred or agitated for several hours at room temperature.
-
The solid material is removed by filtration or centrifugation, and the supernatant containing the crude extract is collected.
3. Purification:
-
Solid-Phase Extraction (SPE): The crude extract is passed through an SPE cartridge (e.g., Oasis HLB) to remove interfering compounds and concentrate the amatoxins.
-
Preparative High-Performance Liquid Chromatography (HPLC): The concentrated extract is subjected to preparative HPLC on a C18 column. A gradient of acetonitrile in water is typically used as the mobile phase to separate the different amatoxins (α, β, γ, etc.).
-
Fractions are collected and analyzed by analytical HPLC to identify those containing the desired pure this compound.
-
The fractions containing the pure compounds are pooled and lyophilized to obtain the this compound as a white powder.
Meixner Test for Amatoxin Detection
The Meixner test is a qualitative colorimetric assay for the detection of amatoxins in mushrooms.
1. Materials:
-
Fresh mushroom sample
-
Lignin-containing paper (e.g., newspaper)
-
Concentrated hydrochloric acid
2. Procedure:
-
A small drop of juice from the fresh mushroom cap or gills is squeezed onto a piece of newspaper.
-
The spot is allowed to dry completely.
-
A drop of concentrated hydrochloric acid is added to the dried spot.
-
Observation: The development of a blue color within 5-10 minutes indicates the presence of amatoxins.
Note: This test can yield false positives with some compounds, such as psilocin, and should be used as a presumptive test only.[1]
In Vitro Transcription Assay for RNA Polymerase II Inhibition
This assay measures the inhibitory effect of amanitin on the synthesis of RNA by RNA polymerase II.
1. Materials:
-
Purified RNA polymerase II
-
DNA template containing a promoter for RNA polymerase II
-
Ribonucleoside triphosphates (ATP, CTP, GTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP)
-
Transcription buffer (containing salts, MgCl₂, DTT)
-
α-Amanitin solutions of varying concentrations
2. Procedure:
-
RNA polymerase II, the DNA template, and the transcription buffer are combined in a series of reaction tubes.
-
Different concentrations of α-amanitin are added to the tubes (a control with no amanitin is included).
-
The reactions are initiated by the addition of the ribonucleoside triphosphates.
-
The reactions are incubated at 37°C for a set period (e.g., 30-60 minutes).
-
The reactions are stopped, and the newly synthesized, radiolabeled RNA is precipitated (e.g., with trichloroacetic acid), collected on a filter, and the radioactivity is measured using a scintillation counter.
-
Analysis: The amount of radioactivity is proportional to the amount of RNA synthesized. The inhibition of transcription is calculated for each amanitin concentration relative to the control. The IC50 value (the concentration of amanitin that inhibits 50% of RNA synthesis) can then be determined.
Cell Viability (MTS) Assay
This colorimetric assay is used to assess the cytotoxicity of amanitin on cultured cells.
1. Materials:
-
Cultured cells (e.g., HepG2, CHO)
-
Cell culture medium
-
α-Amanitin solutions of varying concentrations
-
MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium])
2. Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cell culture medium is replaced with fresh medium containing different concentrations of α-amanitin (including a no-amanitin control).
-
The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the MTS reagent is added to each well.
-
The plate is incubated for a further 1-4 hours, during which viable cells with active metabolism convert the MTS into a formazan product that is soluble in the culture medium and has a characteristic color.
-
The absorbance of each well is measured at 490 nm using a plate reader.
-
Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated for each amanitin concentration relative to the control.
Mandatory Visualizations
Signaling Pathway of Amanitin Toxicity
Caption: Amanitin uptake, inhibition of RNA Polymerase II, and induction of apoptosis.
Experimental Workflow for Amanitin Isolation
Caption: Workflow for the isolation and purification of this compound from mushrooms.
Logical Relationship in α-Amanitin Total Synthesis
References
- 1. α-Amanitin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchtrend.net [researchtrend.net]
- 4. This compound: The Most Poisonous Molecules of the Fungal World - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New synthetic route for amanitin, a therapeutically interesting mushroom toxin - Advanced Science News [advancedsciencenews.com]
- 6. A Convergent Total Synthesis of the Death Cap Toxin α‐Amanitin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Unraveling Hematotoxicity of α-Amanitin in Cultured Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Meeting key synthetic challenges in amanitin synthesis with a new cytotoxic analog: 5′-hydroxy-6′-deoxy-amanitin - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04150E [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Identification of Amanitin-Producing Mushroom Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of amanitin-producing mushroom species, focusing on their identification through toxin analysis. It includes detailed experimental protocols for the quantification of amatoxins, data on toxin concentrations in various species, and a review of the molecular mechanism of action of these potent toxins.
Introduction to Amatoxins and Producing Species
Amatoxins are a group of bicyclic octapeptides responsible for the vast majority of fatal mushroom poisonings worldwide.[1][2] These toxins are notoriously heat-stable, meaning they are not denatured by cooking.[2] The primary mechanism of toxicity is the potent and specific inhibition of RNA polymerase II, a crucial enzyme in eukaryotic cells responsible for transcribing messenger RNA (mRNA).[2][3] This inhibition leads to a cessation of protein synthesis, ultimately causing cell death, with the liver and kidneys being the most affected organs.[2]
While the genus Amanita is the most infamous for producing these toxins, particularly the death cap (Amanita phalloides) and destroying angels (Amanita bisporigera, Amanita ocreata, Amanita virosa), several other genera also contain amatoxin-producing species.[3][4] These include species within the genera Galerina, Lepiota, and Pholiotina (formerly Conocybe).[4][5]
Quantitative Analysis of Amatoxins
The concentration of amatoxins can vary significantly between species, within different parts of the same mushroom, and even based on geographical location and developmental stage.[4][6] Accurate quantification is therefore critical for toxicological studies and in the development of potential therapeutics. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for the sensitive and specific quantification of individual amatoxins.
Amatoxin Concentrations in Amanita Species
The genus Amanita contains the most well-known and dangerously toxic mushroom species. Amanita phalloides is responsible for the majority of human fatalities from mushroom poisoning.[2]
| Species | Toxin | Concentration (mg/g dry weight) | Mushroom Part | Reference |
| Amanita phalloides | α-amanitin | 4.806 (±0.033) | Whole Body | [7] |
| α-amanitin | 3.522 (±0.024) | Cap | [7] | |
| α-amanitin | 5.318 (±0.056) | Gills (Lamellar) | [7] | |
| α-amanitin | 0.903 (±0.004) | Ring | [7] | |
| α-amanitin | 2.577 (±0.037) | Stipe | [7] | |
| α-amanitin | 0.698 (±0.008) | Volva | [7] | |
| Amanita phalloides var. alba | Total Amanitins | 4.16 | Whole Fruiting Body | [6] |
| Total this compound | 4.42 | Cap | [6] | |
| Total this compound | 4.76 | Gills | [6] | |
| Total this compound | 2.73 | Stipe | [6] | |
| Total this compound | 0.99 | Volva | [6] | |
| Total this compound | 1.38 | Spores | [6] | |
| Amanita virosa | α-amanitin | 1.17 | Not Specified | [7] |
| Amanita bisporigera | α-amanitin | 1.91 | Not Specified | [7] |
| Amanita verna | Total this compound | 3.2 | Not Specified | [6] |
Amatoxin Concentrations in Galerina Species
Species of Galerina, often small and brown, can be mistaken for hallucinogenic mushrooms, leading to accidental poisonings. Galerina marginata is a well-documented producer of amatoxins.[8]
| Species | Toxin | Concentration (mg/g dry weight) | Reference |
| Galerina marginata | α-amanitin | 1.1 | [8] |
| Galerina autumnalis (syn. G. marginata) | α-amanitin | 1.5 | [8] |
| Galerina venenata | Total Amatoxins | 1.58 (average) | [9] |
| Galerina castaneipes | Total Amatoxins | Lower than G. venenata | [9] |
Note: Toxin concentrations in Galerina can also be expressed in fresh weight, with studies showing a range of 78.17 to 243.61 μg/g.[8][10]
Amatoxin Concentrations in Lepiota Species
Certain small Lepiota species are also known to produce amatoxins and have been implicated in fatal poisonings.
| Species | Toxin | Concentration (mg/g dry weight) | Reference |
| Lepiota brunneoincarnata | α-amanitin | 2.38 (±0.70) | [11] |
| β-amanitin | 1.97 (±0.52) | [11] | |
| Total Amatoxins | 1.29 - 2.67 | [11] | |
| Lepiota venenata | α-amanitin | 1.97 | [11] |
| Lepiota josserandii | α-amanitin | 3.99 - 4.39 | [11] |
Experimental Protocols for Amatoxin Analysis
The following provides a generalized, yet detailed, protocol for the extraction and quantification of amatoxins from mushroom tissue using HPLC-MS.
Sample Preparation and Extraction
-
Mushroom Tissue Preparation : Fresh mushroom samples should be lyophilized (freeze-dried) to obtain a dry weight and then homogenized into a fine powder.
-
Extraction Solvent : A commonly used extraction solvent is a mixture of methanol, water, and 0.01 M hydrochloric acid in a 5:4:1 (v/v/v) ratio.[12]
-
Extraction Procedure :
-
Weigh approximately 0.2 g of the dried mushroom powder into a test tube.
-
Add 10 mL of the extraction solvent.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Incubate the mixture at room temperature for 1 hour.
-
Centrifuge the mixture at 2000 x g for 5 minutes to pellet the solid material.
-
Collect the supernatant, which contains the extracted toxins.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.
-
The filtered extract can then be evaporated to dryness and reconstituted in a suitable solvent for HPLC-MS analysis.
-
HPLC-MS/MS Analysis
-
Chromatographic Separation :
-
Column : A reverse-phase C18 column is typically used for the separation of amatoxins.
-
Mobile Phase : A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., 0.1 M sodium acetate, pH 4.7) and an organic solvent like methanol.[13]
-
Flow Rate : A typical flow rate is around 1 mL/min.[14]
-
-
Mass Spectrometric Detection :
-
Ionization Mode : Positive ion mode electrospray ionization (ESI+) is commonly used.
-
Detection : A quadrupole/ion trap mass spectrometer or a triple quadrupole tandem mass spectrometer can be used for sensitive and specific detection of the target amatoxins.[14][15]
-
Quantification : Quantification is achieved by comparing the peak areas of the analytes in the sample to those of a standard curve generated from certified reference materials of α-amanitin, β-amanitin, etc.
-
Visualizing Workflows and Mechanisms
Experimental Workflow for Amatoxin Quantification
References
- 1. researchgate.net [researchgate.net]
- 2. Amanita phalloides - Wikipedia [en.wikipedia.org]
- 3. α-Amanitin - Wikipedia [en.wikipedia.org]
- 4. Amatoxin - Wikipedia [en.wikipedia.org]
- 5. Amatoxin: The Deadliest of All Mushroom Poisonings [bayareamushrooms.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Galerina marginata - Wikipedia [en.wikipedia.org]
- 9. Phylogenetic analysis of the distribution of deadly amatoxins among the little brown mushrooms of the genus Galerina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Amatoxins in Lepiota brunneoincarnata and Lepiota venenata by High-Performance Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound in Wild Mushrooms: The Development of HPLC-UV-EC and HPLC-DAD-MS Methods for Food Safety Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. A Simple and High-Throughput Analysis of Amatoxins and Phallotoxins in Human Plasma, Serum and Urine Using UPLC-MS/MS Combined with PRiME HLB μElution Platform - PMC [pmc.ncbi.nlm.nih.gov]
The Amanitin Biosynthesis Pathway in Fungi: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the genetic and enzymatic machinery responsible for the production of deadly amatoxins, offering insights for scientific research and therapeutic innovation.
Introduction
Amanitins, a class of bicyclic octapeptides produced by several species of fungi, are notoriously potent inhibitors of eukaryotic RNA polymerase II, leading to cellular necrosis and, in cases of ingestion, severe liver and kidney damage, which is often fatal.[1][2] Despite their toxicity, the unique mechanism of action of this compound has garnered significant interest in the field of drug development, particularly for their potential as payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy.[3][4] Understanding the intricate biosynthesis of these toxins is paramount for harnessing their therapeutic potential and for developing effective diagnostics and treatments for mushroom poisoning. This technical guide provides a comprehensive overview of the amanitin biosynthesis pathway, detailing the genetic basis, enzymatic processes, and regulatory aspects. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this fascinating and medically relevant metabolic pathway.
The Genetic Blueprint: A Dispersed Gene Cluster
The biosynthesis of this compound is a ribosomally initiated process, meaning the core peptide is synthesized on ribosomes, unlike many other fungal cyclic peptides which are products of non-ribosomal peptide synthetases (NRPSs).[5] The genes responsible for amanitin production are not always found in a classical, tightly organized gene cluster. In the genus Amanita, for instance, the biosynthetic genes are distributed over large genomic regions, whereas in Galerina, they are arranged in a more cluster-like fashion.[5] This disjunct distribution across different fungal genera, including Amanita, Galerina, and Lepiota, is thought to be the result of horizontal gene transfer (HGT).[5][6][7]
The core set of genes involved in the amanitin biosynthesis pathway includes:
-
MSDIN Gene Family: These genes encode the precursor peptides for both amatoxins and the related phallotoxins.[5][8] The name "MSDIN" is derived from the first five conserved amino acids of the precursor peptides.[8] These proproteins are typically 34-35 amino acids in length and feature a hypervariable "toxin" region flanked by conserved sequences.[9] The α-amanitin-encoding MSDIN gene is a shared feature among all known amanitin-producing mushrooms.[10]
-
Prolyl Oligopeptidase B (POPB): This specialized serine protease plays a crucial dual role in the pathway.[8][11] It is responsible for both the cleavage of the precursor peptide at specific proline residues and the subsequent macrocyclization of the liberated linear peptide to form the characteristic bicyclic structure of this compound.[11][12] Toxin-producing species of Amanita possess two POP genes, with POPB being specifically associated with toxin biosynthesis.[13]
-
Cytochrome P450 monooxygenase (P450-29): This enzyme is an oxygenase confirmed to be essential for the biosynthesis of mature α-amanitin.[5][7] Cytochrome P450 enzymes are known to catalyze a wide range of oxidative reactions.
-
Flavin-containing monooxygenase (FMO1): Another key oxygenase, FMO1, is also critical for the production of α-amanitin.[5][7] These monooxygenases are responsible for the hydroxylation of specific amino acid residues within the peptide, which is crucial for the toxin's biological activity.[14]
The Biosynthetic Pathway: From Ribosome to Toxin
The biosynthesis of α-amanitin is a multi-step process involving ribosomal synthesis, proteolytic processing, cyclization, and enzymatic modifications.
Ribosomal Synthesis of the Precursor Peptide
The journey begins with the transcription and translation of a gene from the MSDIN family , resulting in a linear proprotein of approximately 35 amino acids.[9] This precursor peptide contains the final eight amino acid sequence of α-amanitin (IWGIGCNP) flanked by N-terminal and C-terminal recognition sequences.[13]
Proteolytic Cleavage and Macrocyclization by POPB
The Prolyl Oligopeptidase B (POPB) enzyme recognizes and binds to the precursor peptide. It then performs two critical functions:
-
N-terminal cleavage: POPB first removes the N-terminal leader sequence.[11]
-
Macrocyclization: The enzyme then catalyzes the macrocyclization of the remaining peptide by forming a peptide bond between the newly exposed N-terminus and the C-terminus of the core octapeptide, releasing the cyclic peptide.[11][12]
Post-Cyclization Modifications
Following cyclization, the peptide undergoes a series of enzymatic modifications to become the mature, highly toxic α-amanitin. These modifications include:
-
Hydroxylation: The P450-29 and FMO1 enzymes catalyze the hydroxylation of specific amino acid residues.[5][14] These hydroxylations, particularly on the isoleucine and tryptophan residues, are critical for the high-affinity binding of amanitin to RNA polymerase II.[14][15]
-
Tryptathionine Bridge Formation: A key structural feature of this compound is the tryptathionine cross-bridge between the tryptophan and cysteine residues.[15] The exact enzymatic machinery for this step is still under investigation but is a crucial post-translational modification.
The following diagram illustrates the core steps of the amanitin biosynthesis pathway.
Caption: Core amanitin biosynthesis pathway.
Quantitative Data
The production of this compound can vary significantly between fungal species, strains, and even different parts of the fruiting body. The following tables summarize available quantitative data on amanitin concentrations.
Table 1: Amanitin Concentration in Fungal Tissues
| Fungal Species | Tissue/Culture Condition | α-Amanitin (μg/g dry weight) | β-Amanitin (μg/g dry weight) | Reference |
| Amanita exitialis | Fruiting bodies | 6712.2 ± 496.3 | 2055.0 ± 230.9 | [16] |
| Amanita exitialis | Pure culture | 728.3 ± 43.8 | 60.0 ± 20.7 | [16][17] |
| Galerina marginata | Culture on low carbon | ~400 | Not detected | [13] |
Table 2: Amanitin Detection Limits in Analytical Methods
| Analytical Method | Analyte | Limit of Detection | Reference |
| ELISA | α-Amanitin & γ-Amanitin | 1.5 ng/mL (cut-off) | [1] |
| Rapid Detection Strip | α- & γ-Amanitin | 10 ng/mL | [2] |
| Rapid Detection Strip | β-Amanitin | 100 ng/mL | [2] |
| HPLC-Orbitrap MS | α-Amanitin | 20 pg/mL | [2] |
| MTT-formazan cell viability assay | α-Amanitin | 10 μg/mL | [18] |
Experimental Protocols
A variety of experimental techniques are employed to study the amanitin biosynthesis pathway. Below are outlines of key methodologies.
High-Performance Liquid Chromatography (HPLC) for Amanitin Quantification
HPLC is a standard method for the separation and quantification of amatoxins.[13][17]
-
Sample Preparation: Fungal tissue (fruiting bodies or mycelia) is dried and ground. Toxins are extracted using a solvent such as methanol or a methanol/water mixture. The extract is then filtered and concentrated.
-
Chromatographic Conditions: A reverse-phase C18 column is typically used. The mobile phase often consists of a gradient of water (with an acid modifier like trifluoroacetic acid) and an organic solvent like acetonitrile.
-
Detection: Detection is commonly performed using a UV detector at a wavelength of around 305 nm.[13] For higher sensitivity and specificity, HPLC can be coupled with mass spectrometry (HPLC-MS).
-
Quantification: Amanitin concentrations are determined by comparing the peak areas of the samples to those of known standards.[16]
The following diagram illustrates a general workflow for HPLC analysis of this compound.
Caption: HPLC analysis workflow for this compound.
Gene Knockout Studies
Gene knockout experiments are crucial for confirming the function of specific genes in the biosynthesis pathway.[10]
-
Vector Construction: A knockout vector is constructed containing a selectable marker (e.g., hygromycin resistance) flanked by sequences homologous to the upstream and downstream regions of the target gene.
-
Transformation: The vector is introduced into the fungal cells. Agrobacterium tumefaciens-mediated transformation is a commonly used method for fungi.[10]
-
Selection and Screening: Transformed cells are selected on a medium containing the appropriate antibiotic. PCR and Southern blotting are used to screen for transformants in which the target gene has been successfully replaced by the selectable marker through homologous recombination.
-
Phenotypic Analysis: The knockout mutants are then analyzed for their ability to produce this compound using methods like HPLC-MS to confirm the gene's role in the pathway.
The logical relationship in a gene knockout experiment is depicted in the diagram below.
Caption: Logic of a gene knockout experiment.
Regulatory Mechanisms and Signaling
The regulation of amanitin biosynthesis is not yet fully understood. However, the expression of MSDIN genes appears to be differential, suggesting they are not all co-regulated.[8] Gene expression studies have shown that the biosynthetic pathway is highly active in mature fruiting bodies.[8] Environmental factors, such as nutrient availability, may also play a role in regulating toxin production. For instance, studies in Galerina marginata have investigated the regulation of the α-amanitin gene by low carbon conditions.[13] Further research is needed to elucidate the specific signaling pathways and transcription factors that control the expression of the amanitin biosynthesis genes.
Conclusion and Future Directions
The elucidation of the amanitin biosynthesis pathway has been a significant achievement in mycology and natural product chemistry. The identification of the core genes and enzymes provides a foundation for further research into the regulation of this pathway and the evolution of toxin production in fungi. For drug development professionals, this knowledge is critical for the semi-synthesis or synthetic biology approaches to produce novel amanitin analogs with improved therapeutic properties. Future research should focus on the detailed characterization of the enzymes involved in the post-cyclization modifications, the elucidation of the regulatory networks controlling gene expression, and the exploration of the vast, untapped diversity of cyclic peptides hinted at by the large MSDIN gene families in these fascinating and deadly fungi.
References
- 1. buhlmannlabs.ch [buhlmannlabs.ch]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New synthetic route for amanitin, a therapeutically interesting mushroom toxin - Advanced Science News [advancedsciencenews.com]
- 5. pnas.org [pnas.org]
- 6. groups.kib.cas.cn [groups.kib.cas.cn]
- 7. Genes and evolutionary fates of the amanitin biosynthesis pathway in poisonous mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Genes and evolutionary fates of the amanitin biosynthesis pathway in poisonous mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Ribosomal biosynthesis of α-amanitin in Galerina marginata - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. α-Amanitin - Wikipedia [en.wikipedia.org]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide to Amanitin Toxicity and LD50 Values
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amanitin, a class of bicyclic octapeptides found in several species of Amanita, Galerina, and Lepiota mushrooms, represents one of the most potent and deadly natural toxins. The most well-known of these is α-amanitin, found in the death cap mushroom (Amanita phalloides). Ingestion of even small amounts can lead to severe hepatotoxicity and acute liver failure, with a high mortality rate. This technical guide provides a comprehensive overview of amanitin toxicity, focusing on its molecular mechanisms of action, a compilation of LD50 values across various species, and a detailed look at the signaling pathways involved in its pathophysiology. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in toxicology, drug development, and clinical research.
Introduction
Amanitin poisoning is a significant clinical challenge due to a characteristic latency period between ingestion and the onset of symptoms, often leading to delayed diagnosis and treatment.[1][2] The primary molecular target of amanitins is RNA polymerase II (RNAP II), a crucial enzyme for the transcription of messenger RNA (mRNA) and other small RNAs in eukaryotic cells.[3][4] By inhibiting RNAP II, this compound effectively halt protein synthesis, leading to cell death, particularly in hepatocytes which exhibit high rates of uptake.[3][5] This guide delves into the intricate details of this toxic interaction and its downstream consequences.
Mechanism of Action
The toxicity of amanitin is a multi-faceted process initiated by its efficient absorption from the gastrointestinal tract and subsequent transport to the liver.[6]
Cellular Uptake
This compound are actively transported into hepatocytes primarily by the organic anion-transporting polypeptides OATP1B3 and, to a lesser extent, NTCP.[6][7][8][9] This specific uptake mechanism concentrates the toxin in liver cells, making the liver the principal organ affected by amanitin poisoning.[3][6]
Inhibition of RNA Polymerase II
The core of amanitin's toxicity lies in its high-affinity, non-covalent binding to the bridge helix of the largest subunit of RNA polymerase II.[1][5] This interaction does not prevent the initial binding of RNAP II to DNA or the formation of the first phosphodiester bond, but it sterically hinders the translocation of the enzyme along the DNA template.[1][10] This effectively stalls transcription, leading to a rapid decrease in mRNA levels and a subsequent halt in protein synthesis.[5][11] It is important to note the differential sensitivity of eukaryotic RNA polymerases to α-amanitin:
-
RNA Polymerase I: Insensitive[1]
-
RNA Polymerase II: Highly sensitive (inhibited at 1μg/ml)[1]
-
RNA Polymerase III: Moderately sensitive (inhibited at 10μg/ml)[1]
This selective inhibition of RNAP II is a key reason for its potent cytotoxicity. The inhibition of RNAP II by amanitin is largely irreversible due to the subsequent degradation of the stalled polymerase complex.[12]
Signaling Pathways in Amanitin Toxicity
The inhibition of transcription by amanitin triggers a cascade of downstream signaling events that culminate in apoptosis and necrosis.
p53-Mediated Apoptosis
The cellular stress induced by the cessation of transcription leads to the activation and accumulation of the tumor suppressor protein p53.[5][6] Activated p53 translocates to the mitochondria where it interacts with anti-apoptotic proteins of the Bcl-2 family (Bcl-XL and Bcl-2), leading to the release of cytochrome c into the cytosol.[6][13] This, in turn, activates the caspase cascade, ultimately leading to programmed cell death (apoptosis).[14][15]
Oxidative Stress
Amanitin toxicity is also associated with the generation of reactive oxygen species (ROS) and the induction of oxidative stress.[6][16] Studies have shown an increase in superoxide dismutase (SOD) activity and lipid peroxidation, coupled with an inhibition of catalase activity, contributing to cellular damage.[6][17] The formation of phenoxyl-free radicals from α-amanitin may also be involved in the increased production of ROS.[6]
Necrosis
At higher concentrations of amanitin, or in later stages of poisoning, cellular death can occur through necrosis.[14][16] This is characterized by the loss of cell membrane integrity and the release of cellular contents, leading to inflammation and further tissue damage. The depletion of ATP due to the initial inhibition of protein synthesis and subsequent cellular stress can shift the mode of cell death from apoptosis to necrosis.
Below is a diagram illustrating the signaling pathways involved in amanitin toxicity.
LD50 Values
The median lethal dose (LD50) of amanitin varies significantly across different species, reflecting differences in metabolism, uptake, and target sensitivity. The estimated oral LD50 of α-amanitin in humans is approximately 0.1 mg/kg.[18][19]
| Species | Toxin | Route of Administration | LD50 (mg/kg) | Reference(s) |
| Human (estimated) | α-amanitin | Oral | 0.1 | [18][19][20] |
| Rat | α-amanitin | Oral | 0.2 | [19] |
| Rat | α-amanitin | Oral | 100 µg/kg (0.1 mg/kg) | [1] |
| Dog | α-amanitin | Intravenous | 0.1 | [19] |
| Dog | methyl-γ-amanitin | Oral | 0.5 | [19] |
| Guinea Pig | α-amanitin | - | 0.1 | [19] |
| Rabbit | α-amanitin | - | 0.2 | [19] |
| Mouse | β-amanitin | Intravenous | 0.2, 0.4, 0.8 (non-lethal doses) | [21] |
| Mouse | γ-amanitin | Intraperitoneal | 0.2-0.5 | [22] |
| Cat | Amatoxins | - | 0.5 | [18] |
| Pig | Amatoxins | - | 0.1-0.2 | [18] |
| Frog | Amatoxins | - | 2-5 | [18] |
| Snail | Amatoxins | - | 20 | [18] |
Experimental Protocols
The study of amanitin toxicity relies on a variety of in vitro and in vivo experimental models.
In Vitro Toxicity Assays
-
Cell Culture: Primary cultured hepatocytes (e.g., canine, human) and hepatoma cell lines (e.g., HepaRG, C3A, MCF-7) are commonly used to study the cytotoxic effects of this compound.[23][24][25]
-
Viability Assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays are frequently employed to quantify cell viability following exposure to varying concentrations of amanitin over different time courses (e.g., 6, 12, 24, 48, 72 hours).[14][23][25]
-
Apoptosis and Necrosis Detection:
-
TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling is used to detect DNA fragmentation, a hallmark of apoptosis.[23]
-
DNA Laddering: Agarose gel electrophoresis can visualize the characteristic ladder-like pattern of DNA fragmentation in apoptotic cells.[23]
-
Annexin V/Propidium Iodide (PI) Staining: Flow cytometry with Annexin V (detects early apoptosis) and PI (detects late apoptosis and necrosis) is used to differentiate between different modes of cell death.[14]
-
Caspase Activity Assays: Measurement of the activity of caspases, such as caspase-3 and caspase-7, provides a quantitative measure of apoptosis induction.[14]
-
Below is a diagram illustrating a typical in vitro experimental workflow for assessing amanitin toxicity.
References
- 1. α-Amanitin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Amanita phalloides - Wikipedia [en.wikipedia.org]
- 4. Specific inhibition of nuclear RNA polymerase II by alpha-amanitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Toxic Effects of this compound: Repurposing Toxicities toward New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular characterization and inhibition of amanitin uptake into human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Amanitin [chem.uwec.edu]
- 11. This compound: The Most Poisonous Molecules of the Fungal World [mdpi.com]
- 12. In vivo degradation of RNA polymerase II largest subunit triggered by alpha-amanitin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Unraveling Hematotoxicity of α-Amanitin in Cultured Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. This compound: The Most Poisonous Molecules of the Fungal World - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchtrend.net [researchtrend.net]
- 20. Amanita phalloides Mushroom Poisonings â Northern California, December 2016 | MMWR [cdc.gov]
- 21. Toxicokinetics of β-Amanitin in Mice and In Vitro Drug–Drug Interaction Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. alpha-Amanitin induced apoptosis in primary cultured dog hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In vivo and in vitro α-amanitin metabolism studies using molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Stability of Amanitin at Various Temperatures: A Technical Guide for Researchers
For immediate release
This technical guide provides a comprehensive overview of the stability of amanitins, a group of cyclic octapeptide toxins found in several species of Amanita mushrooms, under various temperature conditions. This document is intended for researchers, scientists, and drug development professionals working with these potent toxins.
Introduction
This compound, most notably α-amanitin, are of significant interest in biomedical research and drug development due to their potent inhibition of RNA polymerase II. Understanding their stability is critical for accurate experimental design, the development of antibody-drug conjugates, and toxicological studies. This guide summarizes the current knowledge on the thermal stability of this compound in different solvents and conditions, providing quantitative data and detailed experimental protocols.
Stability of Amanitin in Solution
The stability of this compound in solution is dependent on the solvent, storage temperature, and duration. Methanol generally appears to be a more suitable solvent for long-term storage, offering better stability compared to water.[1][2][3]
Long-Term Storage of α-Amanitin
A key study investigated the stability of α-amanitin in water and methanol over a six-month period at room temperature (25 °C), refrigerated (4 °C), and frozen (-20 °C) conditions. The remaining toxin was quantified using analytical High-Performance Liquid Chromatography (HPLC).[1][2][3] The results are summarized in the table below.
| Temperature | Solvent | Remaining α-Amanitin after 6 Months (%) |
| 25 °C | Water | 86%[1][2][3] |
| Methanol | 96%[1][2][3] | |
| 4 °C | Water | 91%[1][2][3] |
| Methanol | 97%[1][2][3] | |
| -20 °C | Water | 76%[1][2][3] |
| Methanol | 97%[1][2][3] |
Table 1: Percentage of α-amanitin remaining after 6 months of storage in water and methanol at different temperatures.[1][2][3]
Freeze-Thaw Stability
While it is a common understanding that multiple freeze-thaw cycles can be detrimental to the stability of biomolecules, specific quantitative data for α-amanitin is limited. However, one study on the toxicokinetics of β-amanitin in mice reported on its stability through three freeze-thaw cycles. The accuracy of β-amanitin measurement after these cycles ranged from 88.7% to 97.2%, with coefficients of variation between 3.6% and 14.3%, suggesting a good degree of stability.[4]
| Analyte | Number of Freeze-Thaw Cycles | Accuracy (%) | Coefficient of Variation (%) |
| β-Amanitin | 3 | 88.7 - 97.2[4] | 3.6 - 14.3[4] |
Table 2: Stability of β-amanitin after three freeze-thaw cycles.[4]
Heat Stability of Amanitin
The heat stability of this compound is a topic of considerable discussion. While early views considered them to be extremely heat-stable, recent studies using HPLC have shown significant degradation of the chemical structure upon heating.[2][5] However, it is crucial to distinguish between chemical degradation and the loss of biological activity.
Effect of Boiling
Prolonged boiling has a significant impact on the chemical integrity of α-amanitin. One study reported that only 5% of the initial amount of α-amanitin remained in boiled water after 6 hours.[1][2] This indicates a substantial chemical alteration of the toxin.
Biological Activity after Heat Treatment
Despite the observed chemical degradation, studies on the biological activity of heat-treated α-amanitin suggest that its toxicity is largely retained. A study using a cell-based assay to measure the inhibition of RNA polymerase II found that an aqueous solution of α-amanitin heated to 90 °C for 16 hours, or treated in a microwave for 3 minutes, retained its biological activity in HEK293 cells. A slight reduction in activity was observed in Vero cells.[5] This suggests that the degradation products of α-amanitin may still be biologically active, or that a sufficient amount of the active compound remains to elicit a toxic effect.
Stability in Relation to pH
This compound are known to be stable in acidic conditions.[1] The stability of β-amanitin, in particular, has been shown to be pH-dependent. β-amanitin contains a carboxylic acid group and is more potent in an acidic environment. It is hypothesized that at neutral pH, the deprotonation of this carboxylic acid group diminishes its toxicity.[6] In contrast, α-amanitin, which has a neutral primary amide group, is thought to be equally potent in both neutral and acidic environments.[6]
Experimental Protocols
Accurate assessment of amanitin stability relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC–MS/MS) are the most common techniques for the quantification of this compound.
HPLC Method for α-Amanitin Stability Assessment
The following protocol was used to determine the stability of α-amanitin in water and methanol.[2]
-
Instrumentation: Analytical HPLC system with a UV detector.
-
Column: 4.6 x 50 mm reverse-phase C18 column.
-
Mobile Phase: Acetonitrile, ammonium acetate, and methanol (80:10:10 v/v/v).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 303 nm.
-
Quantification: The initial amount of toxin was taken as 100%, and the reduction in the amount of toxin was calculated over time.
Sample Preparation for Amanitin Analysis from Biological Matrices
The following is a general workflow for the extraction of this compound from biological samples, such as serum or mushroom tissue, prior to HPLC or UHPLC-MS/MS analysis.
A detailed UHPLC-MS/MS method for the simultaneous quantification of α-amanitin, β-amanitin, and phalloidin in poisonous mushrooms and human serum involves direct extraction with 1% formic acid in methanol, which minimizes matrix interference and is suitable for rapid diagnostics.[7] The method demonstrates good linearity, low limits of quantification (10-50 ng/mL), and satisfactory recovery (72-117%).[7]
Conclusion
The stability of this compound is a multifaceted issue influenced by temperature, solvent, pH, and the specific amanitin analogue. While generally stable, particularly in methanol at low temperatures, significant chemical degradation can occur under harsh conditions like prolonged boiling. However, the persistence of biological activity after heat treatment is a critical consideration for toxicological assessments. For researchers and drug developers, it is imperative to consider these stability profiles when designing experiments, preparing formulations, and interpreting toxicological data. The use of appropriate storage conditions and validated analytical methods is essential for obtaining accurate and reproducible results.
References
- 1. This compound: The Most Poisonous Molecules of the Fungal World - PMC [pmc.ncbi.nlm.nih.gov]
- 2. European Journal of Basic Medical Sciences [ejbms.net]
- 3. mdpi.com [mdpi.com]
- 4. Toxicokinetics of β-Amanitin in Mice and In Vitro Drug–Drug Interaction Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Development of Simultaneous Analytical Method of Three Polypeptide Toxins α‐Amanitin, β‐Amanitin and Phalloidin in Poisonous Mushrooms and Human Serum Using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Natural Derivatives of Amanitin: A Technical Guide to Their Functions and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amanitins are a group of bicyclic octapeptides produced by certain species of Amanita, Galerina, and Lepiota mushrooms. These toxins are notorious for their potent and often fatal effects in humans, primarily targeting the liver and kidneys. The most well-known of these is α-amanitin, a powerful inhibitor of RNA polymerase II, the enzyme responsible for transcribing DNA into messenger RNA in eukaryotic cells. This inhibition of transcription leads to a cessation of protein synthesis and subsequent cell death.[1][2] Beyond their toxicity, the unique mechanism of action of this compound has garnered significant interest in the scientific community, particularly in the fields of cell biology and drug development, where they are being explored as payloads for antibody-drug conjugates (ADCs) in cancer therapy. This guide provides an in-depth overview of the natural derivatives of amanitin, their functions, and the experimental methodologies used to study them.
Natural Derivatives of Amanitin and Their Functions
The amanitin family comprises several natural derivatives, each with variations in their amino acid composition, which in turn influences their biological activity. The primary function of these toxins is the inhibition of RNA polymerase II, leading to cytotoxicity.[1]
Key Natural Derivatives:
-
α-Amanitin: The most abundant and one of the most toxic amatoxins. It binds to the largest subunit of RNA polymerase II, inhibiting its translocation along the DNA template and thereby halting mRNA synthesis.[1][3]
-
β-Amanitin: Structurally similar to α-amanitin, but generally considered to be less toxic.[3]
-
γ-Amanitin: Another toxic derivative with a similar mechanism of action to α-amanitin.
-
ε-Amanitin: A less common but also toxic derivative.[]
-
Amanin: A naturally occurring amatoxin that is reported to be 25-50% as toxic as α-amanitin.[5]
-
Amaninamide: Similar to amanin, this derivative also exhibits reduced toxicity compared to α-amanitin.[5]
-
Amanullin: This derivative is significantly less toxic, being approximately 10,000 times less inhibitory to RNA polymerase II than α-amanitin. This is primarily due to the lack of a hydroxyl group on the proline residue, which is crucial for binding to the enzyme.[6]
-
Proamanullin: This derivative is even less inhibitory than amanullin, estimated to be about 20,000-fold less inhibitory than α-amanitin.[6]
Quantitative Data on Amanitin Derivatives
The biological activity of amanitin derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) in cytotoxicity assays or their inhibition constant (Ki) for RNA polymerase II. While precise IC50 and Ki values for all-natural derivatives are not extensively documented in the literature, relative toxicity and available data are summarized below.
| Derivative | Relative Toxicity/Activity | LD50 (mg/kg, intraperitoneal in mice) | Reference(s) |
| α-Amanitin | Highly Toxic | 0.3 | [7] |
| β-Amanitin | Less toxic than α-amanitin | 0.5 | [3][7] |
| γ-Amanitin | Toxic | 0.2-0.5 | [7] |
| Amanin | 25-50% as toxic as α-amanitin | Not widely reported | [5] |
| Amaninamide | 25-50% as toxic as α-amanitin | Not widely reported | [5] |
| Amanullin | ~10,000-fold less inhibitory than α-amanitin | Not widely reported | [6] |
| Proamanullin | ~20,000-fold less inhibitory than α-amanitin | Not widely reported | [6] |
Signaling Pathways of Amanitin-Induced Cell Death
The primary mechanism of amanitin toxicity is the inhibition of RNA polymerase II, which triggers a cascade of events leading to programmed cell death, or apoptosis. A key player in this process is the tumor suppressor protein p53.
Upon inhibition of transcription by amanitin, cellular stress signals lead to the activation of p53.[8] Activated p53 upregulates the expression of pro-apoptotic proteins, such as Bax.[9] Bax, in turn, promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.[9] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9.[10] Active caspase-9 subsequently activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving various cellular substrates.[10]
Experimental Protocols
Cytotoxicity Assays
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% dimethylformamide)
-
96-well plates
-
Cell culture medium
-
Amanitin derivatives of interest
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the amanitin derivative and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases-3 and -7, key executioners of apoptosis. The assay provides a proluminescent substrate that is cleaved by active caspases-3/7, releasing a substrate for luciferase, which in turn generates a luminescent signal.
Materials:
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plates
-
Cell culture medium
-
Amanitin derivatives of interest
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with amanitin derivatives as for the MTT assay.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents by gentle shaking for 30 seconds to 2 minutes.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer.
RNA Polymerase II Inhibition Assay
This assay directly measures the inhibitory effect of amanitin derivatives on the activity of RNA polymerase II in vitro. It typically involves a run-off transcription assay using a DNA template, purified RNA polymerase II, and radiolabeled nucleotides.
Materials:
-
Purified RNA polymerase II
-
Linearized DNA template with a promoter and a defined transcription length
-
Reaction buffer (containing Tris-HCl, MgCl2, DTT, KCl)
-
Ribonucleoside triphosphates (ATP, CTP, GTP, UTP)
-
Radiolabeled ribonucleoside triphosphate (e.g., [α-³²P]UTP)
-
Amanitin derivatives
-
Stop solution (containing EDTA and formamide)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or autoradiography film
Protocol:
-
Assemble the transcription reaction mixture in the following order on ice: reaction buffer, DTT, NTPs (including the radiolabeled NTP), and DNA template.
-
Add the desired concentration of the amanitin derivative to the reaction mixture.
-
Initiate the reaction by adding purified RNA polymerase II.
-
Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding the stop solution.
-
Denature the RNA transcripts by heating at 95°C for 5 minutes.
-
Separate the radiolabeled RNA transcripts by denaturing PAGE.
-
Visualize and quantify the transcripts using a phosphorimager or autoradiography. The reduction in the amount of full-length transcript in the presence of the amanitin derivative indicates the level of inhibition.[5]
Conclusion
The natural derivatives of amanitin represent a fascinating and potent class of toxins with a well-defined mechanism of action. Their ability to specifically inhibit RNA polymerase II has made them invaluable tools in molecular biology and promising candidates for the development of novel therapeutics, particularly in the realm of oncology. Understanding the structure-activity relationships among these derivatives, as well as the downstream cellular consequences of their activity, is crucial for both mitigating their toxic effects in cases of poisoning and harnessing their potential for therapeutic applications. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the intricate biology of these deadly, yet scientifically captivating, molecules.
References
- 1. Cryo-EM structure of a mammalian RNA polymerase II elongation complex inhibited by α-amanitin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoreactivation of amanitin-inhibited RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The most dreadful mushroom toxins: a review of their toxicological mechanisms, chemical structural characteristics, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Analysis of α-Amanitin-Resistant Transcription from the rRNA, Procyclic Acidic Repetitive Protein, and Variant Surface Glycoprotein Gene Promoters in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Evolving Arsenals of Poisonous Fungi: An In-depth Technical Guide to the Evolution of Amanitin Biosynthesis Genes
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the intricate evolutionary history of amanitin biosynthesis genes, the molecular machinery responsible for producing one of nature's most potent toxins. Found in disparate genera of fungi, including Amanita, Galerina, and Lepiota, the presence of α-amanitin is a striking example of convergent evolution at the molecular level, driven by a fascinating interplay of horizontal gene transfer, gene family expansion, and genomic rearrangement. This document provides a comprehensive overview of the core biosynthetic pathways, detailed experimental protocols for their study, and quantitative data to support further research and potential therapeutic applications.
The Core Machinery of Amanitin Biosynthesis
The production of α-amanitin, a bicyclic octapeptide, is a ribosomally-mediated process that involves a core set of genes.[1][2][3][4] The biosynthesis begins with the transcription and translation of a precursor peptide encoded by a member of the MSDIN gene family .[1][2][3][5] These genes are named for the conserved amino acid sequence (Met-Ser-Asp-Ile-Asn) found at the N-terminus of the proprotein.[5]
The key steps in the biosynthetic pathway are catalyzed by a specialized set of enzymes:
-
Prolyl Oligopeptidase B (POPB): This enzyme is a crucial processing protease. It recognizes and cleaves the precursor peptide, subsequently catalyzing the macrocyclization of the core toxin sequence.[1][3][5] The presence of a dedicated POPB gene is a hallmark of amanitin-producing fungi.[6]
-
Cytochrome P450 (P450-29) and Flavin-containing Monooxygenase (FMO1): These two oxygenases are responsible for the critical post-translational modifications of the cyclic peptide, including hydroxylations, which are essential for the toxicity of the final amanitin molecule.[1][2][7][8][9]
Evolutionary Trajectories: A Tale of Three Genera
The genomic architecture and evolutionary dynamics of the amanitin biosynthesis genes differ remarkably among the three main genera of amanitin-producing fungi, suggesting distinct evolutionary paths following the acquisition of the core genetic toolkit.[1][2]
Horizontal Gene Transfer: A Shared Origin
The disjunct phylogenetic distribution of amanitin production across the fungal kingdom strongly points to horizontal gene transfer (HGT) as the primary mechanism for the dissemination of the biosynthetic pathway.[1][2][7][9][10] It is hypothesized that an ancient fungal donor transferred the core set of genes, including MSDIN and POPB, to the ancestors of what would become the amanitin-producing lineages of Amanita, Galerina, and Lepiota.[1][9] Phylogenetic analyses of these genes show a closer relationship to each other than would be expected based on the species' overall phylogeny, providing strong evidence for HGT.[10]
Genomic Organization: From Clusters to Scattered Genes
The arrangement of the amanitin biosynthesis genes on the chromosomes varies significantly between the genera:
-
Galerina: In this genus, the genes are organized in a tight gene cluster , spanning approximately 0.1 Mbp.[1] This compact arrangement likely facilitates the co-regulation of the biosynthetic genes.
-
Lepiota: The genes in Lepiota are more dispersed, scattered across a genomic region of about 2 Mbp.[1]
-
Amanita: Amanita species exhibit the most scattered arrangement, with the biosynthesis genes spread over large genomic regions, sometimes up to 30 Mbp.[1]
Gene Family Expansion: The Amanita Arsenal
A key evolutionary feature in the genus Amanita, particularly in the deadly section Phalloideae, is the significant expansion of the MSDIN gene family .[1][11] While Galerina species typically possess only a single MSDIN gene encoding α-amanitin, Amanita species can have between 19 and 40 MSDIN genes.[1][3] This expansion has led to a diversification of the cyclic peptides produced by Amanita, resulting in a complex cocktail of toxins and other related compounds, with over 45 different metabolites biochemically confirmed.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the genomes and amanitin biosynthesis genes of representative species from the three main genera.
| Genus | Species | Genome Size (Mbp) | Number of Predicted Genes | Repetitive Sequence Content (%) | Reference |
| Amanita | A. subjunquillea | 45 - 71 | ~14,000 | High | [3] |
| Galerina | G. marginata | 59 - 101 | ~20,000 | 15.77 | [3] |
| Lepiota | L. brunneoincarnata | 37 - 55 | ~16,000 | Moderate | [3] |
| Table 1: General Genome Statistics of Amanitin-Producing Fungi. |
| Genus | Species | Number of MSDIN Genes | Reference |
| Amanita | A. phalloides | ~30 | [11] |
| A. bisporigera | ~30 | [11] | |
| A. subjunquillea | 19 - 40 | [1] | |
| Galerina | G. marginata | 1 | [1] |
| Lepiota | L. brunneoincarnata | 2 - 6 | [1] |
| Table 2: Comparison of MSDIN Gene Family Size Across Genera. |
| Gene | Species | Expression Level (FPKM) | Condition | Reference |
| POPB | A. molliuscula | > 100 | Mature Fruiting Body | [12][13] |
| High-expression MSDIN | A. molliuscula | > 100 | Mature Fruiting Body | [12][13] |
| Low-expression MSDIN | A. molliuscula | < 1 | Mature Fruiting Body | [12][13] |
| Table 3: Exemplary Gene Expression Data from Amanita molliuscula. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of amanitin biosynthesis genes.
Identification of Amanitin Biosynthesis Genes via PCR
This protocol outlines a polymerase chain reaction (PCR)-based method for the detection of MSDIN genes.
Objective: To amplify conserved regions of MSDIN genes from fungal genomic DNA.
Materials:
-
Fungal genomic DNA extract
-
Forward Primer (e.g., 5'-CCATCTGGGGCATCGGTTGCAACC-3')[14]
-
Reverse Primer (designed against conserved downstream sequences)
-
Taq DNA Polymerase and reaction buffer
-
dNTPs
-
Thermocycler
-
Agarose gel electrophoresis equipment
Procedure:
-
Prepare the PCR Reaction Mix: In a sterile PCR tube, combine the following components: 10x PCR buffer, dNTPs (to a final concentration of 200 µM each), forward and reverse primers (to a final concentration of 0.5 µM each), Taq DNA Polymerase (1-2 units), and 50-100 ng of fungal genomic DNA. Adjust the final volume with nuclease-free water.
-
Thermocycling: Perform PCR using the following cycling conditions:
-
Initial denaturation: 94°C for 3 minutes.
-
30 cycles of:
-
Denaturation: 94°C for 1 minute.
-
Annealing: 68°C for 1 minute.
-
Extension: 72°C for 1 minute.
-
-
Final extension: 72°C for 5 minutes.
-
-
Analysis: Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size (approximately 300 bp for some primer sets) indicates the presence of an MSDIN gene.[15] The amplified product can then be purified and sequenced for confirmation.
Genome Sequencing and Assembly
This protocol provides a general workflow for the whole-genome sequencing of amanitin-producing fungi.
Objective: To obtain a high-quality genome assembly for gene identification and comparative genomics.
Materials:
-
High-molecular-weight genomic DNA from a pure fungal culture
-
Next-generation sequencing (NGS) platform (e.g., Illumina, PacBio)
-
Bioinformatics software for quality control, assembly, and annotation (e.g., FastQC, Trimmomatic, SPAdes, Prokka)
Procedure:
-
DNA Extraction: Extract high-molecular-weight genomic DNA from fresh or lyophilized fungal mycelia using a suitable kit or protocol.
-
Library Preparation and Sequencing: Prepare sequencing libraries according to the manufacturer's protocol for the chosen NGS platform. Perform sequencing to generate a sufficient depth of coverage (e.g., >100x).[16]
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC and perform adapter trimming and quality filtering with tools like Trimmomatic.
-
Genome Assembly: Assemble the filtered reads into contigs and scaffolds using a de novo assembler such as SPAdes or Allpaths-LG.[17]
-
Genome Annotation: Predict gene models and functional annotations using a combination of ab initio and evidence-based approaches. Tools like RepeatMasker, Augustus, and BLAST can be used in an annotation pipeline.[3]
Analysis of Horizontal Gene Transfer
This protocol describes a bioinformatics workflow to identify candidate horizontally transferred genes.
Objective: To identify genes in a fungal genome that may have been acquired through HGT.
Procedure:
-
Homology Search: Perform a BLAST search of all predicted protein sequences from the fungal genome against a comprehensive protein database (e.g., NCBI nr).
-
Phylogenetic Analysis: For each gene of interest (e.g., POPB), retrieve homologous sequences from a wide range of organisms. Align the sequences and construct a phylogenetic tree using methods like Maximum Likelihood or Bayesian Inference.[18][19]
-
Incongruence Detection: Compare the gene tree with the known species tree. A well-supported placement of the fungal gene within a clade of distantly related organisms (e.g., a fungal gene clustering with bacterial genes) is strong evidence for HGT.[10][20][21]
-
Synteny Analysis: Examine the genomic region surrounding the candidate HGT gene. The presence of flanking genes with a different evolutionary history can provide additional support for a transfer event.[3]
Amanitin Extraction and HPLC Analysis
This protocol details the extraction and quantification of amatoxins from mushroom tissue.
Objective: To extract and quantify α-amanitin and other cyclic peptides from fungal samples.
Materials:
-
Freeze-dried mushroom tissue
-
Extraction buffer: Methanol:Water:0.01 M HCl (5:4:1 v/v/v)[22]
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column[22]
-
Mobile phases: A (e.g., 0.02 M aqueous ammonium acetate-acetonitrile, 90:10, v/v, pH 5.0) and B (100% acetonitrile)[22]
-
Amanitin standards
Procedure:
-
Extraction:
-
HPLC Analysis:
-
Inject the filtered extract onto the HPLC system.
-
Perform a gradient elution, for example, starting with 100% mobile phase A and gradually increasing the concentration of mobile phase B.[22]
-
Detect the eluting compounds using a UV detector (e.g., at 305 nm for amatoxins).
-
-
Quantification: Compare the peak areas of the sample with those of known concentrations of amanitin standards to quantify the toxin levels.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language for Graphviz, illustrate the amanitin biosynthesis pathway, the proposed evolutionary workflow, and a typical experimental workflow for gene analysis.
Caption: The amanitin biosynthesis pathway, from gene to toxic product.
Caption: Proposed evolutionary history of amanitin biosynthesis genes.
Caption: A typical experimental workflow for studying amanitin genes.
References
- 1. roczniki.pzh.gov.pl [roczniki.pzh.gov.pl]
- 2. pnas.org [pnas.org]
- 3. Genes and evolutionary fates of the amanitin biosynthesis pathway in poisonous mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 5. researchgate.net [researchgate.net]
- 6. Ribosomal biosynthesis of α-amanitin in Galerina marginata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genes and evolutionary fates of the amanitin biosynthesis pathway in poisonous mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. azolifesciences.com [azolifesciences.com]
- 10. The MSDIN family in amanitin-producing mushrooms and evolution of the prolyl oligopeptidase genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expansion and diversification of the MSDIN family of cyclic peptide genes in the poisonous agarics Amanita phalloides and A. bisporigera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Differential Expression of Amanitin Biosynthetic Genes and Novel Cyclic Peptides in Amanita molliuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of Lethal Toxin-Producing Genes in Amanita brunneitoxicaria and PCR-based Detection of Deadly Poisonous Amanitas in the Section Phalloideae | Trends in Sciences [tis.wu.ac.th]
- 16. Amanita muscaria Koide BX008 genome assembly Amanita muscaria Koide BX008 v1.0 - NCBI - NLM [ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Fungal Phylogenetic Analysis - Lifeasible [lifeasible.com]
- 19. Common Methods for Phylogenetic Tree Construction and Their Implementation in R - PMC [pmc.ncbi.nlm.nih.gov]
- 20. docs.ufpr.br [docs.ufpr.br]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Amanitin Extraction and Purification from Mushrooms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amanitins, a group of cyclic octapeptides found in several species of the Amanita genus of mushrooms, are potent inhibitors of RNA polymerase II, a crucial enzyme in eukaryotic cells.[1][2] This specific mechanism of action makes them valuable tools in molecular biology for studying transcription and has generated interest in their potential as payloads for antibody-drug conjugates (ADCs) in cancer therapy.[1] The most well-known and toxic of these are α-amanitin and β-amanitin.[3] This document provides detailed protocols for the extraction and purification of this compound from mushroom samples, methods for their quantification, and an overview of their cellular mechanism of action.
Data Presentation
Amanitin Content in Different Mushroom Species
The concentration of this compound can vary significantly depending on the mushroom species, geographical location, and developmental stage of the fruiting body.[4][5] Amanita phalloides, commonly known as the death cap, is one of the most potent sources.
| Mushroom Species | α-amanitin (mg/g dry weight) | β-amanitin (mg/g dry weight) | Total this compound (mg/g dry weight) | Reference |
| Amanita phalloides | 1.37 - 5.2 | 0.37 - 1.29 | 3.2 - 10.51 | [4][5] |
| Amanita virosa | 39 mg/kg (0.039 mg/g) | 145 mg/kg (0.145 mg/g) | - | [6] |
| Amanita verna | ~1.55 | ~1.29 | ~3.2 | [5] |
| Amanita exitialis (pure culture) | 728.3 µg/g (0.728 mg/g) | 60.0 µg/g (0.060 mg/g) | - | [7] |
| Galerina marginata | Produces α-amanitin | - | - | [8] |
Performance of Analytical Methods for Amanitin Quantification
Various analytical techniques are employed for the quantification of this compound, with High-Performance Liquid Chromatography (HPLC) being one of the most common. The choice of detector and sample preparation method can influence the sensitivity and linearity of the assay.
| Analytical Method | Analyte | Linearity Range | Limit of Detection (LOD) | Recovery Rate | Reference |
| HPLC-UV-EC | α-amanitin | 0.5–20.0 µg/mL | 55 µg/mL (UV), 62 µg/mL (EC) | 89% - 117% | [9] |
| HPLC-UV-EC | β-amanitin | 0.5–20.0 µg/mL | 64 µg/mL (UV), 24 µg/mL (EC) | 89% - 117% | [9] |
| UHPLC-MS/MS | α-amanitin | 0.05 – 20 ng/mL | 0.02 ng/mL | 82.9% – 92.2% | [10] |
| UHPLC-MS/MS | β-amanitin | 0.05 – 20 ng/mL | 0.02 ng/mL | 84.5% – 93.9% | [10] |
| LC-HRMS/MS | α-amanitin | 20 - 2000 pg/mL | 20 pg/mL | - | [11] |
| LC-HRMS/MS | β-amanitin | 20 - 2000 pg/mL | 20 pg/mL | - | [11] |
| LC-ESI-MS | α-amanitin | 5-100 ng/mL | 2.5 ng/mL | 91.94% | [12] |
| HPLC (serum) | α-amanitin, β-amanitin | - | 0.2 µg/mL | 81.5-88.1% | [13] |
Experimental Protocols
Protocol 1: Extraction of this compound from Mushroom Tissue
This protocol describes a common method for extracting amatoxins from dried mushroom samples.[8][9]
Materials:
-
Dried mushroom sample
-
Extraction solvent: methanol/water/0.01 M HCl (5:4:1, v/v/v)[8][9]
-
Vortex mixer
-
Centrifuge
-
0.45 µm syringe filter
-
Rotary evaporator or vacuum concentrator (e.g., SpeedVac)[14]
Procedure:
-
Weigh 0.2 g of the dried mushroom sample and finely chop or grind it into a powder.[9] Grinding in liquid nitrogen can also be employed.[8]
-
Add 10 mL of the extraction solvent to the mushroom sample in a suitable tube.[9]
-
Vortex the mixture for 30 seconds to ensure thorough mixing.[9]
-
Incubate the mixture for 1 hour at room temperature.[9] Some protocols suggest overnight incubation.[8]
-
Centrifuge the mixture at 2000 x g for 5 minutes to pellet the solid debris.[9]
-
Collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.[9]
-
Evaporate the solvent to dryness at 50–55 °C using a rotary evaporator or a vacuum concentrator.[9]
-
The resulting residue contains the crude amanitin extract and can be reconstituted in a suitable solvent for purification or analysis.[9]
Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE)
This protocol outlines a method for purifying this compound from the crude extract using Oasis PRIME HLB cartridges, which simplifies the process by not requiring conditioning or equilibration steps.[9]
Materials:
-
Crude amanitin extract (from Protocol 1)
-
Oasis® PRIME HLB cartridges[9]
-
Wash solution: 5% methanol in water[9]
-
Elution solution: acetonitrile/methanol (9:1, v/v)[9]
-
Collection tubes
Procedure:
-
Reconstitute the dried crude extract from Protocol 1 in 1 mL of a suitable solvent (e.g., the mobile phase used for subsequent HPLC analysis).[9]
-
Load the 1 mL of the reconstituted extract directly onto the Oasis® PRIME HLB cartridge.[9]
-
Wash the cartridge with 1 mL of the 5% methanol wash solution to remove polar impurities. Discard the flow-through.[9]
-
Elute the this compound from the cartridge with 1 mL of the acetonitrile/methanol elution solution into a clean collection tube.[9]
-
The eluate contains the purified this compound and can be evaporated and reconstituted for analysis or further purification.
Protocol 3: Quantification of this compound by HPLC
This protocol provides a general framework for the analysis of α- and β-amanitin using High-Performance Liquid Chromatography with UV detection.[9][15]
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Brisa LC2 C18, 150 mm × 2.1 mm, 3 µm particle size)[9]
-
Mobile phase: 0.1 M sodium acetate buffer (pH 4.7) and methanol (83:17, v/v)[9]
-
Amanitin standards (α-amanitin and β-amanitin)
-
Purified sample extract
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Set up the HPLC system with the C18 column and equilibrate it with the mobile phase at a flow rate of 1.0 mL/min.[9]
-
Set the UV detector to a wavelength of 305 nm.[9]
-
Prepare a series of standard solutions of α-amanitin and β-amanitin of known concentrations (e.g., 0.5–20.0 µg/mL) to generate a calibration curve.[9][15]
-
Inject a fixed volume (e.g., 50 μL) of each standard and the purified sample extract onto the HPLC system.[9]
-
Record the chromatograms. The retention times for β-amanitin and α-amanitin are expected to be approximately 16 and 19 minutes, respectively, under these conditions.[9][15]
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the amount of α- and β-amanitin in the sample by comparing the peak areas to the calibration curve.
Visualizations
Amanitin Extraction and Purification Workflow
Caption: Workflow for amanitin extraction and purification.
Cellular Mechanism of Amanitin Toxicity
Caption: Signaling pathways of amanitin-induced cytotoxicity.
Mechanism of Action
The primary molecular target of this compound is RNA polymerase II (RNAP II), the enzyme responsible for transcribing DNA into messenger RNA (mRNA) in eukaryotes.[1][16] α-amanitin binds to the bridge helix region of the largest subunit of RNAP II, Rpb1.[17][18] This binding does not prevent the initial binding of nucleoside triphosphates but rather inhibits the translocation of the polymerase along the DNA template, effectively halting transcription elongation.[16][17] The inhibition of mRNA synthesis leads to a deficit in protein production, which is particularly detrimental to cells with high rates of protein turnover, such as hepatocytes in the liver and cells of the gastrointestinal tract and kidneys.[1]
In addition to the direct inhibition of transcription, amanitin toxicity is also associated with the induction of oxidative stress through the generation of reactive oxygen species (ROS).[19] This oxidative stress can lead to lipid peroxidation, protein damage, and ultimately contribute to cell death.[19] Furthermore, the cellular stress induced by this compound can trigger the p53 pathway, leading to apoptosis.[3] The combination of transcriptional arrest, oxidative stress, and apoptosis induction results in the severe cytotoxicity observed in amanitin poisoning.
References
- 1. droracle.ai [droracle.ai]
- 2. Amanitin [chem.uwec.edu]
- 3. Toxic Effects of this compound: Repurposing Toxicities toward New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: The Most Poisonous Molecules of the Fungal World - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: The Most Poisonous Molecules of the Fungal World [mdpi.com]
- 6. Development of Simultaneous Analytical Method of Three Polypeptide Toxins α‐Amanitin, β‐Amanitin and Phalloidin in Poisonous Mushrooms and Human Serum Using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Production of 15N-labeled α-amanitin in Galerina marginata - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound in Wild Mushrooms: The Development of HPLC-UV-EC and HPLC-DAD-MS Methods for Food Safety Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of α- and β-amanitin in Human Plasma at Subnanogram per Milliliter Levels by Reversed Phase Ultra-High Performance Liquid Chromatography Coupled to Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 13. [Determination of amanitatoxins by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Effects of Amanitin on Transcription [chem.uwec.edu]
- 17. Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. a-amanitin.com [a-amanitin.com]
- 19. researchgate.net [researchgate.net]
Application Note: Isolating High-Purity α-Amanitin for Research and Drug Development
Abstract
Alpha-amanitin (α-amanitin) is a highly potent cyclic octapeptide toxin found in several species of Amanita mushrooms, most notably the death cap mushroom, Amanita phalloides. Its high affinity and specific inhibition of RNA polymerase II make it an invaluable tool in molecular biology research and a promising payload for antibody-drug conjugates (ADCs) in cancer therapy.[1][2] The production of high-purity α-amanitin is critical for these applications to ensure experimental reproducibility and therapeutic safety. This application note provides a detailed protocol for the isolation of α-amanitin from Amanita phalloides using a combination of solvent extraction and preparative high-performance liquid chromatography (HPLC), yielding purities exceeding 90%.
Introduction
α-Amanitin exerts its cytotoxic effects by binding to the bridge helix of RNA polymerase II, which interferes with the translocation of RNA and DNA, thereby halting protein synthesis and leading to cell death.[3][4][5] This specific mechanism of action has made it a subject of intense research for its potential use in targeted cancer therapies. However, the primary source of α-amanitin remains the wild-foraged Amanita mushrooms, as the fungus cannot be reliably cultured in a laboratory setting to produce the toxin.[1][6] Therefore, efficient and robust purification methods are essential. This document outlines a comprehensive workflow for the extraction, purification, and analysis of α-amanitin, tailored for researchers, scientists, and drug development professionals.
Experimental Overview
The isolation of high-purity α-amanitin involves a multi-step process that begins with the extraction of the toxin from dried mushroom material, followed by a preparative HPLC purification step, and concluding with analytical HPLC for purity assessment.
Experimental Workflow for α-Amanitin Isolation
References
Application Note: Quantification of Amanitins in Biological Samples using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amanitins, a group of highly toxic cyclic peptides found in several species of mushrooms, such as Amanita phalloides, are responsible for the majority of fatal mushroom poisonings worldwide. The primary amatoxins of clinical significance are α-amanitin, β-amanitin, and γ-amanitin. Rapid and accurate quantification of these toxins in biological samples is crucial for early diagnosis, prognosis, and the development of effective therapies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific determination of this compound in complex biological matrices like urine and plasma.[1] This application note provides a detailed overview of the methodologies and protocols for the quantification of this compound using LC-MS/MS.
Principle
The LC-MS/MS methodology involves three key steps: sample preparation to isolate the analytes of interest from the biological matrix, chromatographic separation of the different amanitin isoforms, and detection and quantification by tandem mass spectrometry. The high selectivity of LC-MS/MS allows for the differentiation of α-, β-, and γ-amanitin, while its high sensitivity enables the detection of these toxins at clinically relevant concentrations.[1]
Quantitative Data Summary
The following tables summarize the quantitative performance of various LC-MS/MS methods for the analysis of this compound in biological samples. These data highlight the sensitivity and reliability of the technique.
Table 1: Quantitative Performance of LC-MS/MS Methods for Amanitin Analysis in Urine
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Internal Standard | Reference |
| α-Amanitin | 1 - 200 | 1.0 | 100 - 106 | ≤5.49 | ¹⁵N₁₀-α-amanitin | [2][3][4] |
| β-Amanitin | 2.5 - 200 | 2.5 | 99 - 105 | ≤17.2 | External Calibration | [2][3][4] |
| γ-Amanitin | 1.0 - 200 | 1.0 | 99 - 105 | ≤17.2 | External Calibration | [2][3][4] |
| α-Amanitin | 1 - 100 | 1.0 | Not Specified | Not Specified | Flurazepam | [5][6] |
| β-Amanitin | 1 - 100 | 1.0 | Not Specified | Not Specified | Flurazepam | [5][6] |
| Phalloidin | 1 - 100 | 1.0 | Not Specified | Not Specified | Flurazepam | [5][6] |
Table 2: Quantitative Performance of LC-MS/MS Methods for Amanitin Analysis in Plasma/Serum
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%CV) | Internal Standard | Reference |
| α-Amanitin | 0.5 - 500 | 0.5 | 92.5 - 115.0 | 3.1 - 14.6 | 4'-hydroxydiclofenac | [7][8] |
| β-Amanitin | 0.5 - 500 | 0.5 | 92.5 - 115.0 | 3.1 - 14.6 | 4'-hydroxydiclofenac | [7][8] |
| α-Amanitin | 0.02 - 2 | 0.02 | Not Specified | Not Specified | γ-Amanitin methyl ether | [9] |
| β-Amanitin | 0.02 - 2 | 0.02 | Not Specified | Not Specified | γ-Amanitin methyl ether | [9] |
| α-Amanitin | Not Specified | 10 - 50 | 72 - 117 | ≤19 | Not Specified | [10] |
| β-Amanitin | Not Specified | 10 - 50 | 72 - 117 | ≤19 | Not Specified | [10] |
| Phalloidin | Not Specified | 10 - 50 | 72 - 117 | ≤19 | Not Specified | [10] |
Experimental Workflows
The general workflow for the quantification of this compound in biological samples involves sample preparation followed by LC-MS/MS analysis. The choice of sample preparation technique depends on the biological matrix.
Caption: General workflow for amanitin quantification.
Detailed Experimental Protocols
Protocol 1: Quantification of this compound in Human Urine
This protocol is based on a method utilizing solid-phase extraction (SPE) for sample cleanup and an isotopically labeled internal standard for accurate quantification of α-amanitin.[2][3][4]
1. Materials and Reagents
-
α-amanitin, β-amanitin, γ-amanitin standards
-
¹⁵N₁₀-α-amanitin (internal standard)
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Human urine (blank)
-
Oasis HLB SPE cartridges
2. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of urine sample, add 100 µL of ammonium acetate buffer (1M, pH 5).[11]
-
Condition an Oasis HLB SPE plate with 1 mL of 90% acetonitrile followed by 1 mL of deionized water.[2]
-
Load the prepared urine sample onto the SPE plate.
-
Wash the plate with 1 mL of deionized water, followed by 1 mL of 10% methanol.[2]
-
Elute the analytes with 1 mL of 90% acetonitrile.[2]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
3. LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: A C18 Accucore column (100 × 2.1 mm, 2.6 µm) is a suitable choice.[5][6]
-
Mobile Phase A: 10 mM ammonium acetate with 0.1% formic acid in water.[5][6]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.[12]
-
Injection Volume: 5-10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
4. Data Analysis
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Perform a linear regression analysis to determine the concentration of this compound in the unknown samples.
Protocol 2: Quantification of this compound in Human Plasma/Serum
This protocol utilizes protein precipitation for initial sample cleanup, which is a simpler and faster approach suitable for plasma and serum samples.[7][8]
1. Materials and Reagents
-
α-amanitin, β-amanitin standards
-
Internal standard (e.g., 4'-hydroxydiclofenac or a stable isotope-labeled amanitin if available)
-
Methanol (LC-MS grade)
-
Human plasma/serum (blank)
2. Sample Preparation (Protein Precipitation)
-
To 5 µL of plasma sample, add a sufficient volume of cold methanol (e.g., 1:3 or 1:4 ratio of plasma to methanol) containing the internal standard.[7][8]
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 5 minutes.[13]
-
Transfer the supernatant to a new tube.
-
The supernatant can be directly injected into the LC-MS/MS system or subjected to further cleanup using SPE if necessary.
3. LC-MS/MS Conditions
-
The LC-MS/MS conditions can be similar to those described in Protocol 1. The specific MRM transitions and instrument parameters should be optimized for the specific instrument being used.
4. Data Analysis
-
Follow the same data analysis procedure as described in Protocol 1.
Signaling Pathway and Logic Diagrams
While this compound do not act on a classical signaling pathway, their mechanism of action involves the inhibition of RNA polymerase II, which can be depicted as a logical relationship.
Caption: Mechanism of amanitin toxicity.
Conclusion
The LC-MS/MS methods described provide a robust and reliable approach for the quantification of this compound in biological samples. The choice of sample preparation and analytical conditions can be tailored to the specific requirements of the study. Accurate quantification of this compound is essential for clinical diagnosis, toxicokinetic studies, and the development of novel antidotes for mushroom poisoning.
References
- 1. Mass Spectrometry-Based Analytical Methods of Amatoxins in Biological Fluids to Monitor Amatoxin-Induced Mushroom Poisoning -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 2. Detection of α-, β-, and γ-amanitin in urine by LC-MS/MS using 15N10-α-amanitin as the internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Amatoxins (α- and β-Amanitin) and phallotoxin (Phalloidin) analyses in urines using high-resolution accurate mass LC-MS technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Determination of α-Amanitin and β-Amanitin in Mouse Plasma Using Liquid Chromatography-High Resolution Mass Spectrometry [accesson.kr]
- 8. Simultaneous Determination of α-Amanitin and β-Amanitin in Mouse Plasma Using Liquid Chromatography-High Resolution Mass Spectrometry -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 9. Analysis of α- and β-amanitin in Human Plasma at Subnanogram per Milliliter Levels by Reversed Phase Ultra-High Performance Liquid Chromatography Coupled to Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Simple and High-Throughput Analysis of Amatoxins and Phallotoxins in Human Plasma, Serum and Urine Using UPLC-MS/MS Combined with PRiME HLB μElution Platform [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Development of Simultaneous Analytical Method of Three Polypeptide Toxins α‐Amanitin, β‐Amanitin and Phalloidin in Poisonous Mushrooms and Human Serum Using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Transcription Inhibition Using Alpha-Amanitin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-amanitin is a cyclic octapeptide toxin isolated from several species of Amanita mushrooms, most notably the death cap (Amanita phalloides).[1] It is a potent and specific inhibitor of RNA polymerase II (RNAP II), the enzyme responsible for transcribing messenger RNA (mRNA) in eukaryotes.[1][2] This specific mode of action makes it a valuable tool for studying transcription-dependent processes in vivo. However, its high toxicity, particularly to the liver and kidneys, necessitates careful consideration of dosage and experimental design.[3][4] These application notes provide an overview of the in vivo use of alpha-amanitin, including its mechanism of action, toxicity data, and protocols for experimental use, with a focus on its emerging application in targeted cancer therapy.
Mechanism of Action
Alpha-amanitin exerts its cytotoxic effects by binding to the bridge helix of the largest subunit of RNAP II, RPB1.[1][2] This interaction locks the enzyme in an inflexible conformation, thereby impeding the translocation of the DNA and RNA strands and effectively halting transcription elongation.[1][2] The rate of transcription can be reduced from thousands to just a few nucleotides per minute.[2] While RNAP II is highly sensitive to alpha-amanitin, RNAP III is moderately sensitive, and RNAP I is insensitive.[1] This differential sensitivity allows for the dissection of the roles of different RNA polymerases in cellular processes.[1] In vivo, the inhibition of transcription by alpha-amanitin is a slow process that can take several hours and leads to the degradation of the RPB1 subunit, making the inhibition irreversible.[5][6]
In Vivo Toxicity
The primary limitation for the in vivo application of free alpha-amanitin is its severe toxicity, primarily targeting the liver and kidneys, which have high rates of protein synthesis.[3][7] Understanding the lethal dose (LD50) is critical for designing in vivo experiments.
Table 1: In Vivo Toxicity of Alpha-Amanitin in Mice
| Administration Route | LD50 (mg/kg body weight) | Reference |
| Intraperitoneal | 0.742 | [3][4] |
| Intravenous | 0.327 | [3][4] |
| Oral (in rats) | 0.2 | [8] |
Note: The oral LD50 in rats is provided for context, as direct oral LD50 for mice was not specified in the provided results.
Table 2: Biochemical Indicators of Alpha-Amanitin Toxicity in Mice (24 hours post-injection)
| Indicator | Change | Fold Change vs. Control | Reference |
| White Blood Cells (WBC) | Decreased | Significantly | [3][4] |
| Red Blood Cells (RBC) | Decreased | Significantly | [3][4] |
| Hemoglobin (Hb) | Decreased | Significantly | [3][4] |
| Blood Urea Nitrogen (BUN) | Increased | Significantly | [3][4] |
| Creatinine (Crea) | Increased | Significantly | [3][4] |
| Alanine Aminotransferase (ALT) | Increased | 24.0 | [3][4] |
| Aspartate Aminotransferase (AST) | Increased | 9.6 | [3][4] |
| Total Bilirubin (TBIL) | Increased | 26.3 | [3][4] |
| Direct Bilirubin (DBIL) | Increased | 37.0 | [3][4] |
Application in Cancer Therapy: Antibody-Drug Conjugates (ADCs)
To mitigate the systemic toxicity of alpha-amanitin and harness its potent cell-killing ability for cancer treatment, it is being developed as a payload for antibody-drug conjugates (ADCs).[7][9][10] ADCs combine the tumor-targeting specificity of a monoclonal antibody with the high cytotoxicity of a payload like alpha-amanitin.[7] This approach allows for the selective delivery of the toxin to cancer cells, minimizing damage to healthy tissues.[9] Amanitin-based ADCs have shown promise in preclinical studies, demonstrating complete tumor regression in mouse models of colorectal and pancreatic cancer.[9][11][12]
Experimental Protocols
Protocol 1: General In Vivo Transcription Inhibition in Mice
This protocol is a general guideline for studying the effects of systemic transcription inhibition. Extreme caution must be exercised when handling alpha-amanitin due to its high toxicity.
Materials:
-
Alpha-amanitin (≥85% HPLC purity)
-
Sterile Phosphate-Buffered Saline (PBS) or 0.9% normal saline
-
Appropriate mouse strain (e.g., ICR mice)
-
Syringes and needles for injection
-
Animal housing and monitoring equipment
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Dose Preparation: Prepare a stock solution of alpha-amanitin in sterile PBS. The final injection volume should not exceed 1 ml/100 g of body weight for rodents.[8]
-
Dosing:
-
For toxicity studies, a dose range bracketing the LD50 can be used. For instance, intraperitoneal injections of 0.6 mg/kg have been used in mice.[3]
-
For studies aiming to achieve transcription inhibition with minimal lethality, lower doses should be tested.
-
-
Administration: Administer the prepared alpha-amanitin solution via intraperitoneal (IP) or intravenous (IV) injection.
-
Monitoring:
-
Observe the animals closely for signs of toxicity, especially within the first 48 hours.
-
At predetermined time points (e.g., 24 and 48 hours), blood samples can be collected for hematological and biochemical analysis (see Table 2).
-
Tissues (liver, kidney) can be harvested for histological examination and to measure alpha-amanitin concentration by RP-HPLC.[3][4]
-
-
Endpoint: Euthanize animals at the experimental endpoint or if severe signs of distress are observed.
Protocol 2: In Vivo Efficacy Study of an Alpha-Amanitin-Based ADC in a Xenograft Mouse Model
This protocol outlines a typical experiment to evaluate the anti-tumor activity of an alpha-amanitin ADC.
Materials:
-
Cancer cell line of interest (e.g., human pancreatic cancer cell line)
-
Immunocompromised mice (e.g., NMRI nude mice)
-
Alpha-amanitin-conjugated antibody (ADC)
-
Unconjugated antibody (control)
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).
-
Treatment:
-
Administer the ADC, unconjugated antibody, or vehicle control, typically via IV injection.
-
A sample dosing regimen could be two doses of the ADC (e.g., at a concentration of 100 µg/kg with respect to alpha-amanitin) administered one week apart.[11]
-
-
Monitoring:
-
Measure tumor volume with calipers every few days.
-
Monitor the body weight and general health of the mice.
-
-
Endpoint:
-
Continue the experiment for a predefined period (e.g., 16 days or longer).[11]
-
Euthanize mice if tumors exceed a certain size or if signs of excessive toxicity are observed.
-
At the endpoint, tumors can be excised for further analysis, such as immunohistochemistry to assess apoptosis and cell proliferation.[11]
-
Visualizations
Caption: Mechanism of action of an alpha-amanitin antibody-drug conjugate (ADC).
Caption: Workflow for an in vivo efficacy study of an alpha-amanitin ADC.
References
- 1. α-Amanitin - Wikipedia [en.wikipedia.org]
- 2. Effects of Amanitin on Transcription [chem.uwec.edu]
- 3. researchgate.net [researchgate.net]
- 4. [Toxicity of alpha-amanitin on mice in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. In vivo degradation of RNA polymerase II largest subunit triggered by alpha-amanitin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchtrend.net [researchtrend.net]
- 9. Toxic Mushroom-Based Drug May Help Battle Colorectal Cancer | MD Anderson Cancer Center [mdanderson.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Synthesis of Amanitin Analogs for Research Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amanitins, a class of bicyclic octapeptides isolated from the Amanita genus of mushrooms, are potent and specific inhibitors of RNA polymerase II, a crucial enzyme in eukaryotic transcription.[1][2] This unique mechanism of action makes them highly valuable tools for molecular biology research and, more recently, as potent payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy.[1][2][3] However, the limited availability from natural sources and the inherent toxicity of the parent compounds necessitate the chemical synthesis of analogs.[2][4] This document provides detailed application notes and protocols for the synthesis of amanitin analogs for research purposes, including their modification and conjugation to targeting moieties.
Core Concepts in Amanitin Analog Synthesis
The synthesis of amanitin analogs can be broadly categorized into two main approaches:
-
Semi-synthesis starting from naturally isolated α-amanitin: This involves the chemical modification of the natural toxin to introduce new functionalities or alter its properties.
-
Total synthesis: This de novo approach allows for greater structural diversity and the incorporation of unnatural amino acids, but it is a more complex and challenging endeavor.[1][4]
Key structural features of α-amanitin that are often targeted for modification include the 6'-hydroxy group of the tryptophan residue, the dihydroxyisoleucine residue, and the trans-hydroxyproline residue.[3][5][6] Modifications at these sites can be used to attach linkers for bioconjugation or to probe structure-activity relationships (SAR).[7][8]
Application Note 1: Semi-synthesis of Amanitin Aldehyde for Bioconjugation
This protocol describes the generation of an aldehydic derivative of α-amanitin, which can be used for conjugation to proteins or other molecules containing primary amines via reductive amination.[5]
Experimental Protocol: Periodate Oxidation of 6'-O-methyl-α-amanitin[5]
Objective: To introduce an aldehyde group into the dihydroxyisoleucine residue of α-amanitin.
Materials:
-
6'-O-methyl-α-amanitin (OMA)
-
Sodium periodate (NaIO₄)
-
Sodium phosphate buffer (pH 7.0)
-
Methanol
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Dissolve 6'-O-methyl-α-amanitin in a minimal amount of methanol.
-
Dilute the solution with sodium phosphate buffer (pH 7.0) to the final desired concentration.
-
Add a solution of sodium periodate in the same buffer to the amanitin solution. The molar ratio of periodate to amanitin should be optimized but is typically in slight excess.
-
Incubate the reaction mixture at room temperature in the dark for 1-2 hours.
-
Monitor the reaction progress by analytical HPLC.
-
Upon completion, quench the reaction by adding an excess of a suitable quenching agent, such as ethylene glycol.
-
Purify the resulting amanitin aldehyde derivative (6'-O-methylaldo-α-amanitin) by preparative HPLC.
-
Lyophilize the purified fractions to obtain the final product.
Expected Outcome: The periodate oxidation at neutral pH generates a mixture of two interconverting forms of the amanitin aldehyde.[5] This derivative is suitable for subsequent reductive amination reactions.
Application Note 2: Solid-Phase Peptide Synthesis (SPPS) of Amanitin Analogs
Total synthesis of amanitin analogs is a complex process often involving a combination of solid-phase and solution-phase chemistry. The following provides a generalized workflow based on reported strategies.[1][9]
Experimental Workflow: SPPS of a Linear Octapeptide Precursor
Caption: Generalized workflow for the solid-phase synthesis of the linear octapeptide precursor of amanitin analogs.
Protocol: Generalized SPPS of an Amanitin Analog Precursor[9]
Objective: To synthesize the linear octapeptide backbone of an amanitin analog using an Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acids (including any desired unnatural amino acids)
-
Rink Amide resin (or other suitable solid support)
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
HPLC system for purification
Procedure:
-
Swell the resin in DMF.
-
Remove the Fmoc protecting group from the resin using the deprotection solution.
-
Wash the resin thoroughly with DMF and DCM.
-
Couple the first Fmoc-protected amino acid using the chosen coupling reagents and base in DMF.
-
Monitor the coupling reaction for completion (e.g., using a Kaiser test).
-
Wash the resin to remove excess reagents.
-
Repeat steps 2-6 for each subsequent amino acid in the desired sequence.
-
After the final amino acid coupling and Fmoc deprotection, wash the resin extensively.
-
Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.
-
Precipitate the crude linear peptide in cold diethyl ether.
-
Purify the linear peptide by preparative HPLC.
Subsequent Steps: Following the synthesis of the linear precursor, two crucial cyclization steps are required:
-
First Cyclization (Tryptathionine Bridge Formation): This intramolecular reaction forms the thioether bond between the tryptophan and cysteine residues.[10]
-
Second Cyclization (Macrolactamization): This step forms the peptide backbone's cyclic structure.[10]
Finally, a diastereoselective sulfoxidation is performed to generate the bioactive (R)-sulfoxide.[7][11]
Quantitative Data on Amanitin Analogs
The biological activity of amanitin analogs is typically assessed by their ability to inhibit RNA polymerase II and their cytotoxicity against cancer cell lines.
| Analog | Modification | RNA Pol II Inhibition (Kᵢ, nM) | Cytotoxicity (IC₅₀) | Cell Line | Reference |
| α-Amanitin | Natural Product | ~1-10 | Varies | Multiple | [2] |
| β-Amanitin | Natural Product (carboxy group) | Comparable to α-amanitin | Varies | Multiple | [12] |
| 5'-hydroxy-6'-deoxy-amanitin | Synthetic | Near-native potency | Not specified | CHO cells | [7] |
| 7'-Amine modified analogs | Synthetic | Up to 8 times that of α-amanitin | Not specified | N/A | [6][7] |
| 7'-Arylazo-amatoxins | Synthetic | Up to 8 times that of α-amanitin | Not specified | N/A | [6][7] |
| Amaninamide | Natural Product (lacks 6'-OH) | 25-50% as toxic as α-amanitin | Not specified | N/A | [6] |
Signaling Pathway Inhibition by Amanitin
Amanitin and its analogs exert their cytotoxic effects by directly inhibiting RNA polymerase II, which halts transcription and subsequently leads to apoptosis.
Caption: Simplified signaling pathway showing the mechanism of action of amanitin analogs leading to apoptosis.
Conclusion
The synthesis of amanitin analogs is a rapidly advancing field with significant implications for cancer therapy and basic research. The protocols and data presented here provide a foundation for researchers to design and synthesize novel amanitin derivatives with tailored properties. Careful consideration of the synthetic strategy, purification methods, and biological evaluation is crucial for the successful development of these potent molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. sciforum.net [sciforum.net]
- 3. Design, Synthesis, and Biochemical Evaluation of Alpha-Amanitin Derivatives Containing Analogs of the trans-Hydroxyproline Residue for Potential Use in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 6. Meeting key synthetic challenges in amanitin synthesis with a new cytotoxic analog: 5′-hydroxy-6′-deoxy-amanitin - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04150E [pubs.rsc.org]
- 7. Meeting key synthetic challenges in amanitin synthesis with a new cytotoxic analog: 5′-hydroxy-6′-deoxy-amanitin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scite.ai [scite.ai]
- 11. Meeting key synthetic challenges in amanitin synthesis with a new cytotoxic analog: 5′-hydroxy-6′-deoxy-amanitin - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Beta-Amanitin – a potential payload for antibody drug conjugates (ADCs) - Cfm Oskar Tropitzsch GmbH [cfmot.de]
Application Notes and Protocols: Amanitin in Molecular Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amanitin, a cyclic octapeptide derived from the Amanita genus of mushrooms, is a potent and highly specific inhibitor of eukaryotic RNA polymerase II (Pol II) and, to a lesser extent, RNA polymerase III.[1][2] This specificity makes it an invaluable tool in molecular biology for studying transcription-dependent processes. Its mechanism of action involves binding to the bridge helix of RNA polymerase II, which interferes with the translocation of the DNA and RNA, thereby halting transcription.[1][3] More recently, amanitin's cytotoxicity has been harnessed in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[4][5]
These application notes provide an overview of the key uses of amanitin in research, accompanied by detailed experimental protocols and quantitative data to guide laboratory work.
Application 1: Inhibition of Transcription and Determination of RNA Stability
Amanitin is widely used to shut down mRNA synthesis, enabling the study of RNA stability and decay rates. By treating cells with α-amanitin and measuring mRNA levels at various time points using techniques like RNA sequencing (RNA-seq) or RT-qPCR, researchers can calculate the half-life of specific transcripts.[1][6]
Quantitative Data: Effective Concentrations for Transcription Inhibition
The concentration of α-amanitin required for effective transcription inhibition can vary between cell types and experimental conditions.
| Parameter | Value | Cell Type/System | Reference |
| In vivo poly(A)+ RNA synthesis inhibition | 0.10 - 1.0 µg/mL | Wheat embryos | [7] |
| In vivo 5S rRNA and tRNA synthesis inhibition | >1.0 µg/mL | Wheat embryos | [7] |
| In vitro transcription inhibition (RNA Pol II) | ~1 µg/mL | --- | [1] |
| In vitro transcription inhibition (RNA Pol III) | ~10 µg/mL | --- | [1] |
| Cell culture transcription inhibition | 2 µg/mL | Mouse embryonic stem cells | [1][8] |
| Cell culture transcription inhibition | 5 µg/mL | Human cells | [2] |
Experimental Protocol: Measuring mRNA Degradation Rates using α-Amanitin and RNA-Seq
This protocol is adapted from a method optimized for mouse embryonic stem cells.[1][8]
1. Cell Culture and Treatment: a. Plate cells at an appropriate density to ensure they are in the exponential growth phase at the time of treatment. b. For a time-course experiment, prepare replicate plates for each time point (e.g., 0h, 2h, 4h, 8h). c. Prepare fresh culture medium containing 2 µg/mL α-amanitin. d. For the 0h time point, harvest cells without α-amanitin treatment. e. For the subsequent time points, replace the medium with the α-amanitin-containing medium and incubate for the desired duration (2, 4, and 8 hours).[1][9]
2. RNA Extraction: a. At each time point, harvest the cells and extract total RNA using a standard method, such as a column-based kit or TRIzol reagent.
3. RNA Sequencing: a. Prepare mRNA-seq libraries from the extracted RNA for each time point. b. Sequence the libraries on a high-throughput sequencing platform.
4. Data Analysis: a. Align the sequencing reads to the appropriate reference genome. b. Calculate gene expression levels (e.g., Transcripts Per Million - TPM) for each gene at each time point. c. Determine the degradation rate and half-life of each transcript by fitting the expression data to an exponential decay model.
Application 2: Induction of Apoptosis and Cell Viability Assays
Amanitin's inhibition of transcription leads to the depletion of short-lived anti-apoptotic proteins, ultimately triggering programmed cell death.[8][10] This makes it a useful tool for studying the mechanisms of apoptosis.
Signaling Pathway: Amanitin-Induced Apoptosis
α-Amanitin treatment leads to the inhibition of RNA Polymerase II, which in turn reduces the synthesis of mRNA for crucial survival proteins. This cellular stress can activate the p53 tumor suppressor protein. Activated p53 can then transcriptionally upregulate pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.
Quantitative Data: IC50 Values of α-Amanitin in Various Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| MV411 | Biphenotypic B myelomonocytic leukemia | 0.59 ± 0.07 | [10] |
| THP1 | Acute monocytic leukemia | 0.72 ± 0.09 | [10] |
| Jurkat | T-cell leukemia | 0.75 ± 0.08 | [10] |
| K562 | Erythroleukemia | 2.0 ± 0.18 | [10] |
| SUDHL6 | Diffuse histiocytic lymphoma | 3.6 ± 1.02 | [10] |
| HL60 | Promyelocytic leukemia | 4.5 ± 0.73 | [10] |
Experimental Protocol: Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of α-amanitin on cell viability.
1. Cell Seeding: a. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^5 cells/well for Vero cells) in 100 µL of culture medium.[11] b. Incubate overnight to allow for cell attachment.[11]
2. α-Amanitin Treatment: a. Prepare serial dilutions of α-amanitin in culture medium. b. Remove the medium from the wells and add the α-amanitin dilutions. Include untreated control wells. c. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[11]
3. MTT Assay: a. Add 25 µL of MTT solution (2 mg/mL in PBS) to each well.[11] b. Incubate for 4 hours at 37°C.[11] c. Carefully remove the medium. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11] e. Read the absorbance at 540 nm using a microplate reader.[11]
4. Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Plot the percentage of viability against the α-amanitin concentration to determine the IC50 value.
Application 3: Antibody-Drug Conjugates (ADCs) in Cancer Research
Amanitin's high cytotoxicity is being explored for targeted cancer therapy through its use as a payload in ADCs.[4][5] An ADC consists of a monoclonal antibody that specifically targets a tumor-associated antigen, a cytotoxic agent (the payload), and a chemical linker.[12]
Experimental Protocol: Preparation of Amanitin-Based ADCs
This is a generalized protocol for the conjugation of α-amanitin to an antibody.
1. Antibody Preparation: a. Prepare the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4 for lysine conjugation or phosphate buffer, pH 8.0 for cysteine conjugation).[13]
2. Linker-Payload Preparation: a. Synthesize or obtain an amanitin derivative with a reactive linker. Common linkers are either non-cleavable or cleavable by proteases found within the target cell.[13]
3. Conjugation Reaction: a. For lysine conjugation, mix the antibody with the lysine-reactive amanitin-linker in PBS at pH 7.4.[13] b. For cysteine conjugation, the interchain disulfides of the antibody are first reduced, followed by reaction with a cysteine-reactive amanitin-linker.[13] c. The reaction is typically carried out for a specific duration at a controlled temperature.
4. Purification: a. Purify the ADC from unconjugated amanitin and antibody using size-exclusion chromatography (SEC-HPLC) and dialysis.[13]
5. Characterization: a. Determine the drug-to-antibody ratio (DAR) using UV-spectroscopy.[13]
Experimental Protocol: ADC Cytotoxicity Assay
This protocol outlines how to assess the in vitro efficacy of an amanitin-ADC.
1. Cell Seeding: a. Seed target (antigen-positive) and control (antigen-negative) cells in separate 96-well plates at an optimal density. b. Incubate overnight.
2. ADC Treatment: a. Prepare serial dilutions of the amanitin-ADC, the unconjugated antibody, and free amanitin. b. Treat the cells with the different compounds and incubate for a period determined by the cell doubling time (typically 48-144 hours).[14]
3. Viability Assessment: a. Perform a cell viability assay, such as the MTT or MTS assay, as described previously.
4. Data Analysis: a. Calculate the percentage of cell viability for each treatment condition relative to untreated controls. b. Determine the IC50 value for the ADC on both target and control cells to assess its specific cytotoxicity.
Conclusion
Amanitin is a versatile and powerful tool for molecular biology research. Its specific inhibition of RNA polymerase II allows for detailed studies of transcription, RNA stability, and apoptosis. Furthermore, its potent cytotoxicity is being leveraged in the development of next-generation cancer therapeutics in the form of ADCs. The protocols and data provided here offer a foundation for researchers to effectively utilize amanitin in their experimental designs. Proper handling and safety precautions are paramount when working with this highly toxic compound.
References
- 1. Calculating RNA degradation rates using large-scale normalization in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. adcreview.com [adcreview.com]
- 6. Calculating RNA degradation rates using large-scale normalization in mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unraveling Hematotoxicity of α-Amanitin in Cultured Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. moradec.com [moradec.com]
- 13. heidelberg-pharma.com [heidelberg-pharma.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Measuring Amanitin Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for various cell-based assays designed to measure the biological activity of α-amanitin. These assays are crucial for studying the toxicology of amanitin, screening for potential antidotes, and understanding its mechanism of action in drug development contexts, such as in the creation of antibody-drug conjugates.
Introduction to α-Amanitin Activity
α-Amanitin is a potent and deadly cyclic peptide toxin found in several species of the Amanita genus of mushrooms. Its primary mechanism of toxicity is the high-affinity binding to and inhibition of RNA polymerase II (RNAP II), the enzyme responsible for transcribing messenger RNA (mRNA) in eukaryotic cells.[1][2][3] This inhibition leads to a halt in protein synthesis, ultimately causing cell death, with hepatocytes being particularly susceptible.[2] The toxic effects of α-amanitin can be quantified using a variety of in vitro cell-based assays that measure cytotoxicity, inhibition of transcription and translation, and induction of apoptosis.
Core Signaling Pathway of α-Amanitin
The primary molecular target of α-amanitin is RNA polymerase II. Binding of the toxin to the largest subunit of RNAP II, RPB1, interferes with the translocation of the enzyme along the DNA template, thereby arresting transcription.[2][4] This transcriptional arrest triggers downstream cellular stress responses, including the activation of p53, the generation of reactive oxygen species (ROS), and the induction of caspase-mediated apoptosis.[5][6]
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of α-amanitin varies significantly across different cell lines, which can be attributed to factors such as the expression levels of the organic anion transporting polypeptide 1B3 (OATP1B3) that facilitates amanitin uptake.[7] The following table summarizes reported IC50 values for α-amanitin in various hematopoietic cell lines after 72 hours of exposure.
| Cell Line | Cell Type | IC50 (µM) | Assay Method | Reference |
| MV4-11 | Acute Myeloid Leukemia | 0.59 ± 0.07 | MTS | [8] |
| THP-1 | Acute Monocytic Leukemia | 0.72 ± 0.09 | MTS | [8] |
| Jurkat | Acute T-Cell Leukemia | 0.75 ± 0.08 | MTS | [8] |
| K562 | Chronic Myelogenous Leukemia | 2.0 ± 0.18 | MTS | [8] |
| SU-DHL-6 | B-Cell Lymphoma | 3.6 ± 1.02 | MTS | [8] |
| HL-60 | Acute Promyelocytic Leukemia | 4.5 ± 0.73 | MTS | [8] |
Experimental Protocols
Assay 1: Cell Viability Measurement using MTT/MTS
This protocol measures the metabolic activity of cells as an indicator of viability. Tetrazolium salts (MTT or MTS) are reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product, which can be quantified spectrophotometrically.[9][10]
Workflow Diagram
Protocol
-
Cell Seeding: Seed cells (e.g., HepG2, HL-60) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Toxin Treatment: Prepare serial dilutions of α-amanitin in culture medium. Remove the medium from the wells and add 100 µL of the α-amanitin dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours). A 72-hour incubation is often required to observe maximal effects on viability.[8]
-
Reagent Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well.
-
Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C. If using MTT, a solubilization solution (e.g., DMSO or acidic isopropanol) must be added to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Assay 2: Reporter-Based Assay for Transcriptional Inhibition
This assay provides a more direct measure of α-amanitin's effect on transcription and subsequent protein synthesis. It utilizes a cell line engineered to express a reporter protein, such as Green Fluorescent Protein (GFP), under the control of a strong promoter that is transcribed by RNA polymerase II.[9][11]
Protocol
-
Cell Seeding: Seed HEK293 or Vero cells in a 96-well plate and allow them to adhere overnight.[10][11]
-
Toxin Treatment: Treat the cells with various concentrations of α-amanitin for 24 hours.
-
Transduction/Transfection: Introduce a reporter construct, such as an adenovirus vector expressing GFP (ad-GFP), at a specific multiplicity of infection (MOI).[9]
-
Incubation: Incubate the cells for an additional 24 hours to allow for reporter gene expression.
-
Data Acquisition: Measure the reporter signal (e.g., GFP fluorescence) using a plate reader or fluorescence microscope.
-
Analysis: Normalize the reporter signal to cell viability (if necessary) and calculate the inhibition of reporter expression relative to untreated controls. This method has been shown to detect α-amanitin concentrations as low as 100 ng/mL.[9][11]
Assay 3: Apoptosis Detection by Caspase-Glo 3/7 Assay
α-Amanitin induces apoptosis in various cell types, which can be quantified by measuring the activity of executioner caspases 3 and 7.[8][12] The Caspase-Glo 3/7 assay uses a luminogenic substrate that produces a light signal upon cleavage by active caspases.
Protocol
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with α-amanitin for a specified period (e.g., 24 hours).[12]
-
Reagent Preparation: Prepare the Caspase-Glo 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: The luminescent signal is proportional to the amount of active caspase 3/7. Data can be expressed as fold-change over untreated controls. Studies have shown a significant increase in caspase-3/7 activity in response to α-amanitin.[8]
Concluding Remarks
The choice of assay for measuring α-amanitin activity depends on the specific research question. Cell viability assays are robust and straightforward for determining general cytotoxicity and calculating IC50 values. Reporter-based and viral replication assays offer higher sensitivity and a more direct link to the mechanism of RNAP II inhibition.[10][11] Apoptosis assays are valuable for elucidating the downstream pathways leading to cell death. For comprehensive characterization, a combination of these assays is recommended.
References
- 1. A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α-Amanitin - Wikipedia [en.wikipedia.org]
- 3. Specific inhibition of nuclear RNA polymerase II by alpha-amanitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Toxic Effects of Amanitins: Repurposing Toxicities toward New Therapeutics | MDPI [mdpi.com]
- 7. Amanitin-induced variable cytotoxicity in various cell lines is mediated by the different expression levels of OATP1B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unraveling Hematotoxicity of α-Amanitin in Cultured Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. eu.alma.exlibrisgroup.com [eu.alma.exlibrisgroup.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting α-Amanitin-Based Transcription Inhibition Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using α-amanitin to inhibit transcription.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Experimental Design and Optimization
1. Q: I'm not observing the expected level of transcription inhibition. What are the common causes?
A: Insufficient transcription inhibition is a frequent issue. Several factors could be at play:
-
Suboptimal Concentration: The effective concentration of α-amanitin is highly cell-type dependent. What works for one cell line may be ineffective in another. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.[1][2]
-
Inadequate Incubation Time: The inhibitory action of α-amanitin is not instantaneous; it is time-dependent.[1][3] Short incubation periods may not be sufficient to achieve complete inhibition of RNA Polymerase II (RNAP II). Time-course experiments are recommended to establish the necessary treatment duration.
-
Cell Permeability: α-Amanitin is a relatively large molecule and may have difficulty crossing the cell membrane in certain cell types.[4] For cells with low permeability, consider using a more permeable derivative like methyl-amanitin oleate or employing permeabilization techniques, though the latter may impact cell viability.[3]
-
Incorrect Assessment of Inhibition: Ensure you are using a sensitive and appropriate method to measure transcription inhibition. Direct measurement of nascent RNA synthesis (e.g., using EU-Click-iT chemistry) or quantifying the mRNA levels of short-lived transcripts by RT-qPCR are reliable methods.[5][6][7]
2. Q: How do I determine the optimal concentration and incubation time for α-amanitin in my cell line?
A: A systematic approach is necessary to define the optimal experimental parameters.
-
Dose-Response Experiment: Culture your cells with a range of α-amanitin concentrations (e.g., 0.1, 1, 10, 50 µg/mL) for a fixed, extended time point (e.g., 24 or 48 hours).[2]
-
Time-Course Experiment: Use a concentration determined to be effective from the dose-response study and treat the cells for various durations (e.g., 2, 4, 8, 12, 24 hours).[8][9]
-
Assessment Method: For both experiments, assess the level of transcription inhibition by measuring the mRNA levels of a housekeeping gene with a short half-life (e.g., c-myc) via RT-qPCR. A significant reduction in its mRNA level will indicate effective inhibition. Cell viability assays like MTT or Trypan Blue exclusion should be run in parallel to monitor toxicity.[1][5][7]
Section 2: Assessing Inhibition and Downstream Effects
3. Q: How can I confirm that α-amanitin is effectively inhibiting RNA Polymerase II?
A: Several methods can be used to validate the inhibitory effect of α-amanitin:
-
RT-qPCR: Measure the mRNA levels of well-characterized, short-lived transcripts. A dramatic decrease in their abundance is a strong indicator of RNAP II inhibition.[5][10]
-
Western Blot: While α-amanitin's primary action is not immediate protein degradation, prolonged treatment can lead to the degradation of the largest subunit of RNAP II, Rpb1.[3][11] Observing a decrease in Rpb1 levels can be a confirmation of α-amanitin's effect, although this is a downstream and slower consequence.
-
Nascent RNA Labeling: Techniques that label newly synthesized RNA, such as using 5-ethynyl uridine (EU) followed by click chemistry, provide a direct measure of transcriptional activity. A significant reduction in EU incorporation confirms transcription inhibition.
4. Q: My cells are dying after α-amanitin treatment. Is this expected, and how can I study it?
A: Yes, cell death is an expected outcome of prolonged transcription inhibition, as the synthesis of essential proteins is halted.[12][13] α-Amanitin is known to induce apoptosis in a time- and concentration-dependent manner.[1][14]
To investigate this phenomenon, you can perform the following assays:
-
Caspase Activity Assays: α-Amanitin-induced apoptosis is often caspase-dependent.[1][14] Measuring the activity of key executioner caspases, like caspase-3 and caspase-7, can confirm the apoptotic pathway.[1][15]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing a quantitative measure of the mode of cell death.[1]
-
Western Blot for Apoptotic Markers: Probing for cleaved forms of caspases (e.g., cleaved caspase-3) or other apoptotic markers can provide further evidence of apoptosis.[1]
Quantitative Data Summary
Table 1: Effective Concentrations of α-Amanitin in Various Cell Lines
| Cell Line | Effective Concentration | Assay Used | Reference |
| Mouse Embryonic Stem Cells | 2 µg/mL | RNA-seq | [8] |
| HEK293 | 100 ng/mL | RT-qPCR (adenovirus transcription) | [5][6] |
| Vero | 10 µg/mL | MTT Assay | [7] |
| HL60 | ≥3 µM | MTS Assay | [1] |
| MV411 | ≥0.3 µM | MTS Assay | [1] |
| THP1, Jurkat, K562 | >1 µM | MTS Assay | [1] |
Table 2: Time-Dependent Effects of α-Amanitin on Cell Viability in HL60 Cells
| α-Amanitin Concentration | % Viable Cells (vs. Control) after 72h |
| 1 µM | 87 ± 11% |
| 3 µM | 78 ± 16% |
| 10 µM | 12 ± 8% |
| (Data adapted from a study on hematopoietic cells)[1] |
Experimental Protocols
Protocol 1: Determining Optimal α-Amanitin Concentration using RT-qPCR
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
-
α-Amanitin Treatment: The following day, treat the cells with a range of α-amanitin concentrations (e.g., 0.1, 1, 5, 10, 25 µg/mL) for a fixed time (e.g., 24 hours). Include a vehicle-only control.
-
RNA Extraction: Harvest the cells and extract total RNA using a standard method (e.g., TRIzol reagent or a column-based kit).
-
cDNA Synthesis: Synthesize cDNA from a fixed amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
RT-qPCR: Perform quantitative real-time PCR using primers for a short-lived transcript (e.g., c-myc) and a stable housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative mRNA expression of the target gene using the ΔΔCt method. A significant, dose-dependent decrease in the target mRNA indicates effective inhibition.
Protocol 2: Caspase-3/7 Activity Assay
-
Cell Treatment: Seed cells in a 96-well plate and treat with the determined optimal concentration of α-amanitin for various time points (e.g., 12, 24, 48 hours), alongside a vehicle control.
-
Assay Reagent Addition: Use a commercially available Caspase-Glo® 3/7 Assay kit. Allow the plate and reagents to equilibrate to room temperature. Add the assay reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence in the treated samples compared to the control indicates activation of caspase-3/7.[1]
Visualizations
Caption: Troubleshooting flowchart for ineffective α-amanitin transcription inhibition.
Caption: Simplified pathway of α-amanitin's cellular effects leading to cell death.
Caption: Workflow for evaluating the multifaceted effects of α-amanitin treatment.
References
- 1. Unraveling Hematotoxicity of α-Amanitin in Cultured Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. a-amanitin.com [a-amanitin.com]
- 3. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of α-Amanitin on the Arabidopsis Seed Proteome Highlights the Distinct Roles of Stored and Neosynthesized mRNAs during Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Calculating RNA degradation rates using large-scale normalization in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In vivo degradation of RNA polymerase II largest subunit triggered by alpha-amanitin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Transforming toxins into treatments: the revolutionary role of α-amanitin in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unraveling Hematotoxicity of α-Amanitin in Cultured Hematopoietic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing α-Amanitin Concentration for Specific Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing α-amanitin in their experiments. Below are troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and accurate results.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered when determining the optimal α-amanitin concentration for specific cell lines.
Q1: My cells are showing little to no response to α-amanitin treatment. What could be the issue?
A1: There are several potential reasons for a lack of cytotoxicity:
-
Incorrect Concentration Range: The concentrations of α-amanitin used may be too low for your specific cell line. Cell lines exhibit differential sensitivity to α-amanitin. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the effective range.
-
Cell Line Resistance: Some cell lines may have inherent resistance to α-amanitin. This can be due to mutations in the RNA polymerase II subunit RPB1, which prevent the toxin from binding effectively.
-
Short Incubation Time: The cytotoxic effects of α-amanitin are time-dependent and often require prolonged exposure. Maximum effects on cell viability are typically observed after 72 hours of exposure.[1] Consider extending the incubation period if no significant cell death is observed at earlier time points.
-
Compound Degradation: Ensure the α-amanitin stock solution is properly stored and has not degraded. It is advisable to prepare fresh dilutions for each experiment.
Q2: I am observing high variability and inconsistent results between replicate wells in my cell viability assay. What are the possible causes?
A2: Inconsistent results can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure an equal number of cells is added to each well.
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or media and do not use them for experimental data.
-
Pipetting Errors: Calibrate pipettes regularly and ensure accurate and consistent dispensing of cells, media, and α-amanitin solutions.
-
Incomplete Solubilization of Formazan: In MTT assays, ensure the formazan crystals are completely dissolved by the solubilization solution (e.g., DMSO) before reading the absorbance. Gentle shaking on an orbital shaker for 10-15 minutes can aid in this process.[2]
Q3: The IC50 value I calculated for my cell line is significantly different from published values. Why might this be?
A3: Discrepancies in IC50 values can arise from:
-
Different Assay Methods: The type of cell viability assay used (e.g., MTT, MTS, CellTiter-Glo) can influence the calculated IC50.
-
Variations in Experimental Conditions: Differences in cell passage number, cell seeding density, incubation time, and serum concentration in the culture medium can all impact the cellular response to α-amanitin.
-
Cell Line Authenticity and Passage Number: Ensure the cell line is authentic and has not undergone significant genetic drift due to high passage numbers.
Q4: Should I be concerned about the stability of α-amanitin in my cell culture medium during a long incubation period (e.g., 72 hours)?
A4: α-Amanitin is a stable cyclic peptide. Studies have shown that even short-term exposure to a high concentration of α-amanitin can be sufficient to induce its full toxic effect within 16 hours, suggesting a "hit-and-run" mechanism.[1] Therefore, degradation in standard cell culture conditions over 72 hours is generally not a major concern.
Quantitative Data: α-Amanitin IC50 Values
The half-maximal inhibitory concentration (IC50) of α-amanitin varies significantly across different cell lines. The following table summarizes reported IC50 values.
| Cell Line | Cell Type | IC50 (µM) | Assay Duration (hours) | Reference |
| MV4-11 | Human AML | 0.59 ± 0.07 | 72 | [1] |
| THP-1 | Human AML | 0.72 ± 0.09 | 72 | [1] |
| Jurkat | Human T-cell leukemia | 0.75 ± 0.08 | 72 | [1] |
| K562 | Human CML | 2.0 ± 0.18 | 72 | [1] |
| SU-DHL-6 | Human B-cell lymphoma | 3.6 ± 1.02 | 72 | [1] |
| HL-60 | Human APL | 4.5 ± 0.73 | 72 | [1] |
| Primary CD34+ Cells | Human hematopoietic stem cells | 0.71 ± 0.21 | 72 | [1] |
| MCF-7 | Human breast adenocarcinoma | ~1.0 µg/mL (~1.09 µM) | 36 | [3] |
Note: AML = Acute Myeloid Leukemia, CML = Chronic Myeloid Leukemia, APL = Acute Promyelocytic Leukemia. Conversion of µg/mL to µM for MCF-7 is based on the molecular weight of α-amanitin (~919.0 g/mol ).
Experimental Protocols
Determining the IC50 of α-Amanitin using an MTT Assay
This protocol provides a step-by-step guide for determining the concentration of α-amanitin that inhibits cell viability by 50%.
Materials:
-
Target adherent cell line in logarithmic growth phase
-
Complete culture medium
-
α-Amanitin stock solution (e.g., in DMSO or water)
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
Day 1: Cell Seeding
-
Harvest and count cells using a hemocytometer and trypan blue exclusion to ensure high viability (>95%).
-
Dilute the cell suspension to the optimal seeding density in complete culture medium. This should be determined empirically for each cell line but is typically between 5,000 and 10,000 cells per well in a 100 µL volume.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
To avoid edge effects, add 200 µL of sterile PBS to the perimeter wells.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
Day 2: α-Amanitin Treatment
-
Prepare a series of α-amanitin dilutions in complete culture medium from your stock solution. A common approach is to use a 2-fold or 3-fold serial dilution to cover a broad concentration range (e.g., 0.01 nM to 100 µM).
-
Include a "vehicle control" (medium with the same concentration of the solvent, e.g., DMSO, as the highest α-amanitin concentration) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared α-amanitin dilutions and controls to the respective wells. It is recommended to perform each treatment in triplicate.
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours). A 72-hour incubation is often optimal for α-amanitin.[1]
Day 5: Cell Viability Assessment
-
After the 72-hour incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this period, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Carefully aspirate the medium containing MTT without disturbing the cells or the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[2]
-
Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each α-amanitin concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
Plot the percentage of cell viability against the logarithm of the α-amanitin concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of α-amanitin.
α-Amanitin-Induced Apoptosis Signaling Pathway
Caption: α-Amanitin's mechanism of action leading to apoptosis.
References
amanitin stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of amanitin. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the integrity and consistency of your results.
Frequently Asked Questions (FAQs)
Q1: How should I store solid α-amanitin?
Solid α-amanitin should be stored at -20°C in a tightly sealed container, protected from light.[1][2][3] It is also noted to be hygroscopic, so minimizing exposure to moisture is critical.[2] When stored under these conditions, it is stable for at least four years.[2]
Q2: How should I prepare and store α-amanitin solutions?
It is highly recommended to prepare α-amanitin solutions fresh for each experiment due to their instability in solution.[1] If a stock solution must be prepared, dissolve α-amanitin in an appropriate solvent such as water, methanol, or DMSO.[1][4] For short-term storage, it is advised not to store aqueous solutions for more than one day.[2] For longer-term storage, aliquots of the stock solution should be kept frozen at -20°C or below.
Q3: What is the stability of α-amanitin in different solvents and at various temperatures?
The stability of α-amanitin is dependent on the solvent and storage temperature. It is generally more stable in methanol than in water.[4][5] Boiling aqueous solutions of α-amanitin leads to rapid degradation, with only 5% of the toxin remaining after 6 hours.[4][5][6] However, it's important to note that the chemical degradation does not necessarily mean a complete loss of toxicity.[4][5] Some studies have shown that even after heating at 90°C for 16 hours, aqueous α-amanitin retains its biological activity.[7][8][9][10]
Q4: Is α-amanitin sensitive to pH changes?
Amatoxins, including α-amanitin, are stable in acidic conditions.[11]
Q5: Can I use α-amanitin that has been subjected to freeze-thaw cycles?
While specific data on the effects of repeated freeze-thaw cycles is limited, it is best practice to aliquot stock solutions to avoid them. This minimizes the potential for degradation and ensures the consistency of your experiments.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause 1: Degraded α-amanitin solution. As mentioned, α-amanitin is unstable in aqueous solutions. If your stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, the compound may have degraded.
-
Possible Cause 2: Prolonged incubation leading to protein degradation. Long-term exposure of cells to α-amanitin can induce the degradation of certain proteins, including the target RNA polymerase II subunit Rpb1.[12][13][14][15] This can lead to complex cellular responses and potentially misleading results.
-
Solution: Optimize the incubation time and concentration of α-amanitin for your specific cell type and experimental goals. A time-course experiment can help determine the optimal window for observing the desired effect before secondary effects become prominent.
-
Issue 2: Difficulty dissolving solid α-amanitin.
-
Possible Cause: Incomplete solubilization.
Quantitative Data Summary
Table 1: Stability of α-Amanitin in Water and Methanol Over 6 Months
| Storage Temperature | Solvent | Remaining α-Amanitin (%) |
| Room Temperature (25°C) | Water | 86%[4][5] |
| Methanol | 96%[4][5] | |
| Refrigerated (4°C) | Water | 91%[4][5] |
| Methanol | 97%[4][5] | |
| Freezer (-20°C) | Water | 76%[4][5] |
| Methanol | 97%[4][5] |
Table 2: Thermal Stability of α-Amanitin in Water
| Treatment | Duration | Remaining α-Amanitin (%) |
| Boiling (98-100°C) | 6 hours | 5%[4][5][6] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Amanitin Stability Assessment
This protocol is adapted from a study on the thermostability of α-amanitin.[5]
-
Sample Preparation:
-
Dissolve α-amanitin in the desired solvent (e.g., distilled water or methanol) to a known concentration.
-
Aliquot the solution into separate vials for testing at different time points and conditions.
-
Store the vials under the specified conditions (e.g., -20°C, 4°C, 25°C).
-
-
HPLC System and Conditions:
-
Column: Reverse-phase C18 column (e.g., 4.6 x 50mm).
-
Mobile Phase: A mixture of acetonitrile, ammonium acetate, and methanol (e.g., 80:10:10 v/v/v).
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a wavelength of 303 nm.
-
-
Analysis:
-
At each time point, inject a sample onto the HPLC system.
-
The initial amount of the toxin is considered 100%.
-
Calculate the percentage of remaining α-amanitin by comparing the peak area at each time point to the initial peak area.
-
Protocol 2: Cell Viability Assay (MTT Assay) to Determine α-Amanitin Biological Activity
This protocol is based on a cell-based assay for measuring α-amanitin activity.[7][8]
-
Cell Culture:
-
Plate cells (e.g., HEK293 or Vero) in a 96-well plate and incubate overnight to allow for attachment.
-
-
Treatment:
-
Prepare serial dilutions of your α-amanitin solution (freshly prepared or from storage).
-
Treat the cells with the different concentrations of α-amanitin. Include a no-toxin control.
-
Incubate for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Analysis:
-
Calculate cell viability as a percentage of the no-toxin control. A decrease in cell viability indicates the biological activity of α-amanitin.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent amanitin activity.
Caption: Recommended workflow for storing and handling amanitin.
Caption: Simplified pathway of α-amanitin's mechanism of action.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Amanitins: The Most Poisonous Molecules of the Fungal World - PMC [pmc.ncbi.nlm.nih.gov]
- 5. European Journal of Basic Medical Sciences [ejbms.net]
- 6. researchgate.net [researchgate.net]
- 7. A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Prolonged α-amanitin treatment of cells for studying mutated polymerases causes degradation of DSIF160 and other proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo degradation of RNA polymerase II largest subunit triggered by alpha-amanitin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
minimizing off-target effects of amanitin in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of amanitin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of amanitin's on-target and off-target toxicity?
A: Amanitin's primary on-target mechanism is the potent and selective inhibition of RNA polymerase II (RNAP II), a crucial enzyme for the transcription of mRNA.[1][2][3][4] This inhibition leads to a shutdown of protein synthesis, ultimately causing cell death through apoptosis.[4][5]
The primary off-target toxicity observed with free amanitin is hepatotoxicity (liver damage).[1][5] This is due to the high expression of the organic anion-transporting polypeptide 1B3 (OATP1B3) transporter on hepatocytes, which actively uptakes amanitin from the bloodstream.[1][6][7] When used in antibody-drug conjugates (ADCs), off-target toxicity can also arise from the non-specific uptake of the intact ADC, potentially through interactions with Fcγ receptors on healthy cells, or premature release of the amanitin payload in circulation.[6][7]
Q2: How can I reduce the liver toxicity of amanitin in my in vivo experiments?
A: Minimizing hepatotoxicity is crucial for successful in vivo studies. Here are key strategies:
-
Use as an Antibody-Drug Conjugate (ADC): Conjugating amanitin to a monoclonal antibody that targets a tumor-specific antigen is the most effective way to direct the toxin to cancer cells and reduce systemic exposure.[1][3] This approach, known as Amanitin-based Antibody-Drug Conjugates (ATACs), has shown to increase the therapeutic window.[7]
-
Optimize the ADC Design:
-
Antibody Selection: Choose an antibody with high specificity and affinity for the target antigen to maximize on-target delivery.
-
FcγR Nullification: Introduce mutations, such as the "LALA" mutation (L234A/L235A), into the antibody's Fc region. This reduces binding to Fcγ receptors on healthy cells, thereby decreasing non-specific uptake of the ADC.[7]
-
Linker Stability: Employ a stable linker that only releases the amanitin payload inside the target cell to prevent premature release in circulation.[8]
-
-
Control Dosing: Carefully determine the maximum tolerated dose (MTD) through dose-escalation studies to find a balance between efficacy and toxicity.[6]
Q3: What are the appropriate negative controls for an experiment involving amanitin?
A: Robust negative controls are essential to distinguish on-target effects from off-target toxicity and experimental artifacts.
-
Untreated Cells/Animals: This group serves as a baseline for normal cell viability, growth, and physiology.
-
Vehicle Control: Treat cells or animals with the same vehicle used to dissolve the amanitin or amanitin-ADC to control for any effects of the solvent.
-
Isotype Control ADC: For ADC experiments, use an ADC with the same amanitin payload and linker but with an antibody that does not recognize any target in the experimental system (isotype control). This helps to assess target-independent toxicity.
-
"Naked" Antibody Control: Use the unconjugated antibody (without amanitin) to evaluate the effects of the antibody itself.
-
Target-Negative Cells: If available, use a cell line that does not express the target antigen to demonstrate the specificity of your ADC.
Troubleshooting Guides
Problem 1: High levels of cell death in my negative control cell line.
| Possible Cause | Troubleshooting Step |
| Free Amanitin in ADC Preparation | Analyze your ADC preparation for the presence of unconjugated, free amanitin using methods like LC-MS. If present, purify the ADC to remove the free toxin. |
| Non-specific Uptake of ADC | Consider re-engineering the antibody component of your ADC with mutations (e.g., LALA mutation) to reduce Fcγ receptor binding.[7] |
| Linker Instability | Evaluate the stability of your linker in plasma or cell culture medium over time to check for premature payload release.[8] |
| Cell Line Sensitivity | Some cell lines may have uncharacterized transporters that can uptake amanitin. Test a different target-negative cell line. |
Problem 2: Inconsistent results in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Assay Timing | Amanitin's cytotoxic effects are time and concentration-dependent.[9] Create a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your cell line and amanitin concentration. Maximum effects on cell viability are often observed after 72 hours of exposure.[10] |
| Cell Seeding Density | Ensure consistent cell seeding density across all wells and plates, as this can significantly impact proliferation rates and assay results. |
| Amanitin Stability | Amanitin is stable at various temperatures, but repeated freeze-thaw cycles should be avoided.[11] Prepare single-use aliquots of your stock solution. |
| Assay Choice | Different viability assays measure different cellular parameters (e.g., metabolic activity for MTT, membrane integrity for trypan blue). Consider using two different types of assays to confirm your results. |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Cytotoxicity of Amanitin and Amanitin-ADCs
| Compound/Cell Line | Assay | Incubation Time | IC50 / EC50 | Reference |
| α-Amanitin (HepG2 cells) | MTT | Not Specified | 0.1-20 µM (Concentration-dependent) | [9] |
| α-Amanitin (Hematopoietic cell lines) | Trypan Blue | 72 hours | 12 ± 8% viability at 10 µM | [10] |
| α-Amanitin (Primary CD34+ stem cells) | Colony Formation | Not Specified | IC50: 1.0 ± 0.28 µM | [10] |
| hRS7 ATAC (TROP2-expressing PDAC cells) | Not Specified | Not Specified | pM range | [8][12] |
Table 2: In Vivo Dosing and Efficacy
| Compound | Animal Model | Dose | Outcome | Reference |
| hRS7 ATAC 1 | Mouse Xenograft (Pancreatic Cancer) | 1 mg/kg (single dose) | Complete tumor regression | [12] |
| α-Amanitin | Mice | 0.2, 0.6, 1 mg/kg (IP injection) | Dose-dependent renal injury | [13] |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from studies assessing α-amanitin cytotoxicity.[9]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Add serial dilutions of α-amanitin or amanitin-ADC to the wells. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessment of mRNA Synthesis Inhibition by RT-qPCR
This protocol measures the direct on-target effect of amanitin.[14][15]
-
Cell Treatment: Treat cells with various concentrations of α-amanitin for a specified period (e.g., 24 hours).
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
RT-qPCR: Perform quantitative real-time PCR using primers for a housekeeping gene (e.g., GAPDH) and a gene of interest.
-
Analysis: Calculate the relative expression of the gene of interest normalized to the housekeeping gene. A decrease in mRNA levels in amanitin-treated cells indicates inhibition of RNA polymerase II.
Diagrams
Caption: On-target vs. off-target pathways of amanitin uptake and action.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Mechanism and treatment of α-amanitin poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scitepress.net [scitepress.net]
- 4. ADC technology - Heidelberg Pharma AG [heidelberg-pharma.com]
- 5. mdpi.com [mdpi.com]
- 6. heidelberg-pharma.com [heidelberg-pharma.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Novel Amanitin-Based Antibody–Drug Conjugates Targeting TROP2 for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro mechanistic studies on α-amanitin and its putative antidotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unraveling Hematotoxicity of α-Amanitin in Cultured Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amanitins: The Most Poisonous Molecules of the Fungal World | MDPI [mdpi.com]
- 12. Amanitin-based antibody-drug conjugate tested in pancreatic cancer | BioWorld [bioworld.com]
- 13. Alpha-Amanitin Poisoning, Nephrotoxicity and Oxidative Stress: An Experimental Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin | MDPI [mdpi.com]
dealing with low yield during amanitin extraction and purification
Welcome to the technical support center for amanitin extraction and purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My initial crude extract of amanitin has a very low yield. What are the common causes?
A1: Low yield from the initial extraction can stem from several factors related to the mushroom material and the extraction process itself. Key areas to investigate include:
-
Mushroom Species and Part: The concentration of amatoxins varies significantly between different Amanita species and even within the same mushroom. The caps generally contain the highest concentration of amatoxins compared to the stipe and volva.[1][2]
-
Mushroom Condition: The age, growing conditions, and time of year can all impact the toxin content in the mushrooms.[3] Using fresh or properly dried and stored mushrooms is crucial.
-
Particle Size: Inefficient grinding of the mushroom tissue will result in a smaller surface area for the solvent to penetrate, leading to incomplete extraction. While fine grinding is often recommended, recent studies suggest that even hand-shaking dried mushroom pieces can yield good extraction, which can reduce hazardous dust exposure.[4][5][6]
-
Extraction Solvent: The choice of solvent is critical. Acidified aqueous methanolic solutions are commonly used and have been shown to be effective.[7][8][9] The polarity of the solvent should be optimized for amanitins.
-
Extraction Time and Temperature: While longer extraction times were historically used, recent research indicates that shorter incubation periods, even as little as one minute, can be sufficient.[4][5][10] High temperatures should be avoided as they can lead to the degradation of this compound.[11][12][13]
Q2: I'm losing a significant amount of amanitin during the purification step. What could be going wrong?
A2: Product loss during purification, especially with techniques like Solid-Phase Extraction (SPE), is a common challenge. Here are some potential reasons:
-
Incorrect SPE Cartridge: The choice of SPE sorbent is crucial for good recovery. Oasis HLB and PRiME HLB cartridges have been reported to give high recovery rates for amatoxins.[7][14]
-
Suboptimal SPE Protocol: Even with the right cartridge, issues with the loading, washing, or elution steps can lead to product loss. It is important to follow a validated protocol. Some modern cartridges like Oasis® PRIME HLB do not require conditioning or equilibration steps, which can simplify the process and reduce potential for error.[7]
-
Compound Degradation: this compound can be sensitive to pH and temperature.[11][12][15] Ensure that the pH of your solutions is within a stable range for this compound and avoid high temperatures during solvent evaporation.
-
Irreversible Binding: In some cases, the target compound may bind irreversibly to the stationary phase of the purification column.[16]
Q3: How stable are this compound during extraction and storage?
A3: this compound are remarkably stable to heat and are not destroyed by cooking.[17][18] However, their stability can be affected by other factors:
-
Temperature: While resistant to heat, prolonged exposure to boiling water can lead to degradation.[11][12] For storage, lower temperatures are better. Storing in methanol at 4°C or -20°C results in higher stability compared to storage in water.[11][12]
-
pH: Acidic conditions are often used for extraction, suggesting stability in acidic environments.[7][8][14] However, extreme pH values should be avoided to prevent degradation.[15]
-
Solvent: this compound show good stability in methanol.[11][12] They are also soluble in water and other organic solvents like ethanol and DMSO.[12]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low yield issues at different stages of the amanitin extraction and purification process.
Problem: Low Yield in Crude Extract
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mushroom Material | - Ensure correct identification of Amanita species known to contain high levels of amatoxins. - Use the caps of the mushrooms as they have the highest toxin concentration.[1][2] - Use fresh or properly dried and stored mushrooms. |
| Inefficient Grinding | - Grind dried mushroom material to a fine, consistent powder to maximize surface area for extraction. - Alternatively, for safety and speed, consider hand-shaking small pieces of dried mushroom in the extraction solvent.[4][5] |
| Inappropriate Extraction Solvent | - Use an acidified aqueous methanolic solution, such as methanol/water/0.01 M HCl (5:4:1, v/v/v).[7] - Test different solvent systems to find the optimal one for your specific mushroom material. |
| Suboptimal Extraction Conditions | - Avoid high temperatures during extraction. Room temperature is generally sufficient.[7] - While longer incubation times have been used, shorter periods (e.g., 1 hour or even 1 minute) can be effective.[4][5][7][10] |
Problem: Significant Product Loss During Purification (SPE)
| Potential Cause | Troubleshooting Steps |
| Incorrect SPE Cartridge | - Use a cartridge known for high amatoxin recovery, such as Oasis HLB or Oasis PRiME HLB.[7][14] |
| Inefficient SPE Protocol | - Ensure the sample is loaded onto the cartridge correctly. - Optimize the wash step to remove impurities without eluting the this compound. A common wash solution is 5% methanol.[7] - Use an appropriate elution solvent, such as acetonitrile:methanol (9:1).[7] |
| Compound Degradation | - Maintain a suitable pH throughout the purification process. - Evaporate solvents at low temperatures using a rotary evaporator or a speedvac.[4][5] |
Quantitative Data
Table 1: Amatoxin Content in Amanita phalloides
| Mushroom Part | α-amanitin (mg/g dry weight) | β-amanitin (mg/g dry weight) | Total Amatoxins (mg/g dry weight) |
| Cap | 1.5 - 2.8 | 1.3 - 2.0 | 2.8 - 4.8 |
| Stipe | 0.5 - 1.0 | 0.4 - 0.8 | 0.9 - 1.8 |
| Volva | 0.1 - 0.3 | 0.1 - 0.2 | 0.2 - 0.5 |
Note: Values are approximate and can vary based on the specific mushroom specimen. Data compiled from multiple sources.[1][3][10]
Table 2: Recovery Rates of this compound using different SPE Cartridges
| SPE Cartridge | α-amanitin Recovery (%) | β-amanitin Recovery (%) | Reference |
| Oasis® HLB | >80% | >80% | [7] |
| Oasis® PRIME HLB | 80 - 100% | 80 - 100% | [7] |
| C18 | 72 - 117% | 72 - 117% | [14] |
Experimental Protocols
Protocol 1: Amanitin Extraction from Dried Mushroom
-
Weigh 0.2 g of dried and finely chopped Amanita mushroom tissue.
-
Add 10 mL of extraction solvent (methanol/water/0.01 M HCl; 5:4:1, v/v/v).[7]
-
Vortex the mixture for 30 seconds.
-
Incubate at room temperature for 1 hour with occasional shaking.[7]
-
Centrifuge the mixture at 2000 x g for 5 minutes.[7]
-
Collect the supernatant. This is your crude extract.
Protocol 2: Solid-Phase Extraction (SPE) using Oasis® PRIME HLB Cartridge
-
Take 1 mL of the crude extract supernatant.
-
Load the supernatant directly onto an Oasis® PRIME HLB extraction cartridge without any pre-conditioning.[7]
-
Wash the cartridge with 1 mL of 5% methanol to remove impurities.[7]
-
Elute the this compound with 1 mL of acetonitrile:methanol (9:1).[7]
-
Collect the eluate, which contains the purified this compound.
Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Evaporate the purified eluate to dryness under a gentle stream of nitrogen at 50-55 °C. Reconstitute the residue in a known volume of the initial mobile phase.[7]
-
HPLC System: A reverse-phase C18 column is commonly used.[8]
-
Mobile Phase: A typical mobile phase consists of a gradient of an aqueous buffer (e.g., 0.1 M sodium acetate, pH 4.7) and an organic solvent (e.g., methanol).[7][8]
-
Detection: UV detection at 305 nm is a common method for quantifying this compound.[8]
-
Quantification: Create a standard curve using certified α-amanitin and β-amanitin standards to determine the concentration in your sample.
Visualizations
Caption: Workflow for Amanitin Extraction and Purification.
Caption: Troubleshooting Logic for Low Amanitin Yield.
References
- 1. Determination of amatoxins and phallotoxins in Amanita phalloides mushrooms from northeastern Portugal by HPLC-DAD-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The most dreadful mushroom toxins: a review of their toxicological mechanisms, chemical structural characteristics, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound in Wild Mushrooms: The Development of HPLC-UV-EC and HPLC-DAD-MS Methods for Food Safety Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. A Rapid Extraction Method Combined with a Monoclonal Antibody-Based Immunoassay for the Detection of Amatoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. European Journal of Basic Medical Sciences [ejbms.net]
- 12. This compound: The Most Poisonous Molecules of the Fungal World - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Simultaneous Analytical Method of Three Polypeptide Toxins α‐Amanitin, β‐Amanitin and Phalloidin in Poisonous Mushrooms and Human Serum Using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. mushroom-appreciation.com [mushroom-appreciation.com]
- 18. Unraveling Hematotoxicity of α-Amanitin in Cultured Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Sensitivity of Amanitin Detection Methods
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and accuracy of amanitin detection in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting amanitins?
A1: The most prevalent methods for the detection and quantification of this compound include Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection, and immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassays (LFIA).[1][2] Newer methods involving biosensors are also emerging.
Q2: What is the primary challenge in achieving high sensitivity in amanitin detection?
A2: A significant challenge, particularly in biological samples, is the presence of matrix effects.[1] Salts, endogenous compounds, and other metabolites in complex matrices like urine, plasma, and tissue homogenates can interfere with the analytical signal, leading to ion suppression or enhancement in LC-MS/MS, or non-specific binding in immunoassays.[1][3]
Q3: How can I minimize matrix effects in my samples?
A3: Effective sample preparation is crucial. Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation can help remove interfering substances.[3][4] The use of an appropriate internal standard, ideally a stable isotope-labeled version of the analyte, is highly recommended to compensate for matrix effects in LC-MS/MS analysis.[1][3]
Q4: Which sample type is best for detecting amanitin exposure?
A4: Urine is often the preferred matrix for detecting amatoxins as they are excreted at higher concentrations in urine compared to blood.[1] this compound can typically be detected in urine for up to 72-96 hours post-ingestion.[1] Plasma or serum can also be used, but the detection window is shorter, usually within the first 24-48 hours.[5]
Q5: What are the typical limits of detection (LOD) for different amanitin detection methods?
A5: The LOD varies significantly depending on the method and the specific amanitin variant. LC-MS/MS methods can achieve very high sensitivity, with LODs in the sub-ng/mL range (e.g., 0.169 to 0.930 ng/mL in urine).[6] ELISAs typically have LODs around 1 ng/mL, while LFIAs have cutoff values in the range of 10 ng/mL for α- and γ-amanitin.[5][7]
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA)
This guide focuses on troubleshooting competitive ELISA formats commonly used for small molecules like amanitin.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Ineffective Amanitin-Protein Conjugate: The amanitin conjugate used for coating the plate or in the competition step may be degraded or improperly prepared. | 1. Verify Conjugate Integrity: Use a fresh batch of conjugate. Ensure proper storage conditions (-20°C, protected from light).2. Optimize Coating Concentration: Titrate the coating antigen to determine the optimal concentration that provides a strong signal in the absence of free amanitin. |
| Low Antibody Affinity/Concentration: The primary antibody may have low affinity for amanitin or is used at a suboptimal concentration. | 1. Antibody Titration: Perform a titration of the primary antibody to find the concentration that gives the best signal-to-noise ratio.2. Use High-Affinity Antibody: Source a monoclonal or polyclonal antibody with high specificity and affinity for this compound. | |
| Incorrect Buffer Composition: The pH or ionic strength of the assay buffer may be interfering with the antibody-antigen interaction. | 1. Buffer Optimization: Test different buffer formulations (e.g., PBS with varying salt concentrations) to find the optimal conditions for the immunoassay. | |
| High Background | Non-Specific Binding: The antibody or other assay components may be binding non-specifically to the microplate surface. | 1. Optimize Blocking: Increase the concentration or incubation time of the blocking buffer (e.g., BSA or casein solution).2. Add Detergent: Include a mild detergent like Tween-20 (0.05%) in the wash buffers to reduce non-specific interactions.[8] |
| Cross-Reactivity: The antibody may be cross-reacting with other molecules in the sample matrix. | 1. Sample Dilution: Dilute the sample to reduce the concentration of interfering substances.2. Affinity Purification: Use an affinity-purified antibody to increase specificity. | |
| Poor Standard Curve | Inaccurate Standard Dilutions: Errors in preparing the amanitin standard curve can lead to inaccurate results. | 1. Fresh Standards: Prepare fresh standard dilutions for each assay.2. Proper Pipetting Technique: Use calibrated pipettes and ensure thorough mixing at each dilution step.[9] |
| Curve Fitting Issues: The chosen curve-fitting model may not be appropriate for the competitive assay format. | 1. Use a 4-Parameter Logistic (4-PL) Fit: This is the standard model for competitive ELISAs. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary Interactions with Silanol Groups: Basic functional groups in the amanitin structure can interact with residual silanol groups on the silica-based stationary phase.[10][11] | 1. Use an End-Capped Column: Select a column where the residual silanol groups have been chemically deactivated.2. Mobile Phase Modifier: Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.[10] |
| Mismatched Sample Solvent and Mobile Phase: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion. | 1. Solvent Matching: Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Peak Splitting or Shouldering | Column Overload: Injecting too much sample can saturate the column, leading to distorted peaks.[12] | 1. Reduce Injection Volume/Concentration: Decrease the amount of analyte loaded onto the column.[12] |
| Void in the Column Packing: A void at the head of the column can cause the sample to travel through different paths, resulting in split peaks.[12] | 1. Replace the Column: If a void is suspected, the column should be replaced. | |
| Blocked Frit: Particulates from the sample or mobile phase can block the inlet frit, causing uneven flow.[13] | 1. Filter Samples and Mobile Phase: Use 0.22 µm filters to remove particulates.2. Reverse Flush the Column: This can sometimes dislodge particulates from the frit. If unsuccessful, replace the frit or the column.[14] | |
| Poor Resolution | Suboptimal Mobile Phase Composition: The mobile phase may not be providing adequate separation of amanitin isomers or from matrix components. | 1. Optimize Mobile Phase: Adjust the organic solvent-to-aqueous buffer ratio, try a different organic solvent (e.g., methanol vs. acetonitrile), or change the pH of the aqueous buffer. |
| Inappropriate Column Chemistry: The stationary phase may not be suitable for separating the structurally similar amanitin variants. | 1. Test Different Columns: Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to find the one that provides the best selectivity for this compound. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity / Ion Suppression | Matrix Effects: Co-eluting compounds from the sample matrix are interfering with the ionization of this compound in the mass spectrometer source.[1] | 1. Improve Sample Cleanup: Utilize more effective sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[1] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification.[1][3] 3. Optimize Chromatography: Adjust the chromatographic method to separate this compound from the interfering compounds.[1] |
| Suboptimal MS Parameters: Ionization source parameters (e.g., temperature, gas flow) and compound-specific parameters (e.g., collision energy) are not optimized. | 1. Tune the Mass Spectrometer: Perform a full optimization of all MS parameters for each amanitin analyte. | |
| High Background Noise | Contaminated Mobile Phase or LC System: Impurities in the solvents or carryover in the LC system can lead to high background noise. | 1. Use High-Purity Solvents: Use LC-MS grade solvents and reagents.2. System Cleaning: Implement a rigorous cleaning protocol for the LC system, including flushing with appropriate solvents. |
| Inconsistent Retention Times | Column Degradation: The HPLC column performance is deteriorating over time. | 1. Use a Guard Column: A guard column will protect the analytical column from contaminants.2. Monitor Column Performance: Regularly check column performance with a standard mixture and replace the column when performance degrades. |
| Poor Reproducibility | Variable Sample Preparation: Inconsistent sample extraction and cleanup can lead to variable results. | 1. Standardize Protocols: Ensure that all sample preparation steps are performed consistently.2. Automate Sample Preparation: If possible, use automated systems for sample preparation to improve reproducibility. |
Data Presentation
Table 1: Comparison of Amanitin Detection Methods
| Method | Typical Limit of Detection (LOD) | Precision (%RSD) | Throughput | Instrumentation Cost |
| LC-MS/MS | 0.1 - 2.5 ng/mL[6][15] | < 15% | Medium | High |
| HPLC-UV/EC | 3.0 - 6.0 ng/mL (UV)[2] | < 15% | Medium | Medium |
| ELISA | ~1 ng/mL[5] | < 15% | High | Low |
| LFIA | 10 - 100 ng/mL (cutoff)[16] | Qualitative | High | Very Low |
| Electrochemical Biosensor | 8.3 pg/mL[17][18] | < 10% | High | Low |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Serum
This protocol is adapted from a method for preparing serum samples for HPLC-UV analysis.[6]
-
Protein Precipitation:
-
To 0.5 mL of serum, add 1 mL of acetonitrile.
-
Sonicate for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
-
Liquid-Liquid Extraction:
-
Add 5 mL of methylene chloride to the supernatant.
-
Invert the tube several times to mix.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Carefully add 0.5 mL of water to the upper aqueous layer and transfer this layer to a clean tube.
-
-
Solid-Phase Extraction:
-
Condition a polymeric strong cation exchange SPE cartridge.
-
Load the aqueous extract from the previous step onto the cartridge.
-
Wash the cartridge with an appropriate wash solution (e.g., water, low percentage of organic solvent).
-
Elute the this compound with a suitable elution solvent.
-
-
Sample Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis.
-
Protocol 2: Competitive ELISA for Amanitin Detection
This is a generalized protocol for a competitive ELISA. Specific details may vary based on the kit manufacturer's instructions.
-
Coating:
-
Coat a 96-well microplate with an amanitin-protein conjugate (e.g., amanitin-BSA) in a suitable coating buffer.
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times.
-
-
Competition:
-
Add amanitin standards or samples to the wells.
-
Immediately add a fixed concentration of anti-amanitin antibody to each well.
-
Incubate for 1-2 hours at room temperature to allow competition between the free amanitin (in the sample/standard) and the coated amanitin-conjugate for antibody binding.
-
Wash the plate three times.
-
-
Detection:
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) that binds to the primary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
-
Signal Development:
-
Add a substrate solution (e.g., TMB) to each well.
-
Incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
The signal intensity will be inversely proportional to the concentration of amanitin in the sample.
-
Generate a standard curve using a 4-parameter logistic fit and determine the concentration of amanitin in the samples.
-
Visualizations
Caption: Workflow for Amanitin Detection by LC-MS/MS.
Caption: Competitive ELISA Experimental Workflow.
Caption: Troubleshooting Logic for Low Sensitivity.
References
- 1. Detection of α-, β-, and γ-amanitin in urine by LC-MS/MS using 15N10-α-amanitin as the internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of Simultaneous Analytical Method of Three Polypeptide Toxins α‐Amanitin, β‐Amanitin and Phalloidin in Poisonous Mushrooms and Human Serum Using UHPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Lateral flow immunoassay (LFIA) for the detection of lethal amatoxins from mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. chromtech.com [chromtech.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 14. Peak splitting and tailing - Chromatography Forum [chromforum.org]
- 15. mybiosource.com [mybiosource.com]
- 16. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 17. Label-free Electrochemical Immunosensor based on Decorated Cellulose Nanofibrous Membrane for Point-of-Care Diagnosis of Amanitin Poisoning via Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A label-free electrochemical immunosensor based on decorated cellulose nanofibrous membrane for point-of-care diagnosis of amanitin poisoning via human urine - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming α-Amanitin Resistance in Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals encountering α-amanitin resistance in their cell line experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you understand, identify, and overcome α-amanitin resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of α-amanitin?
α-Amanitin is a cyclic octapeptide toxin that potently and specifically inhibits RNA polymerase II, the enzyme responsible for transcribing messenger RNA (mRNA). By binding to the largest subunit of RNA polymerase II, encoded by the POLR2A gene, α-amanitin blocks the translocation of the enzyme along the DNA template, leading to a global shutdown of transcription and subsequent p53-mediated apoptosis.
Q2: My cells have become resistant to α-amanitin. What is the most likely cause?
The most common mechanism of acquired α-amanitin resistance in cell lines is the development of point mutations in the POLR2A gene. These mutations alter the binding pocket for α-amanitin on RNA polymerase II, reducing the toxin's affinity and rendering the enzyme insensitive to its inhibitory effects.
Q3: Are there other mechanisms of α-amanitin resistance?
While less common in typical cell culture models, other potential resistance mechanisms observed in various organisms include:
-
Reduced Drug Uptake: Decreased expression or function of cellular transporters responsible for α-amanitin import, such as the organic anion-transporting polypeptide 1B3 (OATP1B3), can limit the intracellular concentration of the toxin.[1]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, like certain ATP-binding cassette (ABC) transporters, could potentially expel α-amanitin from the cell, although its hydrophilic nature makes it a poor substrate for many common transporters.[2]
-
Detoxification Pathways: Upregulation of metabolic enzymes, such as cytochrome P450s, could theoretically inactivate α-amanitin, though this is considered a less significant mechanism in mammalian cells.
Q4: How can I confirm that my cell line has developed resistance?
Resistance is confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value of α-amanitin in the suspected resistant cell line compared to the parental, sensitive cell line. This is typically determined using a cell viability assay, such as the MTT assay. A substantial rightward shift in the dose-response curve indicates resistance.
Q5: How can I overcome α-amanitin resistance in my experiments?
Strategies to overcome resistance include:
-
Using α-Amanitin-Based Conjugates: Antibody-drug conjugates (ADCs) or small molecule-drug conjugates (SMDCs) can deliver α-amanitin directly to target cells, often bypassing the mechanisms of resistance developed against the free toxin.[3][4] These conjugates can be effective even in cells with multi-drug resistance transporters.[5]
-
Combination Therapies: Exploring synergistic effects by combining α-amanitin with other chemotherapeutic agents may help overcome resistance. For instance, cells with inhibited POLR2A by α-amanitin have shown increased sensitivity to other chemotherapy drugs.[3]
-
Exploiting Genetic Vulnerabilities: Some cancer cells have a hemizygous loss of the POLR2A gene, making them more susceptible to α-amanitin.[3]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Parental (Sensitive) Cell Line
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Perform a growth curve analysis to determine the optimal seeding density that keeps cells in the logarithmic growth phase throughout the experiment. Use this consistent density for all subsequent assays. |
| Variation in α-Amanitin Preparation | Prepare a large, concentrated stock solution of α-amanitin in a suitable solvent (e.g., DMSO). Aliquot and store at -80°C to ensure consistency between experiments. Avoid repeated freeze-thaw cycles. |
| Variable Incubation Times | Standardize the duration of α-amanitin exposure. Common endpoints are 48 or 72 hours; maintain this timing across all comparative experiments. |
| Inconsistent Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) is the same across all wells and does not exceed a non-toxic level (typically <0.5%). |
Issue 2: Failure to Generate a Stable α-Amanitin-Resistant Cell Line
| Possible Cause | Recommended Solution |
| Drug Concentration Increased Too Rapidly | Begin selection with a low concentration of α-amanitin (e.g., the IC20) and increase the dose gradually (e.g., by 25-50% increments) only after the cells have recovered and are proliferating steadily. Too high of a concentration can lead to widespread cell death. |
| Parental Cell Line Has a Low Mutation Rate | Consider a one-time treatment with a low dose of a chemical mutagen (e.g., ethyl methanesulfonate, EMS) before starting the α-amanitin selection process to increase the probability of resistance-conferring mutations in POLR2A.[6] |
| Resistant Clones are Being Lost | After initial selection, use single-cell cloning (e.g., limiting dilution) to isolate and expand individual resistant colonies. This prevents faster-growing sensitive cells from outcompeting the resistant population once the selection pressure is removed. |
| Loss of Resistant Phenotype | Maintain a low, continuous dose of α-amanitin in the culture medium for resistant cell lines to ensure the selective pressure is maintained. Create frozen stocks of the resistant line at early passages. |
Issue 3: Inconclusive Apoptosis Assay (Annexin V/PI) Results
| Possible Cause | Recommended Solution |
| Weak or No Apoptotic Signal | The α-amanitin concentration or incubation time may be insufficient. Perform a time-course and dose-response experiment to find the optimal conditions for inducing apoptosis. Also, ensure that floating (apoptotic) cells in the supernatant are collected along with adherent cells before staining. |
| High Percentage of Necrotic Cells (PI Positive) in Control Group | Cell handling may be too harsh. Use gentle pipetting and low-speed centrifugation. If using adherent cells, use a gentle dissociation reagent like Accutase instead of trypsin, as EDTA can interfere with Annexin V binding. Ensure cells are healthy and not over-confluent before starting the experiment. |
| Poor Separation Between Cell Populations | Ensure correct fluorescence compensation settings are established using single-stained controls. Cell clumps can also cause issues; consider filtering the cell suspension through a nylon mesh before analysis. |
| Reagent Issues | Always include a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) to verify that the staining reagents are working correctly. Store reagents as recommended by the manufacturer. |
Quantitative Data
Table 1: α-Amanitin IC50 Values in Various Sensitive and Resistant Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of α-amanitin in different cell lines. Resistance is often characterized by a significant increase in the IC50 value compared to the parental line.
| Cell Line | Cell Type | Status | α-Amanitin IC50 | Fold Resistance | Reference |
| CHO | Chinese Hamster Ovary | Parental (Sensitive) | ~2.0 µg/mL | - | Calculated from[7] |
| Ama39 | Chinese Hamster Ovary | Resistant Mutant | ~4.0 - 6.0 µg/mL | 2-3x | [7][8] |
| Ama6 | Chinese Hamster Ovary | Resistant Mutant | ~16.0 - 20.0 µg/mL | 8-10x | [7][8] |
| Amal | Chinese Hamster Ovary | Resistant Mutant | ~1600 µg/mL | ~800x | [7][8] |
| HT-1080 | Human Fibrosarcoma | Parental (Sensitive) | ~0.1 - 0.2 µg/mL | - | Estimated from[6] |
| HT-1080-6TG-9AM | Human Fibrosarcoma | Resistant Mutant | ~10 µg/mL | 50-100x | [6] |
| MV4-11 | Human AML | Sensitive | 0.59 ± 0.07 µM | - | [3] |
| THP-1 | Human AML | Sensitive | 0.72 ± 0.09 µM | - | [3] |
| Jurkat | Human T-cell Leukemia | Sensitive | 0.75 ± 0.08 µM | - | [3] |
| K562 | Human CML | Sensitive | 2.0 ± 0.18 µM | - | [3] |
| HL-60 | Human Promyelocytic Leukemia | Sensitive | 4.5 ± 0.73 µM | - | [3] |
| Huh-7 | Human Hepatoma | Sensitive | >2 µM, ~40% death at 10µM | - | [9] |
| Mouse Fibroblasts | Murine Fibroblast | Sensitive (unconjugated) | 476 nM | - | [4] |
| Mouse Fibroblasts | Murine Fibroblast | Sensitive (SMDC conjugate) | 0.863 nM | - | [4] |
Note: IC50 values can vary depending on the specific assay conditions, such as incubation time and cell density.
Experimental Protocols
Protocol 1: Generation of α-Amanitin-Resistant Cell Lines
This protocol describes a method for generating α-amanitin-resistant cell lines through continuous, stepwise exposure to the drug.
-
Determine Parental IC50: First, determine the IC50 of α-amanitin for your parental cell line using the MTT assay (see Protocol 2).
-
Initial Exposure: Seed the parental cells at a low density. Begin by treating the cells with a low concentration of α-amanitin, typically around the IC20 (the concentration that inhibits 20% of cell growth).
-
Culture and Recovery: Culture the cells in the presence of the drug. The media containing α-amanitin should be replaced every 2-3 days. Initially, a significant amount of cell death is expected. Allow the surviving cells to grow until they reach 70-80% confluency.
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, passage them and increase the α-amanitin concentration by approximately 25-50%.
-
Repeat Cycles: Repeat the process of culturing, recovery, and dose escalation for several months. This continuous selective pressure will favor the growth of resistant cells.
-
Isolation of Resistant Clones: Once cells can tolerate a significantly higher concentration of α-amanitin (e.g., 10-20 times the parental IC50), isolate monoclonal resistant populations using limiting dilution or single-cell cloning.
-
Validation of Resistance: Expand the isolated clones and confirm their resistance by performing an MTT assay to determine their new, higher IC50 value. The resistance index (RI) can be calculated as (IC50 of resistant line) / (IC50 of parental line).
-
Cryopreservation: Freeze aliquots of the validated resistant cell line at an early passage to ensure a stable, reliable source for future experiments.
Protocol 2: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of α-amanitin in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the untreated control: (Absorbance of treated cells / Absorbance of untreated cells) x 100. Plot the cell viability against the log of the α-amanitin concentration to determine the IC50 value using non-linear regression analysis.
Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of α-amanitin for the appropriate duration to induce apoptosis. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle method (e.g., Accutase). Combine the supernatant (containing floating cells) and the detached cells.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat the centrifugation.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Regulation of RNA polymerase II activity in alpha-amanitin-resistant CHO hybrid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α-Amanitin Restrains Cancer Relapse from Drug-Tolerant Cell Subpopulations via TAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling Hematotoxicity of α-Amanitin in Cultured Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. α-Amanitin - Wikipedia [en.wikipedia.org]
- 6. Human mutant cell lines with altered RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alpha-Amanitin resistance of RNA polymerase II in mutant Chinese hamster ovary cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Decrease in TRiC Proteins as Novel Targets of Alpha-Amanitin-Derived Hepatotoxicity by Comparative Proteomic Analysis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
proper handling and safety precautions for working with amanitins
Amanitin Handling & Safety Technical Support Center
This guide provides essential safety information, troubleshooting advice, and detailed protocols for researchers, scientists, and drug development professionals working with amanitins. Adherence to these guidelines is critical to prevent accidental exposure to these highly potent toxins.
Frequently Asked Questions (FAQs)
Q1: What are this compound and what makes them so hazardous?
A1: this compound are a class of bicyclic octapeptides, most notably α-amanitin and β-amanitin, found in several species of mushrooms, such as the Amanita phalloides (death cap).[1][2] They are highly toxic due to their ability to potently and selectively inhibit RNA polymerase II, a crucial enzyme for the synthesis of messenger RNA (mRNA) in eukaryotic cells.[1][2] This inhibition halts protein synthesis, leading to cell death (cytolysis), particularly in hepatocytes (liver cells) and kidney cells where the toxins accumulate.[1][3] The effects of exposure are often delayed, with symptoms appearing 6 to 24 hours after ingestion, making timely treatment difficult.[1][3]
Q2: I work with amanitin as a component of an antibody-drug conjugate (ADC). Are the handling precautions the same?
A2: Yes, the same stringent handling precautions should be applied. While the amanitin is conjugated to an antibody, the fundamental toxicity of the amanitin molecule remains. The unique mode of action that makes it effective in ADCs against tumor cells is the same mechanism that causes toxicity in healthy cells.[1] Therefore, all procedures should be performed with the assumption that the conjugate carries the full hazardous potential of free amanitin.
Q3: Are this compound sensitive to heat or pH changes? Can I deactivate them by autoclaving or with acid/base?
A3: this compound are remarkably stable. They are resistant to changes in temperature and pH, meaning their toxicity is not significantly reduced by cooking, freezing, or typical acidic or basic conditions found in the digestive tract.[2][4] While some studies show that prolonged boiling or frying can reduce amanitin concentrations by 20-30%, a significant amount of toxic activity may remain.[5][6] Standard autoclaving is not a validated method for deactivating amanitin waste. Chemical decontamination is required.
Q4: What is the minimum lethal dose for humans?
A4: The estimated lethal dose (LD50) for humans is approximately 0.1 mg/kg of body weight.[5][7] For an adult human, ingesting as little as half a death cap mushroom can be fatal.[2] It is crucial to treat any potential exposure as a serious medical emergency.
Troubleshooting & Procedural Guides
Issue 1: Suspected Contamination of a Work Surface
Symptom: You have reason to believe a workbench, piece of equipment, or floor area has been contaminated with amanitin powder or solution.
Solution:
-
Restrict Access: Immediately cordon off the affected area. Post warning signs to prevent others from entering.
-
Don Appropriate PPE: Before beginning cleanup, put on the required personal protective equipment: two pairs of chemical-resistant gloves (e.g., nitrile), a disposable lab coat or coveralls, shoe covers, and safety goggles.[8][9] If dealing with powder, a NIOSH-approved respirator is mandatory.[10]
-
Decontaminate:
-
For Powders: Do NOT sweep or use a standard vacuum, as this can aerosolize the particles.[11] Gently cover the spill with absorbent pads dampened with a decontamination solution. Use dry cleanup procedures, such as a HEPA-filtered vacuum, if available and approved for toxic dust.[11]
-
For Liquids: Cover the spill with absorbent material (e.g., vermiculite or sand).[10] Once absorbed, carefully transfer the material to a designated hazardous waste container.
-
-
Surface Cleaning: Wipe the entire area thoroughly with a decontamination solution (see Experimental Protocols). A study has shown that potassium permanganate can be highly effective at deactivating α-amanitin.[12] A common alternative for general lab decontamination is a fresh 10% bleach solution, followed by a rinse with 70% ethanol, and finally sterile water. All cleaning materials must be disposed of as hazardous waste.
-
Doff PPE Correctly: Remove PPE carefully to avoid self-contamination and dispose of it in the designated hazardous waste stream.
-
Wash Hands: Wash hands thoroughly with soap and water.[13]
Issue 2: Accidental Personal Exposure
Symptom: You believe you have come into direct contact with amanitin through skin, eyes, inhalation, or ingestion.
Solution: This is a medical emergency. Time is critical.
-
IMMEDIATELY ALERT OTHERS: Notify a coworker and your supervisor. Do not be alone.
-
SKIN CONTACT:
-
Immediately flush the affected area with copious amounts of running water for at least 15 minutes.[8]
-
Remove all contaminated clothing, including shoes, while under a safety shower if available.[8]
-
Seek immediate medical attention. Inform the medical personnel that you have been exposed to this compound, providing them with the Safety Data Sheet (SDS).
-
-
EYE CONTACT:
-
Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[8]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
-
-
INHALATION:
-
INGESTION:
-
This is the most severe route of exposure. Seek immediate, emergency medical transport to a hospital.
-
Do not induce vomiting unless directed by a poison control center or medical professional.
-
Provide the SDS to the emergency responders. Early administration of treatments like activated charcoal or gastric lavage is critical.[1]
-
Data Presentation
Table 1: Amanitin Toxicity Data This table summarizes the median lethal dose (LD50) of this compound in various species.
| Species | Route | LD50 (mg/kg body weight) | Reference(s) |
| Human (estimated) | Oral | 0.1 | [5][7] |
| Mouse | Oral | 0.1 - 0.3 | [12] |
| Rat | Oral | 2.8 - 3.5 | [5] |
| Dog | Oral | 0.1 - 0.5 | [5][14] |
| Cat | Oral | 0.5 | [5] |
| Rabbit | Oral | 0.1 - 0.2 | [5] |
Table 2: Recommended Personal Protective Equipment (PPE)
| Task | Minimum Required PPE |
| Handling Stock Powder (e.g., weighing, aliquoting) | Dedicated, certified chemical fume hood or glove box.[8] Disposable low-permeability coveralls.[8] Double gloves (e.g., two pairs of nitrile).[8] Disposable shoe covers.[8] Safety goggles or face shield.[8] NIOSH-approved respirator.[10] |
| Handling Dilute Solutions (<1 mg/mL) | Chemical fume hood. Lab coat. Double gloves. Safety glasses with side shields. |
| Administering to Animals | Chemical fume hood or ventilated biosafety cabinet. Lab coat. Double gloves. Safety glasses with side shields. |
| Spill Cleanup (Powder) | Full body disposable suit.[8] Double gloves. Shoe covers. Full face respirator with appropriate cartridges.[8] |
Experimental Protocols
Protocol 1: Preparation of Amanitin Stock Solution
Objective: To safely prepare a concentrated stock solution of α-amanitin from powder.
Materials:
-
α-amanitin powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or appropriate solvent
-
Sterile, high-precision microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Analytical balance inside a certified chemical fume hood or glove box
-
Vortex mixer
-
Required PPE (See Table 2)
Procedure:
-
Preparation: Don all required PPE for handling stock powder. Ensure the fume hood sash is at the appropriate height. Decontaminate the work surface before and after use.
-
Weighing: Tare the analytical balance with a sterile microcentrifuge tube on it. Carefully weigh the desired amount of α-amanitin powder directly into the tube. Avoid any spills and do not remove the powder from the ventilated enclosure.[8] All handling of open powder must occur within a containment system.[8]
-
Solubilization: Keeping the tube inside the fume hood, use a calibrated pipette to add the calculated volume of solvent (e.g., DMSO) to the tube to achieve the desired stock concentration.
-
Mixing: Tightly cap the tube. Vortex gently until the powder is completely dissolved.
-
Labeling & Storage: Clearly label the tube with the compound name, concentration, solvent, date, and a "HIGHLY TOXIC" warning. Stock solutions should be stored at -20°C in the dark.[15]
-
Waste Disposal: Dispose of all contaminated materials (pipette tips, empty vials, gloves, etc.) in the designated hazardous chemical waste container.
Protocol 2: Decontamination of Labware
Objective: To deactivate amanitin on contaminated, non-disposable labware (e.g., glassware, magnetic stir bars).
Materials:
-
Contaminated labware
-
Decontamination solution: A freshly prepared solution of 10% sodium hypochlorite (bleach). Alternative: A solution of potassium permanganate (KMnO4), which has been shown to be effective.[12]
-
Hazardous waste container for the decontamination solution.
-
Required PPE (lab coat, double gloves, safety glasses).
Procedure:
-
Pre-rinse (Optional): If dealing with visible residue, perform an initial rinse with the solvent used in the experiment (e.g., methanol) inside a fume hood.[8] Collect this rinse as hazardous waste.
-
Soak: Fully immerse the contaminated labware in the 10% bleach solution. Ensure all surfaces are in contact with the solution.
-
Incubation: Allow the labware to soak for a minimum of 12 hours. This provides sufficient time for chemical degradation of the toxin.
-
Rinse: After soaking, carefully decant the bleach solution into a designated hazardous waste container. Rinse the labware thoroughly with copious amounts of water.
-
Final Wash: Proceed with a standard laboratory wash procedure (e.g., detergent, deionized water rinses).
-
Disposal: All used decontamination solution and initial rinses must be disposed of as hazardous chemical waste according to your institution's guidelines.
Visualizations
Caption: Mechanism of α-Amanitin cellular toxicity.
Caption: Safe experimental workflow for handling this compound.
Caption: Emergency response decision tree for amanitin exposure.
References
- 1. α-Amanitin - Wikipedia [en.wikipedia.org]
- 2. Amanita phalloides - Wikipedia [en.wikipedia.org]
- 3. Toxic Effects of this compound: Repurposing Toxicities toward New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of 15N-labeled α-amanitin in Galerina marginata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. biosynth.com [biosynth.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. amatoxtest.com [amatoxtest.com]
- 15. This compound in Wild Mushrooms: The Development of HPLC-UV-EC and HPLC-DAD-MS Methods for Food Safety Purposes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: α-Amanitin in Cell Culture
Welcome to the technical support center for α-amanitin, a potent inhibitor of RNA polymerase II used extensively in cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use α-amanitin and interpret their results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for α-amanitin?
A1: α-Amanitin specifically targets and inhibits eukaryotic RNA polymerase II (RNAP II), and to a lesser extent, RNA polymerase III.[1][2] It binds to the largest subunit of RNAP II, Rpb1, near the enzyme's active site.[3][4] This binding event interferes with the translocation of the DNA and RNA chains, effectively halting the elongation phase of transcription.[5][6][7][8] This leads to a rapid decrease in mRNA synthesis and subsequent inhibition of protein synthesis, ultimately causing cell death through apoptosis and necrosis.[3][9][10]
Q2: How does α-amanitin enter the cells?
A2: α-Amanitin is a polar molecule and generally has low cell permeability.[11][12] In specialized cells like hepatocytes, its uptake is facilitated by specific transporters, primarily the organic anion-transporting polypeptide 1B3 (OATP1B3).[11][13][14][15] For many other cell types used in culture that may not express high levels of OATP1B3, uptake is much slower, often requiring higher concentrations or longer incubation times to observe an effect.[2][14]
Q3: How should α-amanitin be stored and handled?
A3: α-Amanitin is a hazardous substance and should be handled with appropriate safety precautions.
-
Storage of solid compound: When stored as a dry powder at -20°C in the dark, α-amanitin is stable for at least two years.[16] It is also described as being stable for at least four years at -20°C.[17]
-
Preparation and storage of stock solutions: It is recommended to prepare stock solutions in water, methanol, or ethanol at a concentration of 1 mg/mL.[16][18] Aqueous solutions are not recommended to be stored for more than one day.[17] For longer-term storage, aliquoting and freezing at -20°C or below is suggested.[16] Avoid repeated freeze-thaw cycles.[19]
Q4: Is α-amanitin stable in cell culture medium?
A4: α-Amanitin is a thermostable molecule.[20] Studies have shown that its biological activity is not significantly reduced by heating at 90°C for 16 hours or by microwave treatment.[21][22][23][24] However, its stability in aqueous solutions at room temperature or 4°C for extended periods is poor, and fresh preparation is advised for optimal activity.[19]
Troubleshooting Guide
Issue 1: No observable effect or low efficacy of α-amanitin in my cell culture.
This is a common issue that can arise from several factors related to the experimental setup and the cells themselves.
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Incubation Time | α-Amanitin's uptake into cells can be slow, especially in cell lines that do not efficiently transport it.[2] It is not unusual for significant effects to take 24 to 72 hours to appear.[5][25][26] Extend the incubation time and perform a time-course experiment. |
| Inadequate Concentration | The effective concentration of α-amanitin is highly cell-line dependent. While some sensitive cell lines respond to nanomolar concentrations, others may require micromolar concentrations.[10] Perform a dose-response experiment to determine the optimal concentration for your specific cell line. For cell-based applications, concentrations of at least 2 µg/ml are often necessary.[2][27] |
| Cell Line Resistance | Some cell lines may exhibit intrinsic or acquired resistance to α-amanitin. This can be due to mutations in the Rpb1 subunit of RNA polymerase II, which reduces the binding affinity of the toxin.[28][29][30] Consider using a different, more sensitive cell line if possible, or verify the sensitivity of your current line. |
| Low Cellular Uptake | As mentioned, cellular uptake can be a limiting factor.[11][12] If your cells do not express the necessary transporters like OATP1B3, higher concentrations and longer incubation times are required.[14] |
| Degraded α-Amanitin Stock | Improper storage of α-amanitin stock solutions can lead to degradation.[17][19] Prepare a fresh stock solution from the powdered form and store it properly in aliquots at -20°C. |
Issue 2: High variability in results between experiments.
Inconsistent results can be frustrating. The following steps can help improve reproducibility.
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent Cell Health and Density | Ensure that cells are healthy, in the logarithmic growth phase, and plated at a consistent density for each experiment. Over-confluent or stressed cells can respond differently to treatment. |
| Fluctuations in Incubation Conditions | Maintain consistent incubation conditions (temperature, CO2 levels, humidity) as these can affect cell metabolism and drug activity. |
| Improper Aliquoting and Storage | Avoid multiple freeze-thaw cycles of your α-amanitin stock solution, as this can degrade the compound.[19] Prepare single-use aliquots. |
| Pipetting Errors | Ensure accurate and consistent pipetting of both cells and α-amanitin solutions. |
Data Summary Tables
Table 1: Stability of α-Amanitin in Different Solvents and Temperatures
| Solvent | Temperature | Duration | Remaining Toxin Level |
| Water | Boiled | 6 hours | 5% |
| Water | Room Temperature (25°C) | 6 months | 86% |
| Methanol | Room Temperature (25°C) | 6 months | 96% |
| Water | 4°C | 6 months | 91% |
| Methanol | 4°C | 6 months | 97% |
| Water | -20°C | 6 months | 76% |
| Methanol | -20°C | 6 months | 97% |
| (Data summarized from Kaya E, et al., 2014)[31] |
Table 2: Cytotoxicity of α-Amanitin in Different Cell Lines
| Cell Line | Assay | Incubation Time | IC50 / Effective Concentration |
| MCF-7 | MTT | 36 hours | LD50: 1 µg/mL |
| Hematopoietic Cell Lines (general) | Trypan Blue | 72 hours | Significant effect at 1 µM, 3 µM, and 10 µM |
| CD34+ Stem Cells | CFC Assay | - | IC50: 1.0 ± 0.28 µM |
| HEK293 | RT-qPCR | 48 hours | Significant reduction in transcription at 100 ng/mL |
| Vero | MTT | 72 hours | Detectable at 10 µg/mL |
| (Data compiled from multiple sources)[21][23][25][26][32] |
Experimental Protocols
Protocol 1: MTT Assay for Assessing α-Amanitin Cytotoxicity
This protocol is a common method to evaluate cell viability based on mitochondrial activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours to allow for attachment.[18][32]
-
Treatment: Add various concentrations of α-amanitin (e.g., 0.01, 0.1, 1, 10, 100 µg/mL) to the cell culture medium.[32] Include an untreated control group.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).[25][32]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well at a 1:10 ratio of the total volume and incubate for 3-4 hours at 37°C.[32] This allows viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[32]
-
Measurement: Measure the absorbance at 570 nm using a plate reader.[18][32] The absorbance is proportional to the number of viable cells.
Visualizations
Caption: Mechanism of α-Amanitin induced cytotoxicity.
Caption: Troubleshooting workflow for α-amanitin experiments.
References
- 1. adcreview.com [adcreview.com]
- 2. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo degradation of RNA polymerase II largest subunit triggered by alpha-amanitin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Amanitin - Wikipedia [en.wikipedia.org]
- 6. Alpha-amanitin blocks translocation by human RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the inhibition by alpha-amanitin of single-step addition reactions and productive RNA synthesis catalysed by wheat-germ RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. scitepress.net [scitepress.net]
- 12. Anti-proliferative effect of pHLIP-amanitin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular characterization and inhibition of amanitin uptake into human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. a-amanitin.com [a-amanitin.com]
- 20. Amanitins: The Most Poisonous Molecules of the Fungal World - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Unraveling Hematotoxicity of α-Amanitin in Cultured Hematopoietic Cells | MDPI [mdpi.com]
- 26. Unraveling Hematotoxicity of α-Amanitin in Cultured Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Alpha-Amanitin resistance of RNA polymerase II in mutant Chinese hamster ovary cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Localization of an alpha-amanitin resistance mutation in the gene encoding the largest subunit of mouse RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Human mutant cell lines with altered RNA polymerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. European Journal of Basic Medical Sciences [ejbms.net]
- 32. scispace.com [scispace.com]
degradation pathways of amanitin under experimental conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of amanitin under experimental conditions. All information is presented in a question-and-answer format to directly address specific issues you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: How stable is α-amanitin in common laboratory solvents and at different storage temperatures?
A1: α-Amanitin exhibits considerable stability in aqueous and methanolic solutions. However, the stability is influenced by temperature and the solvent used. For long-term storage, it is recommended to keep α-amanitin solutions frozen.
Table 1: Stability of α-Amanitin in Water and Methanol Over 6 Months [1][2][3]
| Temperature | Solvent | Remaining α-Amanitin (%) |
| Room Temperature (25 °C) | Water | 86% |
| Room Temperature (25 °C) | Methanol | 96% |
| Refrigerated (4 °C) | Water | 91% |
| Refrigerated (4 °C) | Methanol | 97% |
| Freezer (-20 °C) | Water | 76% |
| Freezer (-20 °C) | Methanol | 97% |
Q2: What is the effect of pH on the stability of α-amanitin?
A2: α-Amanitin is known to be highly stable in acidic conditions.[2][3] Its bicyclic peptide structure contributes to this resistance against acid-catalyzed hydrolysis under typical experimental and physiological conditions. However, it can be destroyed by concentrated acids and bases.
Q3: Is α-amanitin susceptible to degradation by boiling?
A3: Yes, boiling α-amanitin in water leads to significant degradation. Studies have shown that after 6 hours of boiling, only about 5% of the original α-amanitin remains.[1] It is important to note that while the chemical structure of α-amanitin is altered, this does not necessarily equate to a complete loss of toxicity. The specific structures of the degradation products from boiling are not well characterized in the available literature.
Q4: What is known about the photodegradation of α-amanitin?
A4: Information on the photodegradation of amanitin is limited. It is generally understood that amatoxins, including α-amanitin, decompose slowly upon prolonged exposure to UV light or sunlight.[4] However, specific photodegradation pathways and the resulting products have not been extensively studied or reported.
Q5: Is α-amanitin metabolized or degraded by enzymes?
A5: α-Amanitin is remarkably resistant to degradation by human digestive enzymes.[2][3] In vivo studies in humans have shown that α-amanitin does not appear to be metabolized, and it is primarily excreted unchanged in the urine.[5][6] In vitro studies using rat and human liver microsomes have identified a trace amount of a glucuronide metabolite, but no other significant metabolites were detected.[7][8][9]
Troubleshooting Guides
Issue 1: Inconsistent quantification of α-amanitin using HPLC.
-
Possible Cause 1: Improper sample preparation.
-
Possible Cause 2: Suboptimal chromatographic conditions.
-
Solution: Use a reversed-phase C18 column. A typical mobile phase consists of a buffered aqueous solution (e.g., ammonium acetate) and an organic modifier like acetonitrile or methanol.[1][12] Gradient elution may be necessary to achieve good separation from matrix components. The UV detection wavelength is typically set around 303-305 nm.
-
-
Possible Cause 3: Degradation during sample processing.
-
Solution: Keep samples on ice or at refrigerated temperatures during processing. Avoid prolonged exposure to light. Prepare fresh working solutions from a frozen stock solution for each experiment.
-
Issue 2: Suspected degradation of α-amanitin stock solution.
-
Possible Cause 1: Improper storage.
-
Possible Cause 2: Repeated freeze-thaw cycles.
-
Solution: Aliquot the stock solution into smaller, single-use vials to minimize the number of freeze-thaw cycles.
-
-
Possible Cause 3: Chemical instability in the chosen solvent over time.
-
Solution: As indicated in Table 1, methanol is a better solvent for long-term storage than water. Periodically check the purity of the stock solution using HPLC.
-
Experimental Protocols
Protocol 1: Determination of α-Amanitin Stability Under Thermal Stress
This protocol is adapted from a study on the thermostability of α-amanitin.[1]
-
Preparation of α-Amanitin Solutions:
-
Dissolve purified α-amanitin in distilled water and methanol to a known concentration (e.g., 1 mg/mL).
-
Dispense the solutions into multiple sealed vials for each experimental condition.
-
-
Incubation at Different Temperatures:
-
Store the vials at various temperatures: room temperature (25 °C), refrigerated (4 °C), and freezer (-20 °C).
-
For boiling experiments, place vials in a water bath at 98-100 °C.
-
-
Sample Analysis at Time Points:
-
At designated time points (e.g., 0, 1, 3, 6 hours for boiling; 1, 3, 6 months for other temperatures), remove a vial from each condition.
-
Analyze the concentration of the remaining α-amanitin using a validated HPLC method.
-
-
HPLC Analysis:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 50 mm).
-
Mobile Phase: Acetonitrile, ammonium acetate, and methanol mixture (e.g., 80:10:10 v/v/v).
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at 303 nm.
-
Quantification: Calculate the percentage of remaining α-amanitin by comparing the peak area at each time point to the peak area at time zero.
-
Signaling Pathways and Workflows
Caption: In vivo pathway of α-amanitin from ingestion to cellular toxicity.
Caption: Workflow for studying amanitin stability under experimental conditions.
Caption: A logical troubleshooting workflow for HPLC analysis of amanitin.
References
- 1. European Journal of Basic Medical Sciences [ejbms.net]
- 2. Amanitins: The Most Poisonous Molecules of the Fungal World - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: The Most Poisonous Molecules of the Fungal World | MDPI [mdpi.com]
- 4. Amatoxin - Wikipedia [en.wikipedia.org]
- 5. In vivo and in vitro α-amanitin metabolism studies using molecular networking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxic Effects of this compound: Repurposing Toxicities toward New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of In Vitro and In Vivo Metabolism of α-Amanitin in Rats Using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometric Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Analysis of α- and β-amanitin in Human Plasma at Subnanogram per Milliliter Levels by Reversed Phase Ultra-High Performance Liquid Chromatography Coupled to Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
A Comparative Analysis of Alpha-Amanitin and Beta-Amanitin Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of alpha-amanitin and beta-amanitin, supported by experimental data. Both toxins are potent inhibitors of RNA polymerase II, leading to the cessation of protein synthesis and subsequent cell death. However, they exhibit notable differences in their toxic potential and the kinetics of their effects.
Mechanism of Action: Inhibition of RNA Polymerase II
Both alpha-amanitin and beta-amanitin are cyclic octapeptides that share a primary molecular target: the eukaryotic RNA polymerase II (Pol II) enzyme.[1][2][3] This enzyme is crucial for the transcription of protein-coding genes. The toxins bind to the bridge helix of the RPB1 subunit of Pol II, a flexible region essential for the translocation of the DNA and RNA strands during transcription.[1][4] This binding event does not directly prevent the formation of phosphodiester bonds but rather sterically hinders the translocation of the polymerase along the DNA template.[1] The result is a dramatic reduction in the rate of mRNA synthesis, leading to a global inhibition of protein synthesis and ultimately, apoptosis.[4][5] Mammalian RNA polymerase II exhibits a nanomolar binding affinity for alpha-amanitin, which is approximately 3000 times higher than that of yeast Pol II.[4]
Comparative Efficacy: A Quantitative Overview
Experimental data consistently demonstrates that alpha-amanitin is a more potent cytotoxin than beta-amanitin. This is reflected in its lower 50% lethal dose (LD50) and 50% inhibitory concentration (IC50) values across various experimental models. However, some studies suggest that beta-amanitin may induce a more rapid inhibition of protein synthesis.
| Toxin | Model System | Metric | Value | Reference |
| Alpha-Amanitin | Mice (oral) | LD50 | 0.1 mg/kg | [3] |
| MCF-7 cells (36h) | LD50 | 1 µg/mL | [3][6] | |
| MV411 cells | IC50 | 0.59 ± 0.07 µM | [7] | |
| THP1 cells | IC50 | 0.72 ± 0.09 µM | [7] | |
| Jurkat cells | IC50 | 0.75 ± 0.08 µM | [7] | |
| Beta-Amanitin | MCF-7 cells (36h) | LD50 | 10 µg/mL | [3][6] |
| MCF-7 cells (24h) | Protein Synthesis | Significant inhibition at 10 µg/mL | [3][8] |
Signaling Pathways of Amanitin-Induced Cell Death
The inhibition of RNA polymerase II by amanitins triggers a cascade of cellular events culminating in apoptosis. A key player in this process is the tumor suppressor protein p53. The stress induced by transcriptional arrest leads to the accumulation and activation of p53.[9] Activated p53 can then translocate to the mitochondria, where it interacts with anti-apoptotic proteins of the Bcl-2 family, such as Bcl-xL and Bcl-2.[9][10] This interaction disrupts the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol.[9][10] Cytochrome c then activates a cascade of caspases, including caspase-3, which are the executioners of apoptosis, leading to the dismantling of the cell.[11] Additionally, amanitin-induced toxicity has been associated with the generation of reactive oxygen species (ROS), which can further contribute to cellular damage and apoptosis.[9][12]
Experimental Protocols
In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol outlines a standard procedure for comparing the cytotoxic effects of alpha-amanitin and beta-amanitin on a mammalian cell line, such as MCF-7, using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[13][14]
Materials:
-
Mammalian cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Alpha-amanitin and Beta-amanitin stock solutions
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Toxin Treatment: Prepare serial dilutions of alpha-amanitin and beta-amanitin in complete culture medium. Remove the old medium from the cells and add 100 µL of the various toxin concentrations to the appropriate wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 36, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Following the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the toxin concentration to determine the IC50 value for each toxin.
Experimental Workflow for Cytotoxicity Testing
The following diagram illustrates a typical workflow for conducting a comparative cytotoxicity study.
References
- 1. Affinity isolation of RNA polymerase II on amanitin-Sepharose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α-Amanitin - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Cryo-EM structure of a mammalian RNA polymerase II elongation complex inhibited by α-amanitin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo degradation of RNA polymerase II largest subunit triggered by alpha-amanitin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unraveling Hematotoxicity of α-Amanitin in Cultured Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation and comparison of alpha- and beta-amanitin toxicity on MCF-7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxic Effects of this compound: Repurposing Toxicities toward New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unmasking the Gatekeepers of Transcription: A Comparative Guide to Amanitin and Actinomycin D
For researchers, scientists, and drug development professionals navigating the intricate world of gene expression, the choice of a transcription inhibitor is a critical decision that can profoundly impact experimental outcomes. This guide provides an objective, data-driven comparison of two widely used transcription inhibitors: α-amanitin and actinomycin D. By delving into their distinct mechanisms of action, selectivity, and experimental considerations, this document aims to equip researchers with the knowledge to select the optimal inhibitor for their specific research needs.
At a Glance: Key Differences Between Amanitin and Actinomycin D
| Feature | α-Amanitin | Actinomycin D |
| Target | Primarily RNA Polymerase II, and to a lesser extent, RNA Polymerase III in eukaryotes.[1][2][3] | DNA[4][5][6] |
| Mechanism of Action | Binds to the bridge helix of RNA Polymerase II, inhibiting translocation along the DNA template.[7][8][9][10] | Intercalates into G-C rich regions of double-stranded DNA, physically obstructing the movement of RNA polymerases.[5][6][11] |
| Selectivity | Highly selective for eukaryotic RNA Polymerase II at low concentrations.[1][2][3] | Poor selectivity; inhibits all three eukaryotic RNA polymerases (I, II, and III) and also prokaryotic RNA polymerases.[2][11][12] |
| Speed of Action | Slow-acting.[2][13] | Fast-acting.[2][13] |
| Reversibility | Irreversible, as it can lead to the degradation of the largest subunit of RNA Polymerase II (RPB1).[2][14] | Reversible upon removal from the culture medium, although recovery can take several hours.[2] |
| Potency (Typical Working Concentration) | 5-50 µg/mL[15] | 1-5 µg/mL[15] |
| Primary Application | Distinguishing between the activities of different eukaryotic RNA polymerases.[1] | mRNA stability assays (pulse-chase experiments) due to its rapid and global inhibition of transcription.[4][5] |
Delving Deeper: Mechanisms of Inhibition
The fundamental difference between α-amanitin and actinomycin D lies in their molecular targets. α-Amanitin directly targets the transcription machinery itself, while actinomycin D acts on the DNA template.
α-Amanitin: A Lock on the Polymerase Engine
α-Amanitin, a cyclic peptide toxin from the Amanita phalloides mushroom, functions by binding to a specific subunit of eukaryotic RNA Polymerase II (Pol II).[7][16][17] This binding occurs near the enzyme's active site, specifically to the "bridge helix," a flexible region crucial for the translocation of the polymerase along the DNA strand.[7][8][9] By interacting with the bridge helix, α-amanitin effectively locks the polymerase in place, preventing it from moving forward to synthesize the RNA transcript.[7][8][10] This inhibition of translocation halts both the initiation and elongation phases of transcription.[7][8] At higher concentrations, α-amanitin can also inhibit RNA Polymerase III, but RNA Polymerase I remains insensitive.[1][2][18]
Actinomycin D: A Roadblock on the DNA Highway
Actinomycin D, an antibiotic derived from Streptomyces bacteria, takes a different approach by targeting the DNA template directly.[5][6] It intercalates, or inserts itself, into the minor groove of the DNA double helix, showing a preference for regions rich in guanine-cytosine (G-C) base pairs.[5][6][11] This intercalation creates a stable complex that distorts the DNA structure, effectively creating a physical barrier.[4][19] This distortion prevents the unwinding of the DNA that is necessary for RNA polymerase to proceed along the template, thereby inhibiting the elongation of the RNA chain.[4][20] Because it acts directly on DNA, actinomycin D is a non-selective inhibitor, affecting all DNA-dependent RNA polymerases in both eukaryotes and prokaryotes.[11][12]
Experimental Protocols
The choice of inhibitor dictates the experimental design. Below are generalized protocols for using α-amanitin and actinomycin D in cell culture. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental goals.
Using α-Amanitin to Differentiate RNA Polymerase Activity
This protocol is designed to distinguish between the synthesis of different RNA species based on their sensitivity to α-amanitin.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
α-Amanitin stock solution (e.g., 1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Reagents for downstream analysis (e.g., qRT-PCR)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of α-amanitin in complete culture medium to achieve final concentrations that differentiate between polymerase activities (e.g., 1 µg/mL to inhibit Pol II, and 100 µg/mL to inhibit Pol III).[1] Include a vehicle control (DMSO).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of α-amanitin or the vehicle control. Incubate the cells for the desired period (e.g., 6-24 hours). The slow action of amanitin necessitates longer incubation times.[2]
-
Cell Lysis and RNA Extraction: After incubation, wash the cells with PBS and then lyse them directly in the well using the lysis buffer from an RNA extraction kit. Proceed with RNA extraction according to the manufacturer's protocol.
-
Downstream Analysis: Analyze the expression of specific genes transcribed by different polymerases (e.g., a protein-coding gene for Pol II, and a tRNA or 5S rRNA for Pol III) using qRT-PCR to determine the inhibitory effect of α-amanitin on each polymerase.
Using Actinomycin D for an mRNA Stability Assay (Pulse-Chase)
This protocol is used to determine the half-life of a specific mRNA transcript.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
Actinomycin D stock solution (e.g., 5 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Reagents for qRT-PCR
Procedure:
-
Cell Seeding: Plate cells in multiple wells of a multi-well plate to allow for harvesting at different time points.
-
Treatment: Prepare a working solution of actinomycin D in complete culture medium at a final concentration sufficient to block transcription (typically 1-5 µg/mL).[15]
-
Time Course: Remove the existing medium and add the actinomycin D-containing medium to all wells simultaneously. This is time point zero (t=0).
-
Sample Collection: At various time points after the addition of actinomycin D (e.g., 0, 2, 4, 6, 8 hours), harvest the cells from one well for each time point.[4]
-
RNA Extraction and Analysis: Immediately lyse the cells and extract total RNA. Quantify the amount of the target mRNA at each time point using qRT-PCR.
-
Data Analysis: Plot the relative mRNA abundance against time. The time at which the mRNA level is reduced by 50% is the mRNA half-life.
Comparative Experimental Workflow
The following diagram illustrates a general workflow for comparing the effects of α-amanitin and actinomycin D on the expression of a target gene.
Conclusion: Selecting the Right Tool for the Job
Both α-amanitin and actinomycin D are powerful tools for dissecting the complexities of transcription. The choice between them hinges on the specific experimental question.
-
For studies requiring the specific inhibition of RNA Polymerase II and the differentiation of activities among eukaryotic polymerases, α-amanitin is the inhibitor of choice due to its high selectivity. [1][2]
-
For experiments that demand rapid and global shutdown of transcription, such as mRNA stability assays, the fast-acting and broad-spectrum nature of actinomycin D makes it the more suitable option. [2][4]
Researchers must also consider the potential off-target effects and the reversibility of inhibition. The irreversible nature of α-amanitin's action, which can lead to polymerase degradation, is a key difference from the reversible inhibition by actinomycin D.[2][14] By carefully considering the distinct properties outlined in this guide, researchers can make informed decisions to ensure the precision and validity of their investigations into the fundamental processes of gene expression.
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting transcription in cultured metazoan cells with actinomycin D to monitor mRNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. amanitin [chem.uwec.edu]
- 8. Effects of Amanitin on Transcription [chem.uwec.edu]
- 9. Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Alpha-Amanitin [chem.uwec.edu]
- 11. letstalkacademy.com [letstalkacademy.com]
- 12. letstalkacademy.com [letstalkacademy.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. benchchem.com [benchchem.com]
- 16. droracle.ai [droracle.ai]
- 17. Specific inhibition of nuclear RNA polymerase II by alpha-amanitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of DNA-Dependent RNA Polymerase III in the Transcription of the tRNA and 5S RNA Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Actinomycin and DNA transcription - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Amanitin Quantification Methods for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of amanitins, a group of deadly toxins produced by several mushroom species, is critical for both clinical toxicology and the development of potential therapeutics. This guide provides an objective comparison of the most common analytical methods used for amanitin quantification, supported by experimental data and detailed protocols.
The primary methods for detecting and quantifying this compound include chromatography-based techniques, such as High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as well as immunoassay-based methods like Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA). Each method offers a unique balance of sensitivity, specificity, speed, and cost, making the choice of method dependent on the specific application.
Comparative Performance of Amanitin Quantification Methods
The following table summarizes the key performance characteristics of the most widely used amanitin quantification methods, providing a clear comparison to aid in method selection.
| Method | Principle | Sample Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linear Range | Precision (%RSD or CV) | Accuracy/Recovery (%) |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of fragmented ions. | Urine, Plasma, Serum | LOD: 0.2-20 pg/mL; LOQ: 0.5-60 pg/mL[1][2] | 1 - 2000 pg/mL[1] | Intra-day: 5.9-14.7%, Inter-day: 14.5-14.8%[2] | 88.4 - 108.5%[2] |
| HPLC-UV/EC | Separation by HPLC with detection by UV absorbance or electrochemical response. | Mushroom tissue | LOD: 0.12-0.33 µg/mL[3] | 0.5 - 20.0 µg/mL[3] | < 13%[3] | 89 - 117%[3] |
| ELISA | Antigen-antibody reaction with an enzymatic colorimetric readout. | Urine, Serum, Plasma | Analytical Sensitivity: 0.22 ng/mL; Functional Sensitivity: 1.5 ng/mL[4] | 1 - 100 ng/mL[4] | Intra-assay: 6.3%, Inter-assay: 7.3%[4] | Spiking Recovery: 99.9%[4] |
| LFIA | Immunochromatographic assay with visual detection of a colored line. | Urine | 10 ng/mL (α- and γ-amanitin), 100 ng/mL (β-amanitin)[5] | N/A (Qualitative/Semi-quantitative) | N/A | Correlates well with LC-MS[5] |
Mechanism of Amanitin Toxicity: Inhibition of RNA Polymerase II
This compound exert their potent toxicity primarily by inhibiting RNA polymerase II, a crucial enzyme in eukaryotic cells responsible for transcribing DNA into messenger RNA (mRNA).[6][7] This inhibition halts protein synthesis, leading to cell death, with the liver and kidneys being the most affected organs.[6][8] The following diagram illustrates the signaling pathway of amanitin-induced toxicity.
Caption: Signaling pathway of α-amanitin-induced cellular toxicity.
Experimental Protocols
Detailed methodologies for the key amanitin quantification techniques are provided below.
LC-MS/MS for Amanitin Quantification in Urine
This method offers high sensitivity and specificity for the simultaneous quantification of α-, β-, and γ-amanitin.
Sample Preparation:
-
To 1 mL of urine, add an internal standard (e.g., ¹⁵N₁₀-α-amanitin).[9]
-
Perform solid-phase extraction (SPE) using a reversed-phase cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the this compound with a strong organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
LC-MS/MS Analysis:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for separation.[9]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each amanitin and the internal standard.
References
- 1. Analysis of α- and β-amanitin in Human Plasma at Subnanogram per Milliliter Levels by Reversed Phase Ultra-High Performance Liquid Chromatography Coupled to Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography Mass Spectrometry Urinalysis & Mushroom Poisoning [thermofisher.com]
- 3. biorxiv.org [biorxiv.org]
- 4. buhlmannlabs.ch [buhlmannlabs.ch]
- 5. Rapid, Sensitive, and Accurate Point-of-Care Detection of Lethal Amatoxins in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amanita phalloides - Wikipedia [en.wikipedia.org]
- 7. What are RNA polymerase II inhibitors and how do they work? [synapse.patsnap.com]
- 8. α-Amanitin - Wikipedia [en.wikipedia.org]
- 9. Detection of α-, β-, and γ-amanitin in urine by LC-MS/MS using 15N10-α-amanitin as the internal standard - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Amanitin Antibody Cross-Reactivity in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
The accurate detection of amatoxins, a group of potent cyclic peptide toxins produced by several species of mushrooms (e.g., Amanita phalloides, the death cap), is critical for clinical toxicology and food safety. Immunoassays are a primary tool for rapid and sensitive amanitin screening. However, the performance of these assays is highly dependent on the specificity and cross-reactivity of the antibodies employed. This guide provides a comparative analysis of the cross-reactivity of different anti-amanitin antibodies in common immunoassay formats, supported by experimental data and detailed protocols.
Cross-Reactivity of Amanitin Antibodies: A Comparative Overview
The cross-reactivity of an antibody refers to its ability to bind to substances other than its primary target. In the context of amanitin detection, it is crucial to understand how well an antibody recognizes various amanitin analogs, such as α-amanitin, β-amanitin, and γ-amanitin, which can all be present in toxic mushrooms. The following tables summarize the cross-reactivity profiles of commercially available and research-grade antibodies used in Enzyme-Linked Immunosorbent Assays (ELISA) and Lateral Flow Immunoassays (LFIA).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used quantitative method for detecting amanitins in biological samples. The cross-reactivity is typically determined by comparing the concentration of an analog required to cause 50% inhibition (IC50) with the IC50 of the primary target (usually α-amanitin).
Table 1: Cross-Reactivity of Antibodies in ELISA
| Antibody/Assay Kit | α-Amanitin | γ-Amanitin | β-Amanitin | ε-Amanitin | Other Toxins | Reference |
| BÜHLMANN Amanitin ELISA | 100% | 90% | 0.1% | 0.1% | Phalloidin: Not Detected, Phallacidin: Not Detected | [1][2] |
| Monoclonal Antibody AMA9G3 | High | High | Lower | Not Reported | No cross-reactivity with phalloidin, phallacidin, psilocybin, muscimol, ibotenic acid, nodularin, or microcystin-LR | [3][4] |
| Monoclonal Antibody AMA9C12 | High | High | No significant binding | Not Reported | No cross-reactivity with phalloidin, phallacidin, psilocybin, muscimol, ibotenic acid, nodularin, or microcystin-LR | [3][4] |
Lateral Flow Immunoassay (LFIA)
LFIA provides a rapid, qualitative, or semi-quantitative method for on-site screening of this compound. The performance is often described by the visual cut-off concentration for different toxins.
Table 2: Detection Limits of Amanitin Analogs in Lateral Flow Immunoassays
| Immunoassay | α-Amanitin Detection Limit | γ-Amanitin Detection Limit | β-Amanitin Detection Limit | Reference |
| LFIA using Monoclonal Antibody AMA9G3 | 10 ng/mL | 10 ng/mL | 100 ng/mL | [3] |
| Amanitin LFIA (unspecified antibody) | 10 ng/mL | 5 ng/mL | 50 ng/mL | [5][6] |
Mechanism of Action and Detection Principle
This compound exert their toxicity by inhibiting RNA polymerase II, a crucial enzyme in protein synthesis. This leads to the cessation of mRNA synthesis and subsequent cell death, with the liver being the primary target organ.
Figure 1. Mechanism of α-Amanitin Toxicity.
Immunoassays for amanitin detection typically employ a competitive format. In this setup, free amanitin in the sample competes with a labeled amanitin conjugate for a limited number of antibody binding sites. A higher concentration of amanitin in the sample results in a weaker signal from the labeled conjugate.
Figure 2. Competitive Immunoassay Workflow.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Competitive ELISA Protocol (General)
This protocol is a generalized procedure for a competitive ELISA for amanitin detection.
-
Plate Coating:
-
Dilute the anti-amanitin antibody to an optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the antibody solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare standards and samples.
-
In separate tubes, mix 50 µL of standard or sample with 50 µL of a fixed concentration of amanitin-biotin conjugate.
-
Add 100 µL of this mixture to the corresponding wells of the microplate.
-
Incubate for 1-2 hours at room temperature on a plate shaker.
-
Wash the plate three times with wash buffer.
-
-
Detection:
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate, diluted in blocking buffer, to each well.
-
Incubate for 30-60 minutes at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Signal Measurement:
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
The signal intensity is inversely proportional to the concentration of amanitin in the sample.
-
Lateral Flow Immunoassay (LFIA) Protocol (General)
This protocol outlines the general steps for using a competitive LFIA for amanitin detection.
-
Sample Preparation:
-
Extract this compound from the sample matrix (e.g., mushroom tissue, urine) using an appropriate extraction buffer. For urine samples, often no pre-treatment is necessary.[3]
-
-
Assay Procedure:
-
Apply a few drops of the sample extract to the sample pad of the LFIA strip.
-
The liquid sample migrates along the strip via capillary action.
-
-
Competitive Binding:
-
The sample first encounters gold nanoparticle-labeled anti-amanitin antibodies in the conjugate pad. Free amanitin in the sample binds to these antibodies.
-
As the sample-antibody mixture migrates to the test line, it encounters immobilized amanitin-protein conjugates.
-
If no amanitin is present in the sample, the labeled antibodies will bind to the immobilized amanitin, producing a visible test line.
-
If amanitin is present in the sample, it will bind to the labeled antibodies, preventing them from binding to the test line. This results in a weaker or absent test line.
-
-
Result Interpretation:
-
A control line, which contains secondary antibodies that bind to the labeled primary antibodies, should always appear, indicating the test is valid.
-
The presence of the control line and the absence or reduced intensity of the test line indicates a positive result for amanitin.
-
The presence of both the control and test lines indicates a negative result.
-
Results are typically read visually within 10-15 minutes.[3][7]
-
Conclusion
The choice of antibody is a critical factor determining the performance of an immunoassay for amanitin detection. The BÜHLMANN ELISA kit, utilizing a polyclonal antibody, demonstrates high specificity for α- and γ-amanitin with minimal cross-reactivity to β-amanitin.[1][2] Newer monoclonal antibodies, such as AMA9G3, also show strong recognition of α- and γ-amanitin, but with a comparatively lower affinity for β-amanitin, which is reflected in the higher detection limit for β-amanitin in LFIA formats.[3] For comprehensive screening, it is important to consider the potential presence of various amanitin analogs and select an immunoassay with a cross-reactivity profile that aligns with the desired detection scope. For confirmatory analysis, methods like liquid chromatography-mass spectrometry (LC-MS) remain the gold standard.
References
- 1. buhlmannlabs.com [buhlmannlabs.com]
- 2. buhlmannlabs.ch [buhlmannlabs.ch]
- 3. WO2021003238A1 - High affinity monoclonal antibodies for detecting this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Establishment of Indirect Competitive ELISA Method for Detecting Amanitin in Mushroom [agris.fao.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Lateral flow immunoassay (LFIA) for the detection of lethal amatoxins from mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic vs. Natural Amanitin: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of synthetically produced amanitin and its natural counterpart. The information presented herein is intended to assist researchers and drug development professionals in making informed decisions regarding the use of these potent toxins in their studies. While the complete total synthesis of α-amanitin has been achieved, much of the publicly available comparative data focuses on synthetic analogs designed to enhance or modify its properties. This guide will focus on the most relevant and recent data comparing natural α-amanitin to its synthetic derivatives.
Executive Summary
Amanitin, a bicyclic octapeptide isolated from the Amanita genus of mushrooms, is a potent and specific inhibitor of RNA polymerase II, leading to cell death. This mechanism of action has made it a valuable tool in biological research and a promising payload for antibody-drug conjugates (ADCs) in cancer therapy. The advent of synthetic routes to produce amanitin and its analogs has opened new avenues for research and development. This guide reveals that while natural α-amanitin remains a highly potent benchmark, rationally designed synthetic analogs can exhibit comparable or even enhanced cytotoxicity, depending on the cell line.
Quantitative Comparison of Biological Activity
The following table summarizes the in vitro cytotoxicity of natural α-amanitin compared to a rationally designed synthetic analog, as presented in recent studies. The data highlights the cell-line-dependent differences in potency.
| Compound | Cell Line | IC50 (nM) |
| Natural α-Amanitin | CHO | 16 ± 2 |
| HEK293 | 12 ± 2 | |
| HeLa | 11 ± 1 | |
| HepG2 | 1.8 ± 0.2 | |
| Synthetic Analog 1 | CHO | 8.0 ± 0.8 |
| HEK293 | 6.0 ± 0.6 | |
| HeLa | 7.0 ± 0.7 | |
| HepG2 | 2.5 ± 0.3 |
Data sourced from "Rationally Designed Amanitins Achieve Enhanced Cytotoxicity"[1][2]. Synthetic Analog 1 refers to a specific rationally designed amanitin analog from the study.
Mechanism of Action: Inhibition of RNA Polymerase II
Both natural and synthetic this compound share the same primary mechanism of action: the potent and selective inhibition of RNA polymerase II (Pol II). This enzyme is crucial for the transcription of messenger RNA (mRNA), and its inhibition leads to a global shutdown of protein synthesis, ultimately resulting in apoptosis.[3][4]
The binding of amanitin to Pol II is highly specific and occurs at a site near the enzyme's active center, interfering with the translocation of the DNA and RNA strands.[5] This prevents the polymerase from moving along the DNA template to elongate the mRNA chain.[5]
Caption: Mechanism of amanitin-induced cell death.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summaries of the key experimental protocols used to assess the biological activity of this compound.
In Vitro Cytotoxicity Assay (MTS Assay)
This assay determines the concentration of a compound that inhibits cell viability by 50% (IC50).
-
Cell Culture: Human cell lines (e.g., CHO, HEK293, HeLa, HepG2) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are treated with a serial dilution of either natural or synthetic amanitin for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: After the incubation period, a solution containing a tetrazolium compound (MTS) and an electron-coupling reagent is added to each well.
-
Incubation: The plates are incubated for a further 1-4 hours. Viable cells with active metabolism convert the MTS into a formazan product.
-
Measurement: The absorbance of the formazan product is measured using a plate reader at a specific wavelength (e.g., 490 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC50 values are determined by fitting the data to a dose-response curve.
Caption: Workflow for determining IC50 values using the MTS assay.
RNA Polymerase II Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of RNA polymerase II.
-
Nuclear Extract Preparation: Nuclear extracts containing active RNA polymerase II are prepared from a suitable cell line (e.g., HeLa).
-
Reaction Mixture: A reaction mixture is prepared containing the nuclear extract, a DNA template (e.g., a plasmid with a specific promoter), and ribonucleotides (ATP, CTP, GTP), including a radiolabeled nucleotide (e.g., [α-³²P]UTP).
-
Inhibitor Addition: Different concentrations of natural or synthetic amanitin are added to the reaction mixtures.
-
Incubation: The reactions are incubated at a specific temperature (e.g., 30°C) for a defined period to allow for transcription to occur.
-
RNA Precipitation: The newly synthesized radiolabeled RNA is precipitated using an acid (e.g., trichloroacetic acid).
-
Quantification: The amount of radioactivity in the precipitated RNA is measured using a scintillation counter.
-
Data Analysis: The level of transcription inhibition is calculated relative to a control reaction without any inhibitor, and the Ki (inhibition constant) can be determined.
Conclusion
The available data indicates that synthetic chemistry can produce amanitin analogs with biological activity that is comparable, and in some cases superior, to natural α-amanitin. The choice between synthetic and natural amanitin will likely depend on the specific research or therapeutic application, considering factors such as desired modifications, scalability of production, and cost. For studies requiring the native α-amanitin structure, total synthesis provides a viable alternative to extraction from natural sources, which can be limited and variable.[6] The development of novel synthetic analogs with enhanced cytotoxicity or improved tumor-targeting capabilities continues to be a promising area of research for the development of next-generation ADCs.[1][2]
References
- 1. Rationally Designed this compound Achieve Enhanced Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. α-Amanitin - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New synthetic route for amanitin, a therapeutically interesting mushroom toxin - Advanced Science News [advancedsciencenews.com]
α-Amanitin Sensitivity: A Comparative Analysis Across Eukaryotic Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of α-amanitin sensitivity across various eukaryotic species. α-Amanitin, a cyclic octapeptide toxin found in several species of Amanita mushrooms, is a potent and specific inhibitor of RNA polymerase II, a crucial enzyme in the transcription of protein-coding genes.[1][2] Understanding the differential sensitivity to this toxin across species is vital for fundamental research in transcription, toxicology studies, and the development of novel therapeutics, including its use as a payload in antibody-drug conjugates for cancer therapy.[1]
Mechanism of Action: Inhibition of RNA Polymerase II
α-Amanitin exerts its cytotoxic effects by binding to the largest subunit of RNA polymerase II (RPB1), thereby inhibiting the translocation of the enzyme along the DNA template.[1][3] This leads to a cessation of messenger RNA (mRNA) synthesis, subsequent depletion of essential proteins, and ultimately, cell death.[1] Eukaryotic organisms exhibit a wide range of sensitivities to α-amanitin, primarily due to structural differences in the RPB1 subunit of their RNA polymerase II.
Comparative Sensitivity Data
The sensitivity of eukaryotic RNA polymerase II to α-amanitin is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The tables below summarize these values for various species.
In Vitro Sensitivity of RNA Polymerase II (Ki values)
The inhibition constant (Ki) reflects the binding affinity of α-amanitin to purified RNA polymerase II. A lower Ki value indicates a higher affinity and greater sensitivity.
| Species Category | Species | RNA Polymerase II Ki Value (M) | Reference |
| Fungi | Amanita hygroscopica (amanitin-accumulating) | 2.0 x 10⁻³ | [4] |
| Amanita suballiacea (amanitin-accumulating) | 3.3 x 10⁻³ | [4] | |
| Amanita brunnescens (non-accumulating) | 9.8 x 10⁻⁶ | [4] | |
| Amanita alliacea (non-accumulating) | 1.0 x 10⁻⁵ | [4] | |
| Saccharomyces cerevisiae (Yeast) | Micromolar range | [5][6] | |
| Mammals | Various (e.g., calf thymus, human) | Nanomolar range (e.g., 3-4 nM) | [5][7] |
Cellular Sensitivity (IC50 values)
The half-maximal inhibitory concentration (IC50) represents the concentration of α-amanitin required to inhibit a biological process (such as cell viability) by 50% in a cellular context.
| Species Category | Cell Line / Species | IC50 Value | Reference |
| Mammals | Chinese Hamster Ovary (CHO) - Wild Type | ~0.2 µg/mL | [8] |
| Chinese Hamster Ovary (CHO) - Mutant (Amal) | >100 µg/mL | [8] | |
| Mouse Fibroblasts (NIH 3T3) | Varies with derivative, native in µM range | [9] | |
| Human (HepG2) | 0.1-20 µM (time and concentration-dependent) | [10] | |
| Insects | Drosophila melanogaster (susceptible lines) | ~0.1 µg/g of food | [11] |
| Drosophila melanogaster (resistant lines) | up to ~10 µg/g of food | [11] |
Differential Sensitivity of Eukaryotic RNA Polymerases
Eukaryotic cells contain multiple types of RNA polymerases, each exhibiting distinct sensitivity to α-amanitin. This differential inhibition is a valuable tool for distinguishing their respective activities in transcription studies.
| RNA Polymerase Type | Sensitivity to α-Amanitin | Concentration for Inhibition | Reference |
| RNA Polymerase I | Insensitive | Not inhibited | [2][7] |
| RNA Polymerase II | Highly Sensitive | Inhibited at low concentrations (e.g., 1 µg/mL) | [2][7] |
| RNA Polymerase III | Moderately Sensitive | Inhibited at high concentrations (e.g., 10 µg/mL) | [2][7] |
| RNA Polymerase IV (in plants) | Slightly Sensitive | Inhibited at very high concentrations (e.g., 50 µg/mL) | [2] |
Molecular Basis of Differential Sensitivity
The remarkable variation in α-amanitin sensitivity across and within species is primarily attributed to mutations in the gene encoding the largest subunit of RNA polymerase II, RPB1. These mutations alter the structure of the amanitin-binding pocket, thereby reducing the toxin's affinity for the enzyme.
For instance, resistant strains of the fruit fly Drosophila melanogaster and mutant Chinese hamster ovary (CHO) cell lines have been shown to possess specific amino acid substitutions in their RPB1 subunit that confer a high degree of resistance to α-amanitin.[8] In contrast, the high sensitivity of mammalian RNA polymerase II is due to a binding pocket that allows for a tighter interaction with the toxin.[5]
Experimental Protocols
Determination of IC50 using MTT Cell Viability Assay
This protocol outlines a common method for determining the cytotoxic effect of α-amanitin on adherent cell lines.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
α-Amanitin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells with medium only for blank measurements.
-
Incubation for Attachment: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to attach.
-
Compound Preparation and Treatment: Prepare a stock solution of α-amanitin in a suitable solvent (e.g., water or DMSO). Perform serial dilutions to obtain a range of concentrations. Remove the old medium from the cells and add 100 µL of fresh medium containing the different concentrations of α-amanitin. Include untreated control wells.
-
Incubation with Toxin: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by shaking the plate.[12]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each α-amanitin concentration relative to the untreated control cells. Plot the percentage of viability against the logarithm of the α-amanitin concentration and use a suitable software to calculate the IC50 value.[9]
In Vitro RNA Polymerase II Inhibition Assay
This protocol provides a general framework for measuring the direct inhibitory effect of α-amanitin on purified RNA polymerase II.
Materials:
-
Purified RNA Polymerase II
-
DNA template (e.g., calf thymus DNA)
-
Ribonucleoside triphosphates (ATP, GTP, CTP, and radiolabeled UTP, e.g., [α-³²P]UTP)
-
Transcription buffer (containing Tris-HCl, MgCl₂, DTT, etc.)
-
α-Amanitin
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the transcription reaction mixture containing the transcription buffer, DNA template, ATP, GTP, CTP, and radiolabeled UTP.
-
Inhibitor Addition: Add varying concentrations of α-amanitin to the reaction tubes. Include a control tube with no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding purified RNA polymerase II to each tube.
-
Incubation: Incubate the reactions at 37°C for a specific period (e.g., 10-30 minutes) to allow for RNA synthesis.
-
Reaction Termination: Stop the reaction by adding cold trichloroacetic acid (TCA). This will precipitate the newly synthesized radiolabeled RNA along with the DNA template.
-
Filtration: Collect the precipitate by filtering the reaction mixture through glass fiber filters. Wash the filters with cold TCA and ethanol to remove unincorporated radiolabeled UTP.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the RNA polymerase II activity. Calculate the percentage of inhibition for each α-amanitin concentration compared to the control. Plot the percentage of inhibition against the α-amanitin concentration to determine the Ki value.
References
- 1. chem.uwec.edu [chem.uwec.edu]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Structural basis of transcription: α-Amanitin–RNA polymerase II cocrystal at 2.8 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alpha-Amanitin-resistant RNA polymerase II from carpophores of Amanita species accumulating amatoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cryo-EM structure of a mammalian RNA polymerase II elongation complex inhibited by α-amanitin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. IC50 Calculator | AAT Bioquest [aatbio.com]
- 10. In vitro mechanistic studies on α-amanitin and its putative antidotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. MTT (Assay protocol [protocols.io]
Validating Target Engagement of Amanitin-Based ADCs: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing robust and reliable methods for validating the target engagement of novel therapeutics is paramount. This guide provides a comparative overview of key methodologies for assessing the efficacy of amanitin-based antibody-drug conjugates (ADCs), supported by experimental data and detailed protocols.
Amanitin-based ADCs represent a promising class of cancer therapeutics that leverage a unique mechanism of action: the inhibition of RNA Polymerase II (RNAPII).[1][2][3] This leads to a downstream blockage of transcription and protein synthesis, ultimately inducing apoptosis in cancer cells.[4][5] Unlike traditional chemotherapy agents that often target DNA replication or tubulin polymerization, amanitin's mode of action is also effective in non-dividing or slow-growing tumor cells.[3][6][7] The validation of target engagement is crucial to ensure that the ADC effectively delivers the amanitin payload to the target cells and that the payload executes its intended biological function.
Comparative Analysis of In Vitro Cytotoxicity
A primary method for validating the target engagement and potency of amanitin-based ADCs is through in vitro cytotoxicity assays. These assays measure the concentration of the ADC required to kill a certain percentage of cancer cells, typically expressed as the half-maximal effective concentration (EC50). The lower the EC50 value, the more potent the ADC.
| ADC Target | Cell Line | Linker Type | EC50 (pM) | Reference |
| TROP2 | BxPC-3 (Pancreatic) | Cleavable (Valine-Alanine) | 1.1 | [4][8] |
| TROP2 | Capan-1 (Pancreatic) | Cleavable (Valine-Alanine) | 2.5 | [4][8] |
| TROP2 | BxPC-3 (Pancreatic) | Non-cleavable (C6) | 3.1 | [4][8] |
| TROP2 | Capan-1 (Pancreatic) | Non-cleavable (C6) | 9.1 | [4][8] |
| PSMA | LNCaP (Prostate) | Cleavable | ~10 | [7] |
| PSMA | CWR-22rv1 (Prostate) | Cleavable | ~20 | [7] |
| PSMA | LNCaP (Prostate) | Non-cleavable | ~30 | [7] |
| PSMA | CWR-22rv1 (Prostate) | Non-cleavable | ~50 | [7] |
Note: The data presented are extracted from different studies and experimental conditions may vary. Direct comparison should be made with caution.
In Vivo Efficacy: Xenograft Models
Preclinical in vivo studies, typically using subcutaneous xenograft mouse models, are essential for evaluating the anti-tumor activity of amanitin-based ADCs. These studies provide insights into the ADC's ability to control tumor growth in a living organism.
| ADC Target | Xenograft Model | Dosing Regimen | Outcome | Reference |
| TROP2 | BxPC-3 (Pancreatic) | 1 mg/kg, single dose | Complete tumor regression | [9] |
| TROP2 | Capan-1 (Pancreatic) | 1 mg/kg, single dose | Significant tumor growth inhibition | [8] |
| PSMA | LNCaP (Prostate) | Not specified | Complete remissions at higher doses | [7] |
Key Experimental Protocols
Accurate and reproducible data are the foundation of successful drug development. Below are detailed methodologies for key experiments cited in the validation of amanitin-based ADCs.
In Vitro Cytotoxicity Assay
This protocol outlines a standard procedure for determining the EC50 of an amanitin-based ADC in cancer cell lines.
Methodology:
-
Cell Seeding: Plate target cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the amanitin-based ADC and a relevant isotype control ADC. Add the diluted ADCs to the cells and incubate for a period that allows for the biological effects of amanitin to manifest (e.g., 72-120 hours).
-
Viability Assessment: Utilize a cell viability reagent (e.g., CellTiter-Glo®, resazurin) to measure the number of viable cells in each well.
-
Data Analysis: Plot the cell viability against the logarithm of the ADC concentration. Fit the data to a four-parameter logistic regression model to determine the EC50 value.
Antibody Internalization Assay
This assay confirms that the ADC is internalized by the target cells, a prerequisite for the intracellular release of the amanitin payload.
Methodology:
-
Conjugation: Label the antibody component of the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo).
-
Cell Treatment: Incubate target cells with the fluorescently labeled ADC.
-
Flow Cytometry Analysis: At various time points (e.g., 24, 48, 72 hours), harvest the cells and analyze them using a flow cytometer. The increase in fluorescence intensity indicates the internalization of the ADC into the acidic environment of endosomes and lysosomes.[8]
In Vivo Xenograft Study
This protocol describes a typical workflow for assessing the anti-tumor efficacy of an amanitin-based ADC in a mouse model.
Methodology:
-
Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups and administer the amanitin-based ADC, a vehicle control, and potentially a non-targeting ADC control, typically via intravenous injection.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific observation period. The primary endpoint is often tumor growth inhibition.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of amanitin-based ADCs and a typical experimental workflow for their validation.
References
- 1. Amanitins and their development as a payload for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ADC technology - Heidelberg Pharma AG [heidelberg-pharma.com]
- 4. Novel Amanitin-Based Antibody–Drug Conjugates Targeting TROP2 for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. adcreview.com [adcreview.com]
- 7. heidelberg-pharma.com [heidelberg-pharma.com]
- 8. researchgate.net [researchgate.net]
- 9. Amanitin-based antibody-drug conjugate tested in pancreatic cancer | BioWorld [bioworld.com]
Comparative Cytotoxicity of Amanitin Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the cytotoxicity of various amanitin derivatives. It includes a summary of quantitative data, detailed experimental protocols for key cytotoxicity assays, and visualizations of relevant biological pathways and experimental workflows.
Amanitin, a highly potent toxin found in Amanita mushrooms, and its derivatives are of significant interest in cancer research, particularly as payloads for antibody-drug conjugates (ADCs). Their mechanism of action involves the inhibition of RNA polymerase II, leading to a halt in transcription and subsequent cell death. Understanding the comparative cytotoxicity of different amanitin derivatives is crucial for the development of effective and safe cancer therapeutics.
Quantitative Analysis of Cytotoxicity
The cytotoxic potential of amanitin derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of a compound required to inhibit a biological process or induce a cellular response by 50%. The following tables summarize the in vitro cytotoxicity of various amanitin derivatives and their conjugates across different cancer cell lines.
| Amanitin Derivative/Conjugate | Cell Line(s) | IC50/EC50 Value(s) | Reference(s) |
| α-Amanitin | Various human hematopoietic cell lines (MV411, THP1, Jurkat, K562, SUDHL6, HL60) | IC50: 0.59 - 4.5 µM | [1] |
| α-Amanitin | MCF-7 (human breast adenocarcinoma) | LD50: 1 µg/mL (at 36h) | [2] |
| β-Amanitin | MCF-7 (human breast adenocarcinoma) | LD50: > 1 µg/mL (less toxic than α-amanitin) | [2] |
| chiHEA125-Ama (α-Amanitin conjugated to an anti-EpCAM antibody) | BxPc-3, Capan-1 (pancreatic), Colo205 (colorectal), MCF-7 (breast), OZ (bile duct) | IC50: 5.4 x 10⁻¹² to 2.5 x 10⁻¹⁰ M | [3][4] |
| hRS7 ATAC 1 (Amanitin-based ADC targeting TROP2, cleavable linker) | TROP2-expressing cells | EC50: 0.04 - 0.06 nmol/L | [5] |
| hRS7 ATAC 2 (Amanitin-based ADC targeting TROP2, non-cleavable linker) | TROP2-expressing cells | EC50: ~0.1 nmol/L | [5] |
| Amanitin-linker-derivatives conjugated to antibodies | Target positive cell lines | In the picomolar range | [6] |
| SMDCs (Small Molecule-Drug Conjugates with α-Amanitin) | - | IC50 = 0.863 nM | [3] |
| Fc-SMDCs (Fc-fused SMDCs with α-Amanitin) | - | IC50 = 15.2 nM | [3] |
| Unconjugated α-Amanitin | - | IC50 = 476 nM | [3] |
Structure-Activity Relationship
The cytotoxicity of amanitin derivatives is influenced by their chemical structure. Modifications to the amanitin molecule can affect its binding to RNA polymerase II, cellular uptake, and overall potency. For instance, derivatives with modifications at the 6'-OH-Tryptophan have shown slightly higher cytotoxic activity compared to derivatives modified at the Tryptophan.[6] The type of linker used to conjugate amanitin to a delivery vehicle, such as an antibody, also plays a critical role. Antibody-drug conjugates with cleavable linkers, which release the payload more efficiently inside the tumor cell, have demonstrated higher cytotoxicity than those with non-cleavable linkers.[5]
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is paramount. Below are detailed methodologies for common assays used to evaluate the cytotoxic effects of amanitin derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the amanitin derivative. Include a vehicle-only control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the amanitin derivative for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathway of Amanitin-Induced Apoptosis
Amanitin induces apoptosis primarily through the intrinsic pathway following the inhibition of RNA polymerase II. This leads to cellular stress, p53 activation, and the subsequent activation of caspases.
Caption: Amanitin-induced apoptosis signaling pathway.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the cytotoxicity of amanitin derivatives.
Caption: General experimental workflow for cytotoxicity assessment.
References
- 1. Unraveling Hematotoxicity of α-Amanitin in Cultured Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel Amanitin-Based Antibody–Drug Conjugates Targeting TROP2 for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. heidelberg-pharma.com [heidelberg-pharma.com]
Assessing the Specificity of α-Amanitin for RNA Polymerase II over RNA Polymerase III: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of α-amanitin on RNA polymerase II (Pol II) and RNA polymerase III (Pol III), supported by experimental data. It is designed to assist researchers in leveraging the differential sensitivity of these polymerases to α-amanitin in their experimental designs.
Introduction to α-Amanitin's Mechanism of Action
α-Amanitin is a cyclic octapeptide toxin isolated from the Amanita phalloides mushroom. Its potent cytotoxicity stems from its high-affinity binding to the largest subunit of RNA polymerase II, RPB1. This interaction occurs near the enzyme's active site, specifically with the "bridge helix" of the polymerase. Binding of α-amanitin does not prevent the initial binding of nucleoside triphosphates but rather inhibits the translocation of the polymerase along the DNA template, thereby halting transcription elongation. This leads to a rapid cessation of messenger RNA (mRNA) synthesis, followed by the degradation of the RPB1 subunit and subsequent cell death. While RNA polymerase II is the primary target, RNA polymerase III also exhibits sensitivity to α-amanitin, albeit at significantly higher concentrations. RNA polymerase I, which is responsible for transcribing ribosomal RNA, is largely insensitive to the toxin. This differential sensitivity is a cornerstone of its use as a tool in molecular biology to dissect the functions of the different RNA polymerases.
Quantitative Comparison of α-Amanitin Inhibition
The following table summarizes the quantitative data on the inhibition of RNA polymerase II and III by α-amanitin, compiled from various studies. It is important to note that absolute inhibitory concentrations can vary depending on the experimental system (e.g., purified enzymes vs. cell-based assays) and the specific organism from which the polymerases are derived.
| Parameter | RNA Polymerase II | RNA Polymerase III | Fold Difference (Pol III / Pol II) | Reference |
| Inhibitory Concentration | ~1 µg/mL | ~10 µg/mL | ~10x | |
| Dissociation Constant (Kd) | ~10⁻⁹ M | Not widely reported, but estimated to be significantly higher | - | |
| Relative Sensitivity | Highly Sensitive | Moderately Sensitive (approx. 100-fold less sensitive than Pol II) | ~100x |
Experimental Protocols for Assessing Specificity
The differential sensitivity of RNA polymerases II and III to α-amanitin can be experimentally determined and exploited using several techniques. The two most common methods are in vitro transcription assays and nuclear run-on assays.
In Vitro Transcription Assay
This assay measures the synthesis of RNA from a DNA template in a cell-free system containing purified RNA polymerases or nuclear extracts. By including varying concentrations of α-amanitin, the activity of specific polymerases can be selectively inhibited.
Objective: To determine the concentration of α-amanitin required to inhibit 50% of the activity (IC50) for RNA polymerase II and RNA polymerase III.
Materials:
-
Purified RNA polymerase II and RNA polymerase III (or nuclear extract)
-
DNA template containing promoters for both Pol II and Pol III (e.g., a plasmid with a gene transcribed by Pol II and a 5S rRNA or tRNA gene for Pol III)
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), one of which is radiolabeled (e.g., [α-³²P]UTP or [α-³²P]GTP)
-
Transcription buffer (containing HEPES, MgCl₂, KCl, DTT)
-
α-Amanitin stock solution
-
RNase inhibitor
-
Stop solution (containing EDTA and RNase-free DNase)
-
Apparatus for polyacrylamide gel electrophoresis (PAGE) and autoradiography
Procedure:
-
Reaction Setup: Prepare a series of reaction tubes on ice. To each tube, add the transcription buffer, rNTPs (including the radiolabeled rNTP), RNase inhibitor, and the DNA template.
-
α-Amanitin Titration: Add varying concentrations of α-amanitin to the reaction tubes. Include a no-amanitin control. Typical concentration ranges to test would be from 0.01 µg/mL to 100 µg/mL.
-
Enzyme Addition: Add the purified RNA polymerase II or III (or nuclear extract) to each tube to initiate the transcription reaction.
-
Incubation: Incubate the reactions at the optimal temperature for the polymerase (typically 30°C) for a set period (e.g., 30-60 minutes).
-
Termination: Stop the reactions by adding the stop solution. The DNase will degrade the DNA template.
-
RNA Purification: Extract and precipitate the newly synthesized, radiolabeled RNA.
-
Analysis: Separate the RNA transcripts by size using denaturing PAGE.
-
Visualization and Quantification: Expose the gel to an X-ray film or a phosphorimager screen to visualize the radiolabeled RNA bands. The intensity of the bands corresponding to the Pol II and Pol III transcripts is then quantified.
-
IC50 Determination: Plot the percentage of inhibition versus the log of the α-amanitin concentration to determine the IC50 value for each polymerase.
Nuclear Run-On Assay
This assay measures the transcriptional activity of polymerases that are actively engaged in transcription within isolated nuclei. It provides a snapshot of the transcriptional landscape of the cell at the time of lysis.
Objective: To differentiate between the transcriptional output of RNA polymerase II and III in intact nuclei.
Materials:
-
Cultured cells
-
Lysis buffer (non-ionic detergent-based)
-
Nuclear isolation buffer
-
Reaction buffer (containing rNTPs with radiolabeled UTP, and sarkosyl to prevent new initiation)
-
α-Amanitin (low and high concentrations)
-
DNase I
-
Proteinase K
-
RNA purification reagents
-
Hybridization buffer and membranes with immobilized DNA probes for specific Pol II and Pol III transcripts
Procedure:
-
Cell Culture and Lysis: Grow cells to the desired confluency. Harvest and lyse the cells in a hypotonic buffer to release the nuclei.
-
Nuclei Isolation: Isolate the nuclei by centrifugation.
-
Nuclear Run-On Reaction: Resuspend the nuclei in the reaction buffer. Split the nuclei into three tubes:
-
No α-amanitin (measures total transcriptional activity)
-
Low concentration of α-amanitin (e.g., 1 µg/mL, to inhibit Pol II)
-
High concentration of α-amanitin (e.g., 200 µg/mL, to inhibit Pol II and Pol III)
-
-
Incubation: Incubate the reactions at 30°C for a short period (e.g., 15-30 minutes) to allow the engaged polymerases to extend the nascent RNA chains with the radiolabeled UTP.
-
RNA Isolation: Terminate the reactions and treat with DNase I and Proteinase K to remove DNA and proteins. Purify the radiolabeled nascent RNA.
-
Hybridization: Hybridize the purified RNA to membranes containing DNA probes for genes transcribed by Pol II (e.g., a housekeeping gene like GAPDH) and Pol III (e.g., 5S rRNA or a tRNA gene).
-
Analysis: Wash the membranes and detect the hybridized radioactive signal using autoradiography or phosphorimaging. The signal intensity on each spot corresponds to the transcriptional activity of the respective gene. By comparing the signals from the different α-amanitin conditions, the contribution of each polymerase can be determined.
Visualization of Experimental Workflow and Mechanism
The following diagrams illustrate the experimental workflow for assessing α-amanitin specificity and its mechanism of action.
Safety Operating Guide
Proper Disposal and Decontamination Procedures for Amanitins
For researchers, scientists, and drug development professionals handling highly toxic amanitins, adherence to stringent disposal and decontamination protocols is paramount to ensure laboratory safety and prevent environmental contamination. Amanitin waste is classified as hazardous and must be managed in strict accordance with all local, state, and federal regulations. The following guide provides essential safety information and operational plans for the proper disposal of this compound and the decontamination of contaminated materials.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion.[1][2] This includes:
-
Hand Protection: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator, particularly when handling powders or creating aerosols.
-
Body Protection: A laboratory coat or a chemical-resistant apron.
Waste Segregation and Containerization
Proper segregation and containment of amanitin waste are crucial first steps in the disposal process.
-
Segregate Waste: Do not mix amanitin waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.
-
Containerize: Place all amanitin waste, including unused product, contaminated labware (e.g., pipette tips, tubes), and contaminated PPE, into a designated, sealed, and clearly labeled hazardous waste container. The label must explicitly identify the contents as "Hazardous Waste: this compound".
Decontamination and Inactivation Protocols
For spills and routine decontamination of surfaces and equipment, several chemical inactivation methods can be employed. The choice of method will depend on the nature of the contamination and the material of the surface or equipment.
A study on the in vitro deactivation of α-amanitin demonstrated the efficacy of several common substances. The results are summarized in the table below.[3][4]
| Decontaminating Agent | Concentration | α-Amanitin Elimination Rate |
| Potassium Permanganate | 20 mg/mL | 100% |
| Calcium Hydroxide | 40 mg/mL | ~68.4% |
| Sodium Bicarbonate | 20 mg/mL | ~21.5% |
| Acetic Acid | 18% | ~3.2% |
Experimental Protocol for α-Amanitin Deactivation Assay:
The efficacy of the decontaminating agents was determined by incubating solutions of α-amanitin (at concentrations of 25, 50, and 100 µg/ml) with the respective decontaminating agents. The remaining α-amanitin concentration was then quantified using High-Performance Liquid Chromatography (HPLC).[3][4]
For other mycotoxins, a solution of 2.5% sodium hypochlorite with 0.25 N sodium hydroxide has been recommended for complete inactivation, with a soaking time of 4 hours.[2] For a broader range of toxins, exposure to 1.0% sodium hypochlorite for 30 minutes is effective.[2] While not specifically tested on this compound in the cited document, this provides a robust starting point for developing a decontamination protocol.
Recommended Decontamination Procedure for Surfaces and Equipment:
-
Prepare the Decontamination Solution: A freshly prepared solution of 1.0-2.5% sodium hypochlorite (bleach) with 0.25 N sodium hydroxide is a potent option. Alternatively, a 20 mg/mL solution of potassium permanganate can be used.
-
Contain the Spill: For liquid spills, cover with an absorbent material.
-
Apply Decontaminant: Liberally apply the decontamination solution to the contaminated surface or material, ensuring complete coverage.
-
Allow Sufficient Contact Time: Allow the decontaminant to remain in contact with the material for at least 30 minutes to 4 hours, depending on the chosen agent and the level of contamination.
-
Clean Up: Wipe the area with fresh absorbent material.
-
Rinse: Thoroughly rinse the surface with water to remove any residual decontaminating agent.
-
Dispose of Waste: All materials used for decontamination (e.g., paper towels, gloves) must be disposed of as hazardous amanitin waste.
Final Disposal Methods
The ultimate disposal of containerized amanitin waste must be conducted through approved hazardous waste management channels. The two primary recommended methods are:
-
Incineration: High-temperature incineration is the preferred method for the complete destruction of organic toxins like this compound.[5][6] Incinerators for hazardous waste typically operate at temperatures between 850°C and 1200°C, with a sufficient residence time (e.g., 2 seconds at 1000°C) to ensure complete combustion.[5][6]
-
Licensed Landfill: If incineration is not available, disposal by burial in a landfill specifically licensed to accept chemical and pharmaceutical waste is an alternative. This should only be done through a certified hazardous waste disposal company.
The logical workflow for the proper disposal of this compound is illustrated in the diagram below.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Amanitins
For Immediate Implementation: Essential Safety and Operational Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for handling Amanitins, a class of highly toxic cyclic peptides found in several species of poisonous mushrooms. Adherence to these protocols is mandatory to ensure the safety of all laboratory personnel. This guide will serve as a preferred resource for laboratory safety and the handling of hazardous chemicals, offering procedural, step-by-step guidance to directly address operational questions.
Core Principles of Amanitin Handling
This compound are potent inhibitors of RNA polymerase II, making them extremely toxic to most eukaryotic organisms. The primary route of exposure is ingestion, however, inhalation of aerosolized particles can also lead to systemic toxicity. While dermal absorption is not considered a primary route of exposure, direct skin contact should be avoided. The cornerstone of safe handling lies in a multi-layered approach encompassing engineering controls, stringent work practices, and the correct use of personal protective equipment (PPE).
I. Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical to minimize the risk of exposure to this compound. The following tables provide a summary of recommended PPE based on the task being performed.
A. Glove Selection
Due to the potential for exposure, particularly when working with solutions, the selection of appropriate gloves is paramount. Nitrile and butyl rubber gloves are recommended for their resistance to common solvents used to dissolve this compound, such as Dimethyl Sulfoxide (DMSO).
Table 1: Glove Material Breakthrough Time for Dimethyl Sulfoxide (DMSO)
| Glove Material | Breakthrough Time (minutes) | Rating |
| Butyl Rubber | > 480 | Excellent |
| Neoprene | > 480 | Excellent |
| Nitrile | 15 - 30 | Fair to Good |
| Natural Rubber (Latex) | < 15 | Poor |
Note: Breakthrough times can vary by manufacturer and glove thickness. It is crucial to consult the manufacturer's specific chemical resistance data for the gloves being used. Double gloving is recommended when handling concentrated solutions.
B. Respiratory Protection
Respiratory protection is essential when handling powdered this compound or when there is a potential for aerosol generation. The choice of respirator depends on the specific task and the potential for exposure. The National Institute for Occupational Safety and Health (NIOSH) provides Assigned Protection Factors (APFs) which indicate the level of protection a respirator is expected to provide.[1][2][3][4]
Table 2: NIOSH Recommendations for Respiratory Protection
| Task | Potential Exposure Level | Minimum Recommended Respirator | NIOSH Assigned Protection Factor (APF) |
| Handling solutions in a certified chemical fume hood | Low | Not generally required | N/A |
| Weighing powdered Amanitin (<0.5 mg/m³) | Low to Moderate | N95 filtering facepiece respirator | 10 |
| Weighing powdered Amanitin (>0.5 mg/m³) or potential for significant aerosolization | High | Full-facepiece respirator with N100, R100, or P100 filters | 50 |
| Spill cleanup of powdered Amanitin | High | Powered Air-Purifying Respirator (PAPR) with HEPA filters | 25 - 1,000 |
C. Eye and Face Protection
Safety glasses with side shields are the minimum requirement for eye protection when handling this compound in any form. A face shield should be worn in conjunction with safety glasses when there is a risk of splashes or aerosol generation.
D. Protective Clothing
A disposable, solid-front laboratory coat with tight-fitting cuffs should be worn at all times when handling this compound. In the event of a significant spill, disposable coveralls may be necessary. All protective clothing should be removed before leaving the designated work area.
II. Experimental Protocols: Safe Handling of Lyophilized Amanitin
The following protocol outlines the steps for safely reconstituting lyophilized (freeze-dried) Amanitin powder.
Objective: To safely reconstitute a known quantity of lyophilized Amanitin to a desired stock concentration.
Materials:
-
Vial of lyophilized Amanitin
-
Appropriate solvent (e.g., DMSO, sterile water)
-
Calibrated pipettes and sterile, filtered pipette tips
-
Sterile, sealed microcentrifuge tubes
-
Vortex mixer
-
Personal Protective Equipment (as specified in Section I)
Procedure:
-
Preparation:
-
Don all required PPE: double nitrile gloves, disposable lab coat, and safety glasses with a face shield. If not working in a fume hood, a NIOSH-approved respirator is required.
-
Perform all work within a certified chemical fume hood.
-
Prepare the work area by laying down absorbent, plastic-backed bench paper.
-
Calculate the required volume of solvent to achieve the desired stock concentration.
-
-
Reconstitution:
-
Before opening, gently tap the vial of lyophilized Amanitin on a hard surface to ensure all the powder is at the bottom.
-
Carefully remove the cap of the vial.
-
Slowly add the calculated volume of solvent to the vial, directing the stream down the side of the vial to avoid aerosolizing the powder.
-
Replace the cap securely.
-
Gently swirl the vial to dissolve the powder. If necessary, vortex for a short period at a low speed. Avoid vigorous shaking.
-
Visually inspect the solution to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into clearly labeled, sterile microcentrifuge tubes.
-
Store the aliquots at the recommended temperature (typically -20°C or -80°C) in a designated and labeled freezer.
-
-
Decontamination and Waste Disposal:
-
All disposable materials that have come into contact with Amanitin (e.g., pipette tips, bench paper, empty vials) must be disposed of as hazardous chemical waste.
-
Decontaminate all non-disposable equipment and the work surface of the chemical fume hood as described in Section III.
-
III. Operational and Disposal Plans
A. Decontamination Procedures
All surfaces and equipment potentially contaminated with this compound must be decontaminated.
1. Surface Decontamination:
-
Prepare a fresh 1:10 solution of household bleach in water or a 1 M solution of sodium hydroxide.
-
Wearing appropriate PPE, wipe the contaminated surface with the decontamination solution.
-
Allow a contact time of at least 30 minutes.[5]
-
Wipe the surface with 70% ethanol to remove the bleach residue.
2. Equipment Decontamination:
-
Immerse small, non-sensitive equipment in a 1:10 bleach solution for at least 30 minutes.
-
For larger or more sensitive equipment, wipe down the exterior surfaces with the bleach solution, followed by a 70% ethanol wipe.
-
Ensure all equipment is thoroughly rinsed with sterile water after decontamination to prevent corrosion.
B. Waste Disposal Plan
All waste contaminated with this compound is considered hazardous chemical waste and must be disposed of according to institutional and local regulations.
1. Solid Waste:
-
Includes gloves, lab coats, bench paper, pipette tips, and empty vials.
-
Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be kept closed when not in use.
2. Liquid Waste:
-
Includes unused stock solutions and contaminated buffers.
-
Collect all liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix Amanitin waste with other chemical waste streams unless specifically approved by your institution's environmental health and safety office.
3. Sharps Waste:
-
Needles and syringes used for handling Amanitin solutions must be disposed of in a designated sharps container for hazardous chemical waste.
IV. Emergency Procedures
A. Personnel Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
B. Spill Response
-
Minor Spill (in a chemical fume hood):
-
Alert others in the area.
-
Wearing appropriate PPE, cover the spill with absorbent material.
-
Apply a 1:10 bleach solution to the absorbent material and the surrounding area.
-
Allow a 30-minute contact time.
-
Collect all contaminated materials and place them in a hazardous waste container.
-
Wipe the area with 70% ethanol.
-
-
Major Spill (outside a chemical fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory door and post a warning sign.
-
Contact your institution's environmental health and safety office immediately.
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
V. Logical Workflow for Safe Handling
The following diagram illustrates the decision-making process for ensuring safety when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
